Noscapine Hydrochloride
Description
See also: Noscapine (has active moiety).
Properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H/t17-,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLVZFXCSKVCSH-URBRKQAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073239 | |
| Record name | Noscapine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912-60-7, 219533-73-0 | |
| Record name | Noscapine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noscapine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Noscapine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Noscapine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOSCAPINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTN62ITH9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Noscapine Hydrochloride on Microtubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977) hydrochloride, a phthalideisoquinoline alkaloid derived from opium, has emerged as a promising microtubule-targeting agent with a distinct mechanism of action compared to classical chemotherapeutics like taxanes and vinca (B1221190) alkaloids. This technical guide provides a comprehensive overview of the molecular interactions between noscapine and tubulin, its effect on microtubule dynamics, and the downstream cellular consequences, including mitotic arrest and apoptosis. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for researchers in oncology and cell biology.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of growth, shortening, and pause, is critical for their function, particularly in the formation and function of the mitotic spindle. Consequently, microtubules have been a key target for the development of anticancer drugs.
Noscapine binds to tubulin, modulating microtubule dynamics and leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] Unlike many other microtubule-targeting agents, noscapine does not significantly alter the total microtubule polymer mass at concentrations that induce mitotic arrest.[1] This unique property contributes to its favorable safety profile, with minimal toxicity to normal tissues.[3]
Interaction with Tubulin and Microtubules
Binding Site on Tubulin
Noscapine binds to tubulin at a site distinct from the taxane (B156437) and vinca alkaloid binding sites.[1] Structural studies have revealed that noscapine and its more potent analogs, such as 7A-aminonoscapine, bind to the colchicine (B1669291) site on β-tubulin.[4][5] The binding of noscapine is thought to induce a conformational change in the tubulin dimer.[6] It is proposed that the anticancer activity of noscapine may arise from a bioactive metabolite that binds to the colchicine site of tubulin to induce mitotic arrest.[4]
Effect on Microtubule Dynamics
The primary mechanism by which noscapine exerts its cellular effects is through the attenuation of microtubule dynamics. Rather than causing significant polymerization or depolymerization, noscapine increases the amount of time that microtubules spend in a "paused" state, where they are neither growing nor shortening.[1][7][8] This suppression of dynamic instability disrupts the delicate balance required for proper mitotic spindle function.
Quantitative Data
Tubulin Binding Affinity
The binding affinity of noscapine and its derivatives to tubulin has been determined using various biophysical techniques.
| Compound | Dissociation Constant (Kd) (µM) | Method | Reference |
| Noscapine | 144 ± 1.0 | Fluorescence Quenching | [5] |
| N-(3-bromobenzyl)noscapine (6f) | 38 ± 4.0 | Fluorescence Quenching | [5] |
| 9-bromonoscapine (EM011) | 54 ± 9.1 | Fluorescence Quenching | [5] |
Effect on Microtubule Dynamic Instability
The effect of noscapine on the dynamic instability of microtubules has been quantified by measuring various parameters.
| Parameter | Control | 25 µM Noscapine | 250 µM Noscapine | Reference |
| Growth Rate (µm/min) | 7.2 ± 0.5 | 6.9 ± 0.4 | 6.8 ± 0.6 | [7][8] |
| Shortening Rate (µm/min) | 11.8 ± 0.9 | 9.4 ± 0.7 | 9.2 ± 0.8 | [7][8] |
| Catastrophe Frequency (events/s) | 0.018 ± 0.002 | 0.015 ± 0.002 | 0.011 ± 0.002 | [7][8] |
| Rescue Frequency (events/s) | 0.025 ± 0.003 | 0.021 ± 0.003 | 0.019 ± 0.003 | [7][8] |
| Time in Pause (%) | 25 ± 4 | 38.5 ± 5 | 61 ± 6 | [7][8] |
| Dynamicity (µm/s) | 0.23 ± 0.02 | 0.17 ± 0.02 | 0.12 ± 0.02 | [7][8] |
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) of noscapine and its analogs has been determined in various human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A549 | Lung Cancer | Noscapine | 73 | [6] |
| A549 | Lung Cancer | Noscapine-tryptophan | 32 | [6] |
| H460 | Non-small cell lung cancer | Noscapine | 34.7 ± 2.5 | [3] |
| MCF-7 | Breast Cancer | Noscapine | 29 | [9][10] |
| MCF-7 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13a) | 37.2 | [11] |
| MCF-7 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13b) | 30.9 | [11] |
| MCF-7 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13c) | 19.4 | [11] |
| MDA-MB-231 | Breast Cancer | Noscapine | 69 | [9][10] |
| MDA-MB-231 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13a) | 47.3 | [11] |
| MDA-MB-231 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13b) | 33.7 | [11] |
| MDA-MB-231 | Breast Cancer | 9-(N-arylmethylamino) noscapine (13c) | 24.1 | [11] |
| U87 | Glioblastoma | Noscapine | 46.8 | [12] |
| U87 | Glioblastoma | 9-hydroxy methyl noscapine | 4.6 | [12] |
| U87 | Glioblastoma | 9-carbaldehyde oxime noscapine | 8.2 | [12] |
Cellular Consequences
Mitotic Arrest
The suppression of microtubule dynamics by noscapine leads to defects in the mitotic spindle, activating the spindle assembly checkpoint (SAC).[13][14] This results in a prolonged arrest of cells in the G2/M phase of the cell cycle.[2][5][11]
References
- 1. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Noscapine Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design, synthesis, and biological evaluation of third generation α-noscapine analogues as potent tubulin binding anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 10. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Noscapine hydrochloride disrupts the mitotic spindle in mammalian cells and induces aneuploidy as well as polyploidy in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Unweaving the mitotic spindle: A focus on Aurora kinase inhibitors in lung cancer [frontiersin.org]
The Origin of Noscapine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977) hydrochloride is the salt form of noscapine, a phthalideisoquinoline alkaloid naturally occurring in the opium poppy (Papaver somniferum). Historically recognized for its antitussive (cough-suppressing) properties without the addictive effects of other opioids, noscapine has garnered significant recent interest for its potential as a non-toxic, microtubule-modulating anticancer agent. This technical guide provides an in-depth exploration of the multifaceted origins of noscapine, tracing its journey from historical discovery and isolation to its complex biosynthesis in the poppy plant and its modern chemical and pharmacological significance. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a comprehensive resource for the scientific community.
Historical Discovery and Natural Origin
Noscapine's story begins in the early 19th century with the burgeoning field of alkaloid chemistry.
-
1803: French pharmacist Jean-François Derosne was the first to isolate a crystalline salt from opium, which he named "narceine." This substance was later understood to be a mixture containing noscapine.[1][2]
-
1817: Professor Pierre-Jean Robiquet of the Paris École de Pharmacie successfully purified noscapine from Derosne's salt, and he is widely credited with its discovery.[1][3]
-
1831: Robiquet further demonstrated that this compound, then called "narcotine," was chemically distinct from morphine.[2]
-
1930: The potent antitussive activity of noscapine was discovered, establishing its first major clinical application.[1][3]
The primary natural source of noscapine is the latex of the opium poppy, Papaver somniferum, where it constitutes 4-12% of the alkaloid content.[3] It is also found in other plants of the Papaveraceae family. Unlike many other opium alkaloids, noscapine does not produce significant analgesic, sedative, or euphoric effects, rendering it non-addictive.[2][3]
Chemical Origin: Structure and Properties
Noscapine is a benzylisoquinoline alkaloid belonging to the phthalideisoquinoline structural subgroup. The hydrochloride salt is the preferred form for pharmaceutical applications due to its enhanced water solubility.
Table 1: Physicochemical Properties of Noscapine and Noscapine Hydrochloride
| Property | Noscapine (Free Base) | This compound | Reference(s) |
| Molecular Formula | C₂₂H₂₃NO₇ | C₂₂H₂₃NO₇ · HCl | [4] |
| Molecular Weight | 413.42 g/mol | 449.88 g/mol | [4] |
| Appearance | White, odorless, bitter crystalline powder | Colorless or white crystalline powder | [4] |
| Melting Point | 176°C | (Varies, as hydrate) | [4] |
| Solubility in Water | Almost insoluble (0.181 mg/mL) | Freely soluble (~750 mg/mL) | [4] |
| Solubility in Ethanol | Slightly soluble | Soluble (~750 g/ml with water) | [4][5] |
| Other Solubilities | Soluble in benzene, acetone, vegetable oils | Freely soluble in acetic acid | [3][4] |
Synthesis of this compound from Noscapine Base
The conversion of the water-insoluble noscapine free base to its hydrochloride salt is a standard acid-base reaction. While total chemical synthesis of noscapine is possible, it is not commercially viable compared to extraction from natural sources.[4]
Experimental Protocol: Preparation of this compound
This protocol describes a general laboratory method for the salt formation.
Objective: To convert noscapine free base into its water-soluble hydrochloride salt.
Materials:
-
Noscapine free base
-
Anhydrous solvent (e.g., acetone, ethanol, or ethyl acetate)
-
Concentrated hydrochloric acid (HCl) or anhydrous HCl gas
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Methodology:
-
Dissolution: Dissolve a known quantity of noscapine free base in a minimal amount of a suitable anhydrous solvent (e.g., acetone) with stirring. The solution should be clear.
-
Acidification: Slowly add a slight molar excess of concentrated hydrochloric acid dropwise to the stirring solution. Alternatively, bubble anhydrous HCl gas through the solution. The hydrochloride salt is less soluble in the organic solvent and will begin to precipitate.
-
Precipitation and Crystallization: Continue stirring for a period (e.g., 1-2 hours) at room temperature or below (e.g., in an ice bath) to ensure complete precipitation. The formation of a white crystalline solid should be observed.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent. The final product is this compound, typically as a monohydrate if aqueous HCl or atmospheric moisture is present.[6]
Biosynthetic Origin in Papaver somniferum
The biosynthesis of noscapine is a complex, multi-step enzymatic pathway that begins with the primary metabolite (S)-reticuline. The elucidation of this pathway was significantly advanced by the discovery of a 10-gene cluster in the opium poppy genome.[2]
The key steps and enzymes in the pathway are:
-
(S)-reticuline is converted to (S)-scoulerine by the berberine (B55584) bridge enzyme (BBE).
-
(S)-scoulerine is 9-O-methylated to form tetrahydrocolumbamine by P. somniferum O-methyltransferase 1 (PSMT1).
-
A series of enzymatic steps convert tetrahydrocolumbamine to (S)-N-methylcanadine .
-
CYP82Y1 , a cytochrome P450 enzyme, hydroxylates (S)-N-methylcanadine at the C1 position to form 1-hydroxy-N-methylcanadine . This is a critical gateway step into the noscapine pathway.[7]
-
A sequence of reactions catalyzed by enzymes from the gene cluster, including hydroxylases (CYP82X2 , CYP82X1 ), an acetyltransferase (AT1 ), a carboxylesterase (CXE1 ), and an O-methyltransferase (OMT ), transforms 1-hydroxy-N-methylcanadine into narcotine hemiacetal .[8]
-
Finally, noscapine synthase (NOS) , a short-chain dehydrogenase/reductase, oxidizes the hemiacetal to the stable lactone, forming noscapine .[1]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. EP3033347B1 - Methods for making noscapine and synthesis intermediates thereof - Google Patents [patents.google.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. broadpharm.com [broadpharm.com]
The Anticancer Properties of Noscapine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Noscapine (B1679977), a benzylisoquinoline alkaloid traditionally used as an antitussive agent, has emerged as a promising candidate in oncology.[1][2] Unlike other microtubule-targeting agents, Noscapine hydrochloride exhibits a unique mechanism of action with a favorable safety profile, making it an attractive molecule for further development. This document provides a comprehensive technical overview of the anticancer properties of this compound, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers in the field.
Mechanism of Action
This compound's primary anticancer effect stems from its interaction with tubulin, the fundamental protein component of microtubules.[3][4]
2.1 Microtubule Dynamics Modulation: Unlike taxanes and vinca (B1221190) alkaloids, which cause significant microtubule polymerization or depolymerization, Noscapine subtly alters microtubule dynamics.[1][5] It binds to tubulin, but does not significantly change the overall polymer mass.[1][6] Instead, it increases the time microtubules spend in a paused state, dampening their dynamic instability.[5][7] This subtle interference is sufficient to disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[8]
2.2 Cell Cycle Arrest: The disruption of mitotic spindle formation activates the mitotic checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][6][9] This arrest prevents cancer cells from completing cell division, ultimately inhibiting their proliferation.[1]
2.3 Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, in cancer cells.[1][3] Noscapine-induced apoptosis is mediated through the intrinsic, or mitochondrial, pathway.[1][4] This involves the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.[6]
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways involved in cancer cell survival and proliferation.
3.1 p53-Dependent Pathway: In cancer cells with wild-type p53, Noscapine treatment leads to an accumulation of the p53 tumor suppressor protein.[9] This, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, shifting the balance towards apoptosis.[1][9][10] The increased Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis.[10][11]
3.2 JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated in response to Noscapine-induced microtubule stress.[6][9] JNK can phosphorylate and activate transcription factors like c-Jun, which in turn can influence the expression of genes involved in apoptosis.[6]
3.3 NF-κB Pathway: Noscapine has been shown to inhibit the activation of the NF-κB signaling pathway.[2][6] NF-κB is a transcription factor that promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.[2] By suppressing NF-κB, Noscapine can sensitize cancer cells to apoptosis.[6]
3.4 PI3K/Akt/mTOR Pathway: In some cancer models, Noscapine has been observed to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.[1][4] Noscapine can induce the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, leading to reduced cell survival.[4]
Caption: Signaling Pathways Modulated by this compound.
Quantitative Preclinical Data
The anticancer efficacy of this compound has been demonstrated in numerous preclinical studies across various cancer types.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| H460 | Non-Small Cell Lung | 34.7 ± 2.5 | [10] |
| A549 | Lung | 73 | [12] |
| MCF-7 | Breast | 42.3 | [10] |
| MDA-MB-231 | Breast | ~20 (Increased Bax/Bcl-2 ratio) | [6] |
| PC-3 | Prostate | ~50 | [1] |
| SKOV3/DDP | Cisplatin-Resistant Ovarian | (Effective in combination) | [2] |
| HT29/5FU | 5-FU-Resistant Colon | (Induces apoptosis) | [1] |
| LoVo/5FU | 5-FU-Resistant Colon | (Induces apoptosis) | [1] |
| Neuroblastoma lines | Neuroblastoma | 21 - 101 | [6] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition | Citation |
| H460 Xenograft | Athymic Nu/nu Mice | 300 mg/kg/day (oral) | 49% reduction in tumor volume | [10] |
| H460 Xenograft | Athymic Nu/nu Mice | 450 mg/kg/day (oral) | 65% reduction in tumor volume | [10][13] |
| H460 Xenograft | Athymic Nu/nu Mice | 550 mg/kg/day (oral) | 86% reduction in tumor volume | [10][13] |
| PC3 Xenograft | Immunodeficient Mice | 300 mg/kg/day (oral) | 57% reduction in tumor weight | [14] |
| MDA-MB-231 Xenograft | Nude Mice | (Oral administration) | Reduction in tumor volume | [6] |
| Murine Breast Tumors | Mice | (Not specified) | 80% regression | [11] |
Table 3: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Effect | Quantitative Data | Citation |
| H460 | Apoptosis (TUNEL Assay) | 32% TUNEL-positive at 30 µM | [10] |
| H460 | Apoptosis (TUNEL Assay) | 57% TUNEL-positive at 40 µM | [10] |
| Human Colon Cancer | Cell Cycle Arrest | G2/M phase arrest | [6] |
| MCF-7 | Bax/Bcl-2 Ratio | Increased from 0.71 to 1.08 at 30 µM | [6] |
| MDA-MB-231 | Bax/Bcl-2 Ratio | Increased from 0.99 to 3.64 at 20 µM | [6] |
Detailed Experimental Protocols
5.1 In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
5.2 Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
5.3 Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5.4 Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent due to its unique mechanism of action on microtubule dynamics, its ability to induce cell cycle arrest and apoptosis, and its favorable safety profile. The preclinical data strongly support its efficacy in a variety of cancer models, including those resistant to conventional chemotherapies.
Future research should focus on:
-
Clinical Trials: Further progression of ongoing and initiation of new clinical trials to establish the safety and efficacy of this compound in cancer patients.[3][10]
-
Combination Therapies: Investigating the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies.[1][2]
-
Derivative Development: Synthesizing and evaluating Noscapine analogs with enhanced potency and improved pharmacokinetic properties.[1][12]
-
Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
The continued exploration of this compound and its derivatives holds promise for the development of novel and less toxic cancer therapies.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Potential Role of Noscapine in Cancer Treatment - Vonage Pharma [vonagepharma.com]
- 4. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noscapine and Apoptosis in Breast and Other Cancers [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 9. p53 and p21 Determine the Sensitivity of Noscapine-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Impact of Noscapine Hydrochloride on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977) hydrochloride, a non-addictive phthalideisoquinoline alkaloid derived from opium, has emerged as a promising anti-cancer agent due to its ability to disrupt cell cycle progression and induce apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying noscapine's effects on the cell cycle, with a focus on its interaction with microtubules and key signaling pathways. This document offers detailed experimental protocols for assays relevant to studying these effects and presents quantitative data in a structured format to facilitate comparison and further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the complex biological processes involved.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Noscapine has been shown to interfere with the cell cycle, primarily by arresting cells in the G2/M phase.[1][2] This effect is largely attributed to its interaction with tubulin, a key component of microtubules.[1][3] Unlike other microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, noscapine modulates microtubule dynamics without significantly altering the total polymer mass, resulting in a mitotic block that leads to apoptosis.[3][4] Beyond its direct effects on microtubules, noscapine has also been shown to modulate critical signaling pathways implicated in cell survival and proliferation, including the NF-κB and PI3K/Akt/mTOR pathways.[5] This guide will explore these mechanisms in detail, providing the necessary technical information for researchers in the field of oncology drug development.
Data Presentation: The Anti-proliferative and Cell Cycle Arresting Effects of Noscapine
The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of noscapine and its analogs in various cancer cell lines, as well as the extent of G2/M phase cell cycle arrest induced by noscapine treatment.
Table 1: IC50 Values of Noscapine and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Noscapine | A549 | Lung Cancer | 73 | [6] |
| Noscapine-tryptophan conjugate | A549 | Lung Cancer | 32 | [6] |
| Noscapine | MCF-7 | Breast Cancer | 29 - 45.8 | [7][8] |
| Noscapine | MDA-MB-231 | Breast Cancer | 36 - 69 | [7][8] |
| 9-N-arylmethylamino noscapine derivatives | MCF-7 | Breast Cancer | 19.4 - 37.2 | [7] |
| 9-N-arylmethylamino noscapine derivatives | MDA-MB-231 | Breast Cancer | 24.1 - 47.3 | [7] |
| Noscapine | HeLa | Cervical Cancer | 45.8 - 59.3 | [7] |
| 9-ethynyl noscapine | HeLa | Cervical Cancer | Not specified, but showed good activity | [2] |
| Noscapine | K562 | Chronic Myeloid Leukemia | Not specified, but induced apoptosis | |
| Noscapine | U266 | Multiple Myeloma | Not specified, but inhibited NF-κB | |
| Noscapine | DU145 | Prostate Cancer | Not specified, but inhibited NF-κB | |
| Noscapine | HT29/5-FU | Colon Cancer | Not specified, but induced apoptosis | [5] |
| Noscapine | LoVo/5-FU | Colon Cancer | Not specified, but induced apoptosis | [5] |
| Noscapine | SK-SY5Y | Neuroblastoma | Not specified, but caused G2/M arrest | [9] |
| Noscapine | B16LS9 | Melanoma | Not specified, but inhibited tumor volume | [10] |
Table 2: Quantitative Analysis of Noscapine-Induced G2/M Phase Arrest
| Cell Line | Treatment | Duration (hrs) | % of Cells in G2/M Phase | Citation(s) |
| SK-SY5Y | Noscapine | 12 | ~67% | [9] |
| SK-SY5Y | Noscapine | 48 | ~48% | [9] |
| HeLa | 9-ethynyl noscapine | Not specified | Increased G2/M population | [2] |
| Breast Cancer Cell Lines | 9-N-arylmethylamino noscapine derivatives | Not specified | G2/M phase arrest | [7] |
Core Mechanisms of Action
Interaction with Tubulin and Disruption of Microtubule Dynamics
Noscapine's primary mechanism of action involves its binding to tubulin, the fundamental protein subunit of microtubules.[3] This interaction alters the conformation of tubulin and disrupts the dynamic instability of microtubules, which is crucial for the proper formation and function of the mitotic spindle during cell division.[1][3] This disruption leads to a prolonged mitotic arrest, activating the spindle assembly checkpoint and ultimately triggering apoptosis.[3][4]
Caption: Noscapine's interaction with tubulin disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in cancer cell survival, proliferation, and inflammation. Noscapine has been shown to suppress both constitutive and inducible NF-κB activation. It achieves this by inhibiting the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation, such as cyclin D1.
Caption: Noscapine inhibits the NF-κB signaling pathway by preventing IκBα degradation and subsequent NF-κB nuclear translocation.
Regulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. Noscapine has been found to induce apoptosis in human colon cancer cells by regulating this pathway.[5] It upregulates the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.[5] Increased PTEN activity leads to the dephosphorylation of PIP3, thereby inhibiting the activation of Akt and its downstream effector mTOR.[5] This inhibition contributes to the suppression of cell growth and the induction of apoptosis.
Caption: Noscapine modulates the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of noscapine on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Western Blotting for Cell Cycle Regulatory Proteins (e.g., Cyclin B1, CDK1)
This protocol is for the detection and quantification of key proteins involved in the G2/M transition.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vitro Tubulin Polymerization Assay
This spectrophotometric assay measures the effect of noscapine on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
This compound
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: Prepare a 2X stock of tubulin in polymerization buffer. Prepare serial dilutions of noscapine.
-
Reaction Setup: In a 96-well plate on ice, add the noscapine dilutions or vehicle control.
-
Initiation of Polymerization: Add the 2X tubulin stock and GTP (final concentration 1 mM) to each well.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of the absorbance increase in the presence of noscapine indicates inhibition of tubulin polymerization.
Conclusion
This compound presents a multi-faceted approach to inhibiting cancer cell proliferation by targeting the cell cycle at the G2/M phase. Its unique mechanism of modulating microtubule dynamics, coupled with its ability to interfere with key pro-survival signaling pathways like NF-κB and PI3K/Akt/mTOR, underscores its potential as a valuable therapeutic agent. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate and harness the anti-cancer properties of noscapine and its derivatives. The continued exploration of its molecular interactions and the development of more potent analogs will be crucial in translating the promise of noscapine into effective clinical applications for a range of malignancies.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 8. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
The Anti-Inflammatory Effects of Noscapine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977) hydrochloride, a benzylisoquinoline alkaloid traditionally used as an antitussive agent, has garnered significant attention for its potential therapeutic applications, including its anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of noscapine hydrochloride's anti-inflammatory effects, focusing on its core mechanisms of action, relevant signaling pathways, and supporting experimental evidence. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The limitations of current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, necessitate the exploration of novel therapeutic agents with improved efficacy and safety profiles. This compound has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory pathways with a favorable safety profile.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a master regulator of inflammation, controlling the expression of a vast array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
This compound exerts its inhibitory effect on the NF-κB pathway through the following key actions:
-
Inhibition of IκB Kinase (IKK) Activity: Noscapine suppresses the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating the inhibitory protein IκBα.[2]
-
Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, noscapine prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[2]
-
Inhibition of p65 Phosphorylation and Nuclear Translocation: The stabilization of IκBα sequesters the NF-κB p65 subunit in the cytoplasm, preventing its phosphorylation and translocation to the nucleus.[2]
-
Suppression of NF-κB-Dependent Gene Expression: By blocking the nuclear translocation of p65, this compound effectively inhibits the transcription of NF-κB target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[2][3]
Signaling Pathway Diagram
References
- 1. This compound (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (benzyl-isoquinoline alkaloid) effectively prevents protein denaturation through reduction of IL-6, NF-kB, COX-2, Prostaglandin-E2 in rheumatic rats - PMC [pmc.ncbi.nlm.nih.gov]
Sigma Receptor Agonism of Noscapine: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from opium, has long been utilized as an antitussive agent.[1] In recent years, its potential as an anticancer therapeutic has garnered significant attention.[2][3][4] The primary mechanism underlying its antineoplastic activity is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][5] Beyond its effects on the cytoskeleton, noscapine has also been identified as a sigma receptor agonist.[2][6] This technical guide provides a comprehensive overview of the sigma receptor agonist activity of noscapine, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated signaling pathways. The objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of this facet of noscapine's pharmacology.
Quantitative Data Summary
While the primary anticancer mechanism of noscapine is attributed to its interaction with tubulin, its activity at sigma receptors is an area of ongoing investigation. The following tables summarize the available quantitative data regarding the cytotoxic and antiproliferative effects of noscapine on various cancer cell lines. It is important to note that direct binding affinity data (Ki values) for noscapine at sigma-1 and sigma-2 receptors are not prominently available in the current literature.
Table 1: In Vitro Cytotoxicity of Noscapine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | 72 | [7] |
| MCF-7 | Breast Cancer | 45.8 | Not Specified | [8] |
| MDA-MB-231 | Breast Cancer | 59.3 | Not Specified | [8] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent | Not Specified | [9] |
| Huh7 | Hepatocellular Carcinoma | Dose-dependent | Not Specified | [9] |
| KB-1 | Oral Cancer | 40.49 ± 4.67 | 24 | [10] |
| KB-1 | Oral Cancer | 38.03 ± 5.83 | 48 | [10] |
Table 2: In Vivo Antitumor Activity of Noscapine
| Cancer Type | Animal Model | Dosage | Route | Tumor Volume Reduction | Reference |
| Non-Small Cell Lung Cancer (H460 xenograft) | Athymic Nu/nu mice | 300 mg/kg/day | Oral | 49% | [7] |
| Non-Small Cell Lung Cancer (H460 xenograft) | Athymic Nu/nu mice | 450 mg/kg/day | Oral | 65% | [7] |
| Non-Small Cell Lung Cancer (H460 xenograft) | Athymic Nu/nu mice | 550 mg/kg/day | Oral | 86% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments relevant to assessing the sigma receptor activity of compounds like noscapine.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This assay is employed to determine the binding affinity of a test compound for sigma receptors.
-
Objective: To quantify the binding affinity (Ki) of noscapine for sigma-1 and sigma-2 receptors.
-
Materials:
-
Cell membranes expressing sigma-1 or sigma-2 receptors (e.g., from guinea pig brain or specific cell lines).
-
Radioligand for sigma-1 (e.g., [³H]-(+)-pentazocine).
-
Radioligand for sigma-2 (e.g., [³H]-DTG with a sigma-1 masking agent like (+)-pentazocine).
-
Test compound (noscapine) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Cell Viability/Cytotoxicity Assay
These assays are used to assess the effect of a compound on cell survival and proliferation.
-
Objective: To determine the cytotoxic effects of noscapine on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compound (noscapine) at various concentrations.
-
Reagents for viability assessment (e.g., MTT, crystal violet).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of noscapine.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add the viability reagent (e.g., MTT) and incubate as required.
-
Solubilize the formazan (B1609692) crystals (for MTT) and measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[7]
-
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Objective: To assess the in vivo antitumor activity of noscapine.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human cancer cells for xenograft implantation.
-
Test compound (noscapine) formulated for administration.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer noscapine (e.g., orally) to the treatment group at a predetermined dose and schedule.[7]
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume and assess the percentage of tumor growth inhibition compared to the control group.[7]
-
Monitor the animals for any signs of toxicity.
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of noscapine are multifaceted. While its interaction with microtubules is well-documented, its sigma receptor agonism may contribute to its therapeutic profile, particularly in the context of neuroprotection and cardioprotection.[2][6]
Primary Anticancer Mechanism: Microtubule Disruption
The predominant mechanism of noscapine's anticancer activity involves its binding to tubulin, which leads to an alteration of microtubule dynamics.[2][5] This interference with the normal function of microtubules results in a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[2]
Caption: Noscapine's primary anticancer mechanism of action.
Sigma-1 Receptor-Mediated Signaling
In non-cancer contexts, such as neuroprotection and cardioprotection, noscapine's activation of the sigma-1 receptor has been shown to modulate downstream signaling pathways. This includes the regulation of nitric oxide (NO) levels and the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[2] The cytoprotective effects in cardiac cells have been shown to be hindered by the presence of a sigma-1 receptor antagonist.[2]
Caption: Sigma-1 receptor-mediated cardioprotective signaling.
Potential Involvement of NF-κB and JNK Pathways in Anticancer Effects
Some studies suggest that noscapine's anticancer effects may also involve the modulation of other signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[3][11] Noscapine has been shown to suppress NF-κB activation, which is a key regulator of inflammation, cell survival, and proliferation.[11] Additionally, in some cancer cell lines, noscapine-induced apoptosis is associated with the activation of the JNK pathway.[3] However, a direct and definitive link between these effects and sigma receptor agonism in the context of cancer remains to be fully elucidated.
Caption: A generalized experimental workflow for noscapine.
Conclusion
Noscapine is a promising anticancer agent with a well-established mechanism of action involving the disruption of microtubule dynamics. Its activity as a sigma receptor agonist is also recognized, with clear evidence for its role in neuroprotective and cardioprotective signaling pathways. While the direct contribution of sigma receptor agonism to noscapine's anticancer effects is not yet fully defined and requires further investigation, it represents a potential area for future research and drug development. A deeper understanding of the interplay between its effects on microtubules and sigma receptors could unveil novel therapeutic strategies and enhance its clinical utility in oncology. This guide provides a foundational understanding for professionals in the field to build upon as research into this multifaceted compound continues.
References
- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Noscapine and Apoptosis in Breast and Other Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine hydrochloride, the salt form of the phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as an antitussive agent.[1] Emerging research has unveiled its potential as a multifaceted therapeutic agent with significant anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for the determination of its properties and the investigation of its mechanisms of action are presented, alongside visual representations of its signaling pathways and experimental workflows to support further research and development.
Chemical Structure and Identification
This compound is the hydrochloride salt of Noscapine. The chemical structure is characterized by a phthalideisoquinoline backbone.
Chemical Structure of this compound
References
A Researcher's Guide to Noscapine: Hydrochloride Salt vs. Base Form
An In-depth Technical Guide for Drug Development and Scientific Research
Noscapine (B1679977), a benzylisoquinoline alkaloid derived from the opium poppy, has long been utilized as an antitussive agent.[1][2] More recently, its potential as a non-toxic, microtubule-binding anticancer agent has garnered significant interest within the research community, leading to its investigation in various cancer models and clinical trials.[1][3] Unlike traditional opioids, noscapine lacks sedative or euphoric effects, making it an attractive therapeutic candidate.[4] Researchers frequently face a critical decision at the outset of their experimental design: whether to use the noscapine base or its hydrochloride salt.
This technical guide provides a comprehensive comparison of noscapine hydrochloride and noscapine base, focusing on the physicochemical, pharmacokinetic, and experimental considerations essential for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental methodologies, and clear visual aids, this document aims to equip scientists with the necessary information to make an informed choice for their specific research applications.
Physicochemical Properties: The Core Distinction
The most significant difference between the two forms of noscapine lies in their physicochemical properties, particularly solubility, which dictates their handling and application in experimental settings. This compound is the salt form, created by reacting the weakly basic noscapine molecule with hydrochloric acid. This conversion dramatically enhances its polarity and, consequently, its aqueous solubility.
The table below summarizes the key physicochemical properties of both forms.
| Property | Noscapine Base | This compound |
| Molecular Formula | C₂₂H₂₃NO₇[1][4] | C₂₂H₂₃NO₇·HCl (Anhydrous)[5] |
| Molecular Weight | 413.42 g/mol [1][4] | 449.88 g/mol (Anhydrous)[5][6] |
| Appearance | White crystalline powder[1][5][7] | Colorless or white crystalline powder[5][8] |
| Melting Point | 176 °C[1][9] | ~200-223 °C (with decomposition)[8][10] |
| Water Solubility | Almost insoluble (0.181 mg/mL)[1] | Freely soluble[1][5][8][10] |
| Ethanol Solubility | Slightly soluble[1][5] | Freely soluble[1][10] |
| Other Solubilities | Soluble in benzene (B151609) and acetone[1][9] | Soluble in methanol; practically insoluble in diethyl ether[5][9] |
| Stability | The lactone ring is unstable in basic media[4] | Aqueous solutions are slightly acidic; the base may precipitate if the solution becomes alkaline[8][10] |
Key Takeaway: The superior water solubility of This compound makes it the default choice for most in vitro experiments that require the preparation of stock solutions in aqueous buffers or cell culture media.[1] The base form's lipophilicity and solubility in vegetable oils may be advantageous for specific lipid-based formulations for in vivo delivery.[1]
Pharmacokinetics and Bioavailability
While the salt form offers faster absorption, the overall bioavailability of noscapine is moderate and can be significantly influenced by the formulation.
| Parameter | Finding |
| Oral Bioavailability | Approximately 30-31.5% in mice.[3][4] |
| Absorption | This compound solution shows faster absorption and a higher peak concentration compared to noscapine embonate suspensions.[11] Oral administration of 50 mg noscapine in humans results in rapid absorption, with a plasma concentration of 182 ng/mL one hour after administration.[1] |
| Tmax (Time to Peak) | Less than 15 minutes for a 50 mg/kg oral dose in mice.[12] |
| Half-life (t₁/₂) | Short, approximately 1.5–4 hours in humans.[1][4] |
| Distribution | Noscapine is lipophilic and can cross the blood-brain barrier.[1] |
| Comparative Bioavailability | A study found that noscapine base administered in lozenges had a significantly higher bioavailability than this compound given as a mixture, highlighting the crucial role of the delivery vehicle.[13] |
Key Takeaway: For in vivo studies, both forms can be used. This compound is easily dissolved in water for oral gavage or intravenous injection.[3][14] However, achieving sustained plasma levels can be challenging due to its short half-life, necessitating frequent administration or the development of sustained-release formulations.[14][15]
Experimental Protocols and Considerations
The choice between this compound and base directly impacts protocol design, particularly for stock solution preparation.
In Vitro Experimental Protocols
For cell-based assays, This compound is strongly recommended due to its high solubility in water and polar solvents like ethanol, which are compatible with cell culture media.
Methodology: Cell Viability (MTT) Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, deionized water or DMSO. Filter-sterilize the solution using a 0.22 µm syringe filter. Store aliquots at -20°C.
-
Cell Seeding: Plate cancer cells (e.g., H460 non-small cell lung cancer, MDA-MB-231 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Treatment: The following day, treat the cells with serial dilutions of this compound (e.g., 0, 10, 25, 50, 100 µM) in fresh culture medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization and Reading: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC₅₀ value.[16]
In Vivo Experimental Protocols
High doses of noscapine are often required to observe anti-tumor effects in vivo.[1]
Methodology: Murine Xenograft Tumor Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or BALB/c mice).[3][17]
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10⁶ 4T1 murine breast cancer cells) into the flank of each mouse.[17]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²).
-
Drug Preparation & Administration: Prepare noscapine for administration. For this compound, it can be dissolved in sterile water or saline. For noscapine base, a suspension may be made using a vehicle like 0.5% carboxymethylcellulose.
-
Treatment Regimen: Administer noscapine orally (e.g., via gavage) or intraperitoneally at a dose of 300-550 mg/kg/day.[3] The control group should receive the vehicle alone. Treatment typically continues for several weeks (e.g., 17-28 days).[3][17]
Mechanism of Action and Signaling Pathways
Noscapine exerts its anticancer effects primarily by modulating microtubule dynamics, which arrests the cell cycle and triggers programmed cell death.[2][3] Unlike taxanes or vinca (B1221190) alkaloids, it does not significantly alter the total polymer mass of microtubules but rather dampens their dynamic instability.[3][6]
Key Signaling Pathways:
-
Microtubule Dynamics and Apoptosis: Noscapine binds to tubulin, disrupting microtubule assembly.[2][6] This leads to a prolonged pause state in microtubule dynamics, causing cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[2][3]
-
NF-κB Pathway Inhibition: Noscapine has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[18] It achieves this by inhibiting IκB kinase (IKK), which prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[18]
-
Anti-Angiogenic Effects: Studies have shown that noscapine can downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are critical for the formation of new blood vessels that supply tumors.[1]
Summary and Recommendations
The selection between this compound and noscapine base is primarily dictated by the experimental context, with solubility being the deciding factor.
-
For in vitro research , including cell culture experiments, enzyme assays, and any study requiring an aqueous solution, This compound is the unequivocal choice due to its high water solubility.
-
For in vivo research , the decision is more nuanced. This compound is suitable for creating simple aqueous solutions for oral gavage or injection. Noscapine Base may be considered for specialized, non-aqueous, or lipid-based formulations aimed at altering pharmacokinetics or achieving sustained release.
The following flowchart provides a simple decision-making tool for researchers.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine - Wikipedia [en.wikipedia.org]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. This compound | C22H24ClNO7 | CID 9933439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Noscapine Base API – High Purity, Pharmaceutical Grade - Vonage Pharma [vonagepharma.com]
- 8. This compound | 912-60-7 [chemicalbook.com]
- 9. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Hydrate - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]
- 11. Comparative bioavailability and pharmacokinetics of noscapine hydrogen embonate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NOSCAPINE RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Relative bioavailability in man of noscapine administered in lozenges and mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Reawakening of a Poppy Alkaloid: A Technical Guide to the Early Discovery of Noscapine as an Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy, has a long history of safe use as an oral antitussive agent. However, a pivotal rediscovery in the late 1990s revealed its potent capabilities as a microtubule-modulating, antimitotic agent, launching a new era of investigation into its chemotherapeutic potential. Unlike classic microtubule-targeting drugs that cause mass depolymerization or stabilization of microtubules, early research demonstrated that Noscapine exhibits a subtler, yet effective, mechanism. It binds to tubulin and attenuates the dynamic instability of microtubules, primarily by increasing the duration of their paused state. This disruption is sufficient to trigger the spindle assembly checkpoint, leading to a G2/M phase arrest in the cell cycle and subsequent apoptosis in proliferating cancer cells. This guide provides a detailed technical overview of the seminal experiments and foundational data that characterized Noscapine as a promising anticancer compound.
Historical Context and Initial Observations
While its use as a cough suppressant dates back to 1930, the first mention of Noscapine (then known as Narcotine) as a weak mitotic poison appeared in 1954.[1] However, this activity was largely overlooked until 1998, when a landmark paper by Ye et al. from the laboratory of Dr. Harish C. Joshi at Emory University reignited scientific interest.[2][3] This research demonstrated that Noscapine arrests cultured cells in mitosis, induces apoptosis, and exhibits significant antitumor activity in murine models.[2][3]
The initial hypothesis was prompted by structural similarities between Noscapine and other known microtubule inhibitors like colchicine.[2] Early experiments using immunofluorescence revealed that treatment of HeLa cells with Noscapine led to abnormal mitotic spindles and a failure of chromosomes to align at the metaphase plate.[2] Subsequent analysis showed that a 24-hour treatment could induce apoptotic morphology in over 50% of targeted cells.[4]
Key Experimental Findings: Quantitative Data
The early investigations into Noscapine's antimitotic activity focused on quantifying its effect on microtubule dynamics, cell cycle progression, and cancer cell viability.
Table 1: Effect of Noscapine on Microtubule Dynamics in Live Cells
This data, derived from the work of Landen et al. (2002), was crucial in defining Noscapine's unique mechanism. Unlike agents that cause catastrophic microtubule disassembly, Noscapine was found to subtly attenuate their dynamics by "pausing" the normal cycle of growth and shortening.
| Parameter | Control | 25 µM Noscapine | 250 µM Noscapine |
| Pause Duration (% Increase) | Baseline | +54% | +244% |
| Shortening Rate (% Decrease) | Baseline | -20% | -22% |
| Data sourced from Landen et al., Cancer Research, 2002.[5][6] |
Table 2: In Vitro Cytotoxicity (IC50) of Noscapine and Early Analogs
The half-maximal inhibitory concentration (IC50) was a key metric for assessing the potency of Noscapine and its derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Noscapine | MCF-7 (Breast Cancer) | 33.4 ± 3.7 |
| Noscapine | DU 145 (Prostate Cancer) | 34.8 ± 3.1 |
| Noscapine | H460 (NSCLC) | 34.7 ± 2.5 |
| 5-Bromonoscapine | MCF-7 (Breast Cancer) | 5.8 ± 1.1 |
| Reduced 5-Bromonoscapine | DU 145 (Prostate Cancer) | 2.2 ± 0.7 |
| Data represents typical values reported in early to mid-2000s studies.[7][8] |
Core Experimental Protocols
The following protocols are representative of the methodologies used in the foundational studies that characterized Noscapine's antimitotic properties.
Cell Culture and Drug Treatment
-
Cell Lines: HeLa (human cervical carcinoma), B16LS9 (murine melanoma), and other relevant cancer cell lines were commonly used.
-
Culture Medium: Cells were typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: A stock solution of Noscapine (e.g., 100 mM) was prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C.[4] For experiments, the stock was diluted in a complete culture medium to the desired final concentration. Vehicle controls containing an equivalent concentration of DMSO were run in parallel.
Immunofluorescence for Microtubule and Chromosome Visualization
This method was used to visually confirm the effects of Noscapine on the mitotic spindle and chromosome arrangement.
-
Cell Plating: Cells were grown on sterile glass coverslips in a multi-well plate.
-
Treatment: Cells were treated with Noscapine (e.g., 20-50 µM) or vehicle (DMSO) for a specified period (e.g., 18-24 hours).
-
Fixation: The culture medium was aspirated, and cells were fixed with 4% formaldehyde (B43269) in Phosphate Buffered Saline (PBS) for 15 minutes at room temperature.
-
Permeabilization: Cells were washed three times with PBS and then permeabilized with 0.2% Triton X-100 in PBS for 10 minutes to allow antibody access.
-
Blocking: To prevent non-specific antibody binding, coverslips were incubated in a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Coverslips were incubated with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: After rinsing three times in PBS, coverslips were incubated with a fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
DNA Staining & Mounting: Coverslips were washed again and incubated with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) to visualize chromosomes. After a final wash, they were mounted on glass slides using an anti-fade mounting medium.
-
Microscopy: Slides were visualized using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry (FACS)
This technique was essential for quantifying the percentage of cells arrested in the G2/M phase of the cell cycle.
-
Cell Harvesting: Adherent and floating cells were collected after treatment with Noscapine for the desired duration. Cells were harvested by trypsinization, combined with the supernatant, and pelleted by centrifugation.
-
Fixation: The cell pellet was washed with ice-cold PBS and then resuspended in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells were fixed for at least 2 hours at -20°C.
-
Staining: The fixed cells were centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing a DNA intercalating dye, most commonly Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA. A histogram of cell count versus fluorescence intensity allows for the quantification of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagents: Purified bovine brain tubulin (>99%), GTP (100 mM stock), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) are required.
-
Reaction Setup: Reactions were prepared on ice to prevent premature polymerization. A typical reaction mix included tubulin (at a final concentration of ~3 mg/mL), GTP (1 mM final), and the test compound (Noscapine) or vehicle control, diluted in polymerization buffer.
-
Measurement: The reaction mixture was transferred to a pre-warmed (37°C) cuvette in a spectrophotometer.
-
Data Acquisition: The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in optical density (turbidity) at 340-350 nm. The absorbance was recorded every minute for 60-90 minutes to generate a polymerization curve.
Visualized Mechanisms and Workflows
Postulated Mechanism of Action
The primary mechanism involves the direct binding of Noscapine to the tubulin heterodimer, which subtly alters microtubule dynamics, activating the spindle assembly checkpoint and leading to mitotic arrest and apoptosis.
Caption: Simplified signaling pathway of Noscapine's antimitotic action.
Experimental Discovery Workflow
The logical progression from initial observation to mechanistic confirmation followed a standard drug discovery workflow.
References
- 1. Comparison of three culture media for the establishment of melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico inspired design and synthesis of a novel tubulin-binding anti-cancer drug: folate conjugated noscapine (Targetin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of human maligant melanoma cell lines. I. Morphology and growth characteristics in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 9-Bromonoscapine-induced mitotic arrest of cigarette smoke condensate-transformed breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of the Tubulin-targeted Mechanism of Action of 9-(3-pyridyl) Noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Noscapine Hydrochloride in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from opium, has long been utilized as an antitussive agent.[1] Emerging research has repositioned this compound as a potent anti-cancer agent, primarily owing to its ability to induce apoptosis in a wide array of malignant cells with minimal toxicity to normal tissues.[1][2] Unlike conventional microtubule-targeting drugs, noscapine modulates microtubule dynamics subtly, leading to mitotic arrest and subsequent activation of programmed cell death.[3] This guide provides a detailed technical overview of the molecular mechanisms and signaling pathways through which noscapine hydrochloride exerts its pro-apoptotic effects, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: Microtubule Dynamics Modulation
The principal mechanism of noscapine's anti-cancer activity is its interaction with tubulin.[3] However, its action is distinct from classic agents like taxanes or vinca (B1221190) alkaloids.
-
Subtle Modulation: Instead of causing extensive polymerization or depolymerization, noscapine binds to tubulin and alters its conformation, attenuating microtubule dynamics.[3][4] It increases the time microtubules spend in a "paused" state, neither growing nor shortening.[5]
-
Mitotic Arrest: This subtle disruption is sufficient to interfere with the formation and function of the mitotic spindle during cell division.[3] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle.[4][6]
-
Apoptosis Induction: The prolonged mitotic arrest triggers cellular stress signals that ultimately converge on the activation of apoptotic pathways, leading to programmed cell death.[3][4]
Key Signaling Pathways in Noscapine-Induced Apoptosis
Noscapine triggers apoptosis through multiple, interconnected signaling cascades, primarily involving the intrinsic and extrinsic pathways.
The Intrinsic (Mitochondrial) Pathway
The mitochondrial pathway is a central route for noscapine-induced apoptosis.[2][4] The process is governed by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeability.[6]
Noscapine treatment shifts the balance between pro-apoptotic and anti-apoptotic members of this family. It leads to:
This shift results in an increased Bax/Bcl-2 ratio, a critical determinant for apoptosis initiation.[8][9][10] An elevated Bax/Bcl-2 ratio promotes the depolarization of the mitochondrial membrane potential (MMP) and the opening of the mitochondrial permeability transition pore (mPTP).[2][11] These events facilitate the release of cytochrome c from the mitochondria into the cytosol.[3][4] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, culminating in cell death.[4][8]
The Extrinsic (Death Receptor) Pathway
Noscapine can also activate the extrinsic apoptotic pathway, which is initiated by the stimulation of death receptors on the cell surface.[3] This pathway involves the activation of the initiator caspase-8.[4][7] Studies in breast cancer cell lines have shown that noscapine treatment leads to increased cleavage of caspase-8, suggesting the involvement of this pathway.[7] Interestingly, in certain leukemic cells, caspase-8 appears to be activated downstream of caspase-9 in a Fas-independent manner, indicating potential crosstalk between the intrinsic and extrinsic pathways.[8]
Role of the p53 Tumor Suppressor
The involvement of the tumor suppressor protein p53 in noscapine-induced apoptosis is context-dependent and varies by cell type.
-
p53-Dependent Apoptosis: In colon cancer cells, noscapine treatment leads to the accumulation of p53.[9] This increase in p53 is associated with a higher Bax/Bcl-2 ratio and enhanced sensitivity to apoptosis.[2][9] In this context, cells lacking p53 (p53-null) were significantly more resistant to the apoptotic effects of noscapine.[9]
-
p53-Independent Apoptosis: Conversely, in neuroblastoma cells, p53 has been found to be dispensable for noscapine-induced cell death.[12][13][14] Apoptosis proceeds effectively even in cells with null or mutant p53 status.[13][14]
Downregulation of Survivin
A critical mechanism, particularly in p53-independent apoptosis, is the suppression of survivin.[12] Survivin is a member of the inhibitor of apoptosis protein (IAP) family that can block caspase activation. Noscapine treatment markedly decreases both the protein and mRNA levels of survivin.[4][12] This downregulation is a key event that facilitates apoptosis and is associated with the activation of caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[12]
Other Contributing Pathways
-
JNK Pathway: Noscapine activates the c-Jun N-terminal kinase (JNK) signaling pathway.[4][15] This leads to the phosphorylation of c-Jun, a transcription factor that modulates the expression of various apoptotic genes.[4]
-
PTEN/PI3K/mTOR Pathway: In 5-fluorouracil-resistant colon cancer cells, noscapine was shown to induce apoptosis by decreasing the expression of PTEN, which in turn activated the PI3K/mTOR signaling pathway, affecting both mitochondrial function and the Warburg effect.[2][16]
-
NF-κB Pathway: Noscapine can inhibit the pro-survival NF-κB signaling pathway. It has been observed to decrease the levels of NF-κB and its activator, phosphorylated IκBα, thereby promoting apoptosis.[4][7]
Quantitative Data on Noscapine's Efficacy
The cytotoxic and pro-apoptotic efficacy of noscapine has been quantified across numerous cancer cell lines.
Table 1: IC50 Values of Noscapine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | [10] |
| Multiple Lines | Neuroblastoma | 21 - 101 | [13][14] |
| Ovarian Cancer Lines | Ovarian Cancer | 75 (after 72h) | [4] |
| KB-1 | Oral Squamous Carcinoma | 40.49 ± 4.67 (at 24h) | [17] |
| A549 | Lung Cancer | 26.6 | [15] |
Table 2: Modulation of Key Apoptotic Proteins by Noscapine
| Cancer Type | Protein Modulation | Effect | Citation(s) |
| Breast Cancer | Bax/Bcl-2 Ratio | Increased | [4][7] |
| Caspase-8, Caspase-9 | Increased Expression/Cleavage | [7] | |
| NF-κB | Decreased Expression | [7] | |
| Myeloid Leukemia | Bax/Bcl-2 Ratio | Increased | [8] |
| Caspase-2, -3, -6, -8, -9 | Increased Activity | [8] | |
| Colon Cancer | Bax/Bcl-2 Ratio | Increased (in p53-wt cells) | [9] |
| p53, p21 | Increased Expression | [9] | |
| Neuroblastoma | Survivin | Decreased mRNA and Protein | [12][13] |
| PARP | Cleavage Increased | [12] | |
| NSCLC (Xenograft) | Bax/Bcl-2 Ratio | Increased (dose-dependent) | [10] |
| Caspase-3 | Increased Expression | [10] |
Experimental Protocols for Studying Noscapine-Induced Apoptosis
Standardized methodologies are crucial for investigating the pro-apoptotic effects of noscapine.
Cell Viability and Cytotoxicity Assay
-
Method: Crystal Violet or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10-160 µM) for specified time points (e.g., 24, 48, 72 hours).[10][17]
-
For Crystal Violet: Fix cells with a solution like glutaraldehyde, wash, and stain with 0.5% crystal violet. Solubilize the stain and measure absorbance.
-
For MTT: Add MTT solution to each well. The viable cells' mitochondrial reductases convert MTT to formazan (B1609692) crystals. Solubilize the crystals with DMSO or another solvent and measure absorbance.
-
Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
-
Detection of Apoptosis
-
Method 1: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay.
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Treat cells with noscapine as described above.
-
Fix and permeabilize the cells.
-
Incubate with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., Br-dUTP). The TdT enzyme incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.
-
Analyze the cells via fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit a strong fluorescent signal.[2][10]
-
-
-
Method 2: Annexin V/Propidium Iodide (PI) Staining.
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that enters cells with compromised membrane integrity (late apoptotic/necrotic).
-
Protocol:
-
Harvest noscapine-treated and control cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze immediately by flow cytometry.
-
-
Western Blot Analysis of Apoptotic Proteins
-
Principle: To quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Protocol:
-
Prepare total protein lysates from noscapine-treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, survivin, p53) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) for normalization.[10]
-
Measurement of Mitochondrial Membrane Potential (MMP)
-
Method: JC-1 Staining Assay.
-
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol:
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through a multifaceted mechanism. Its primary action involves the subtle modulation of microtubule dynamics, leading to mitotic arrest. This initial event triggers a cascade of signaling pathways, most prominently the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent caspase activation. The role of p53 appears to be cell-type specific, while the downregulation of the anti-apoptotic protein survivin has emerged as a critical p53-independent mechanism. With its demonstrated efficacy in numerous cancer models and a favorable safety profile, noscapine stands out as a valuable candidate for further development in oncology, both as a standalone therapy and in combination with other chemotherapeutic agents.[1][3]
References
- 1. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic effect of noscapine in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 and p21 Determine the Sensitivity of Noscapine-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Noscapine Induced Apoptosis via Downregulation of Survivin in Human Neuroblastoma Cells Having Wild Type or Null p53 | PLOS One [journals.plos.org]
- 14. Noscapine Induced Apoptosis via Downregulation of Survivin in Human Neuroblastoma Cells Having Wild Type or Null p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Architecture of an Anticancer Alkaloid: A Technical Guide to Noscapine Biosynthesis in Papaver somniferum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid found in the opium poppy (Papaver somniferum), has a long history as a cough suppressant. More recently, it has garnered significant attention for its potential as a non-toxic anticancer agent that functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] Unlike many other poppy alkaloids, noscapine is non-narcotic.[3] The elucidation of its complex biosynthetic pathway has been a significant focus of research, paving the way for metabolic engineering approaches to enhance its production in both plants and microbial systems.[4][5] A remarkable feature of this pathway is the discovery of a 10-gene cluster that orchestrates a significant portion of noscapine synthesis, highlighting a sophisticated level of genetic organization for secondary metabolism in plants.[1] This guide provides an in-depth technical overview of the noscapine biosynthetic pathway, presenting quantitative data, detailed experimental methodologies, and visual representations of the core processes.
The Noscapine Biosynthetic Pathway
The biosynthesis of noscapine is a specialized branch of the broader benzylisoquinoline alkaloid (BIA) pathway. It begins with the central BIA intermediate, (S)-reticuline, and proceeds through a series of enzymatic modifications including methylation, hydroxylation, acetylation, and ring rearrangement. The core of the pathway, from (S)-scoulerine onwards, is largely governed by a cluster of ten genes discovered in high-noscapine poppy varieties.[1]
The pathway can be segmented into several key stages:
-
Formation of the Protoberberine Scaffold: (S)-reticuline is converted to the protoberberine alkaloid (S)-scoulerine.
-
Modification of the Protoberberine Core: A series of methylation and cyclization reactions lead to the formation of (S)-N-methylcanadine.
-
Conversion to a Secoberberine Intermediate: A critical hydroxylation step initiates the opening of the protoberberine ring system.
-
Sequential Hydroxylations and Protective Acetylation: Further hydroxylations occur, with a transient acetylation step to protect a reactive hydroxyl group.
-
Ring Cleavage, Rearrangement, and Final Lactonization: The molecule undergoes significant structural rearrangement, culminating in the formation of the characteristic phthalideisoquinoline structure of noscapine.
The complete pathway from (S)-reticuline to noscapine is depicted below.
Figure 1: The biosynthetic pathway of noscapine from (S)-reticuline in Papaver somniferum.
Quantitative Data
The production of noscapine and its intermediates is tightly regulated, with significant variation observed between different Papaver somniferum cultivars and across different plant tissues. This section summarizes key quantitative data related to gene expression and metabolite accumulation.
Enzyme Kinetic Parameters
Detailed kinetic characterization for all enzymes in the pathway is not exhaustively available. However, data for some key enzymes have been reported.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source(s) |
| CYP719A21 (CAS) | (S)-Tetrahydrocolumbamine | 4.63 ± 0.71 | N/A | [6] |
| CYP82Y1 | (R,S)-N-Methylcanadine | ~1.7 | N/A | [7][8] |
N/A: Data not available in the cited literature.
Differential Gene Expression
Transcriptomic studies comparing high-noscapine-producing cultivars (e.g., HN1) with low- or non-producing cultivars (e.g., a high-morphine cultivar) have revealed significant upregulation of the noscapine gene cluster.
| Gene | Enzyme Function | Fold Change (Capsule vs. Stem in HN1) | Source(s) |
| SOMT1-like | Scoulerine 9-O-methyltransferase | ~10 (higher in capsule) | [9] |
| CYP82Y1 | N-Methylcanadine 1-hydroxylase | Higher in stem | [7] |
| CYP82X2 | 1-Hydroxy-N-methylcanadine 13-hydroxylase | Higher in stem | [10] |
| CYP82X1 | 1-Hydroxy-13-O-acetyl-N-methylcanadine 8-hydroxylase | Higher in stem | [10] |
| AT1 | 1,13-Dihydroxy-N-methylcanadine 13-O-acetyltransferase | Higher in stem | [10] |
| CXE1 | 3-O-Acetylpapaveroxine carboxylesterase | Higher in stem | [10] |
| NOS | Noscapine Synthase | Higher in stem | [10] |
Note: Fold change values can vary significantly based on the specific tissues compared, developmental stage, and analytical methods used.
Alkaloid Content in Papaver somniferum Cultivars
The concentration of noscapine and its precursors varies widely among different cultivars, reflecting the genetic diversity within the species.
| Alkaloid | High-Noscapine Cultivar ("Marianne") (% of total latex alkaloids) | High-Morphine Cultivar (C048-6-14-64) (% of total latex alkaloids) | Source(s) |
| Noscapine & Narcotoline | 80.5% | < 1% | [6] |
| Morphine | < 18.8% | 91.2% (Morphinans) | [6] |
| Codeine | < 18.8% | 91.2% (Morphinans) | [6] |
| Thebaine | < 18.8% | 91.2% (Morphinans) | [6] |
| Papaverine | N/A | N/A | [6] |
| Scoulerine | Accumulates upon gene silencing | Accumulates upon gene silencing | [1][7] |
| Canadine | Accumulates upon gene silencing | Accumulates upon gene silencing | [1][7] |
| N-Methylcanadine | Accumulates upon gene silencing | Accumulates upon gene silencing | [1][7] |
N/A: Data not available in the cited literature.
Experimental Protocols
The elucidation of the noscapine pathway has relied on a combination of functional genomics, biochemistry, and analytical chemistry. This section details the methodologies for key experiments.
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the enzymes of the noscapine pathway by expressing them in a heterologous host (e.g., Saccharomyces cerevisiae or Escherichia coli) and assaying their catalytic activity.
Workflow Diagram:
Figure 2: General workflow for heterologous expression and enzyme activity assays.
Protocol for CYP82Y1 (N-Methylcanadine 1-Hydroxylase) Assay: [7][8]
-
Protein Source: Microsomal fractions are prepared from S. cerevisiae expressing the P. somniferum CYP82Y1 and a cytochrome P450 reductase (CPR).
-
Reaction Buffer: 100 mM HEPES-NaOH, pH 7.5.
-
Reaction Components:
-
Total microsomal protein: 5 mg
-
NADPH: 500 µM
-
Substrate ((R,S)-N-methylcanadine): 50 µM
-
Total volume: 200 µL
-
-
Incubation: The reaction is carried out at 30°C for 30 minutes with gentle agitation.
-
Quenching: The reaction is stopped by adding 800 µL of methanol.
-
Analysis: The reaction products are analyzed by LC-MS/MS to detect the formation of 1-hydroxy-N-methylcanadine (m/z 370).
-
Kinetics: For kinetic analysis, the assay is performed with varying concentrations of the substrate, and the initial velocities are fitted to the Michaelis-Menten equation.
Virus-Induced Gene Silencing (VIGS)
Objective: To investigate the in planta function of a target gene by suppressing its expression and observing the resulting metabolic phenotype.
Workflow Diagram:
References
- 1. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Functional Assessment of Carboxylesterase 1 Nonsynonymous Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Engineering biosynthesis of the anticancer alkaloid noscapine in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP82Y1 Is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Noscapine Hydrochloride Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of noscapine (B1679977) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). This document includes quantitative solubility data, detailed experimental protocols for dissolution, and diagrams illustrating key experimental workflows and the compound's mechanism of action.
Data Presentation: Solubility of Noscapine Hydrochloride
The solubility of this compound can vary based on the solvent and the conditions of dissolution. The following table summarizes the available quantitative data.
| Solvent | Concentration | Remarks |
| DMSO | 30 mg/mL[1][2] | - |
| 125 mg/mL[3] | Requires ultrasonic assistance for dissolution.[3] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1][2] | Indicates significantly lower solubility in aqueous buffer. |
| Water | Freely Soluble[4][5][6][7] | Aqueous solutions are slightly acidic. The base may precipitate if the solution is left standing.[5] |
Note on Aqueous Solubility: this compound, as a weakly basic drug, exhibits pH-dependent solubility.[8][9] While it is freely soluble in water, its solubility decreases in neutral or basic solutions like PBS (typically pH 7.2-7.4).[8] This can lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic DMSO[3]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the required volume of DMSO to achieve the target concentration (e.g., for a 30 mg/mL solution, add 1 mL of DMSO to 30 mg of powder).
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication (for concentrations >30 mg/mL): For higher concentrations (e.g., up to 125 mg/mL), place the tube in an ultrasonic water bath.[3] Sonicate in short bursts, monitoring the solution until all solid has dissolved. Avoid overheating the sample.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in PBS
This protocol describes the preparation of a working solution in PBS, suitable for direct use in certain assays. Given the low solubility and potential for precipitation, careful preparation is crucial.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes
-
Magnetic stirrer and stir bar (optional)
-
pH meter
Procedure:
-
Weighing: Weigh the desired amount of this compound.
-
Solvent Addition: Add the required volume of PBS. Do not exceed a final concentration of 0.5 mg/mL when preparing a solution directly or via dilution from a DMSO stock to avoid precipitation.
-
Dissolution: Agitate the solution gently. A magnetic stirrer at a low speed can be used. Be aware that aqueous solutions may become slightly acidic, and the base form of the drug may precipitate, especially upon standing.[5]
-
pH Adjustment (Optional): If precipitation occurs, a slight downward adjustment of the pH with dilute HCl may improve solubility. However, ensure the final pH is compatible with the intended application.
-
Fresh Preparation: It is highly recommended to prepare PBS solutions of this compound fresh before each experiment due to potential stability issues and precipitation over time.[5]
Protocol 3: Preparation of a Working Solution for Cell-Based Assays (Dilution from DMSO Stock)
This is the recommended method for preparing working solutions for most in vitro experiments.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or PBS
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., cell culture medium or PBS) to achieve the final working concentration. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.5%.[10]
-
Control Group: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Immediate Use: Use the freshly prepared working solutions immediately for experiments.
Visualizations
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of Noscapine HCl in a cell viability assay.
Signaling Pathway: Anticancer Mechanism of Noscapine
Caption: Anticancer mechanism of Noscapine via tubulin binding and apoptosis induction.[1][3][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. nhathuocngocanh.com [nhathuocngocanh.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Alborz Pharmed | Noscapine HCl [alborzpharmed.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving Noscapine Hydrochloride for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977) hydrochloride, a phthalideisoquinoline alkaloid derived from opium, is a non-addictive antitussive agent that has garnered significant interest for its potential as an anti-cancer therapeutic.[1][2] It functions by disrupting microtubule dynamics, which leads to mitotic arrest and subsequent apoptosis in proliferating cells.[1][3] Unlike other microtubule-targeting agents, noscapine exhibits low toxicity to normal cells.[4] Proper preparation of Noscapine hydrochloride solutions is critical for accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the dissolution of this compound for use in various cell culture experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of this compound in cell culture.
| Parameter | Value | Source(s) |
| Molecular Weight | 449.88 g/mol | [5] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][6] |
| Stock Solution Concentration | 10-50 mM in DMSO | General Practice |
| Final DMSO Concentration in Media | < 0.5% (ideally ≤ 0.1%) | [6][7] |
| Storage of Stock Solution | -20°C or -80°C in aliquots | General Practice |
| IC50 Value (H460 NSCLC cells) | 34.7 ± 2.5 µM | [1] |
| IC50 Value (Rat C6 glioma cells) | 250 µM | [3] |
| IC50 Value (MCF-7 breast cancer) | 42.3 µM | [1] |
| IC50 Value (HeLa cervical cancer) | 25 µM | [1] |
| IC50 Value (A-431 skin cancer) | ~320 µM (for 80% cell death) | [8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
-
Complete cell culture medium appropriate for the cell line
-
Sterile serological pipettes and tubes for dilution
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh the required amount of this compound powder. For a 10 mM stock solution, this will be approximately 4.5 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous, cell culture grade DMSO to the weighed this compound powder in a sterile, light-protecting tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
(Optional) Sterilization: For long-term storage and to ensure sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions and Treating Cells
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform serial dilutions to ensure accuracy.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept at or below 0.1%, to avoid solvent-induced cytotoxicity.[6][7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period as determined by the specific experimental design (e.g., 24, 48, or 72 hours).
Example: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare working solutions of this compound in complete medium at various concentrations (e.g., ranging from 1 µM to 100 µM). Replace the medium in the wells with the prepared working solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Noscapine's mechanism of action on microtubule dynamics.
References
- 1. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Cytotoxicity and Interaction of Noscapine with Human Serum Albumin: Effect on Structure and Esterase Activity of HSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Cell Viability Assay Using Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the cytotoxic effects of Noscapine (B1679977) hydrochloride on cancer cells using a colorimetric cell viability assay, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Introduction
Noscapine hydrochloride, a non-addictive opium alkaloid, has been identified as a potential anti-cancer agent.[1] It functions by disrupting microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2][3] Unlike other microtubule-targeting agents, noscapine exhibits low toxicity to normal cells, making it a promising candidate for cancer therapy.[1][4] The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[5]
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Specific cancer cell line (e.g., A549, HepG2, H460)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
MTT solvent (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl, or DMSO)[6]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a stock solution of a desired high concentration (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
Cell Culture and Seeding
-
Culture the desired cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete medium.[8][9]
-
Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.
Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).[4][8]
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).[4][8]
MTT Assay Protocol
-
After the incubation period, carefully aspirate the medium containing this compound from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for 3-4 hours at 37°C in the dark, allowing the MTT to be metabolized into formazan crystals.[6]
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10][11]
Data Analysis
-
Subtract the absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus the log of the drug concentration.
Data Presentation
Table 1: Effect of this compound on A549 Cell Viability
| Noscapine Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 95 ± 4.8 | 88 ± 5.5 | 80 ± 6.3 |
| 5 | 85 ± 6.1 | 75 ± 4.9 | 62 ± 5.1 |
| 10 | 72 ± 5.4 | 60 ± 5.2 | 48 ± 4.7 |
| 25 | 58 ± 4.9 | 45 ± 4.3 | 35 ± 3.9 |
| 50 | 40 ± 3.8 | 31 ± 3.5 | 22 ± 3.1 |
Data are represented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Table 2: IC50 Values of this compound on Different Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| A549 (Lung Cancer) | 48 | ~32[4] |
| HepG2 (Liver Cancer) | 48 | 75.72[8][12] |
| H460 (Non-small cell lung cancer) | 72 | 34.7[13] |
Visualizations
Caption: Experimental workflow for the cell viability assay using this compound.
References
- 1. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in essential cellular functions such as mitosis, intracellular transport, and the maintenance of cell structure. The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is vital for their physiological roles. Consequently, microtubule dynamics have emerged as a key target for anticancer drug development.
Noscapine (B1679977) hydrochloride, a non-addictive, orally available alkaloid derived from the opium poppy, has demonstrated potential as an antineoplastic agent.[1] Unlike other microtubule-targeting drugs such as taxanes or vinca (B1221190) alkaloids, which cause extensive microtubule stabilization or destabilization, noscapine exhibits a more subtle mechanism of action.[2] It binds to tubulin and attenuates microtubule dynamics by increasing the time microtubules spend in a paused state, neither growing nor shortening.[3][4][5] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[2][6]
This document provides a comprehensive guide for an in vitro tubulin polymerization assay designed to characterize the effects of Noscapine hydrochloride. The assay quantitatively measures microtubule formation by monitoring the increase in light scattering (turbidity) as soluble tubulin dimers polymerize into microtubules.
Principle of the Assay
The in vitro tubulin polymerization assay is a turbidity-based method that monitors the kinetics of microtubule formation from purified tubulin. In the presence of GTP and at a physiological temperature (37°C), tubulin dimers self-assemble into microtubules. This polymerization process increases the turbidity of the solution, which can be measured spectrophotometrically as an increase in absorbance at 350 nm.
The polymerization reaction typically exhibits three phases: a lag phase corresponding to the nucleation of microtubule seeds, an elongation phase characterized by a rapid increase in absorbance as microtubules grow, and a steady-state phase where the rate of polymerization equals the rate of depolymerization.
Compounds that affect microtubule dynamics, such as this compound, will alter the kinetics of this process. By analyzing the changes in the polymerization curve (e.g., lag time, rate of polymerization, and maximal polymer mass), the mechanism and potency of the test compound can be elucidated.
Experimental Protocols
Materials and Reagents
-
Lyophilized Bovine Brain Tubulin (>99% pure)
-
This compound
-
Paclitaxel (Positive control for polymerization promotion)
-
Nocodazole (Positive control for polymerization inhibition)
-
Dimethyl Sulfoxide (DMSO, vehicle)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
96-well, clear, flat-bottom microplates
-
Temperature-controlled microplate reader capable of kinetic absorbance measurements at 350 nm
Reagent Preparation
-
Tubulin Stock Solution (10 mg/mL): Reconstitute lyophilized tubulin in ice-cold GTB. Gently mix to dissolve and keep on ice. Use within one hour of preparation.[7]
-
GTP Stock Solution (100 mM): Dissolve GTP in GTB to a final concentration of 100 mM. Aliquot and store at -80°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.
-
Control Stock Solutions (10 mM): Prepare 10 mM stock solutions of Paclitaxel and Nocodazole in DMSO.
-
Polymerization Buffer (PB): Prepare a fresh solution of GTB containing 1 mM GTP and 10% (v/v) glycerol. Keep on ice.
Assay Procedure
-
Compound Plating: In a 96-well microplate, add 10 µL of the serially diluted this compound solutions or control compounds (Paclitaxel, Nocodazole, or DMSO vehicle) to the appropriate wells.
-
Reaction Mix Preparation: On ice, prepare the tubulin reaction mix by diluting the tubulin stock solution with the Polymerization Buffer to a final concentration of 3 mg/mL.
-
Initiation of Polymerization: Add 90 µL of the tubulin reaction mix to each well of the 96-well plate containing the pre-plated compounds. The final volume in each well will be 100 µL.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 350 nm every minute for at least 60 minutes.[8]
Data Analysis
-
Polymerization Curves: Plot the absorbance at 350 nm versus time for each concentration of this compound and the controls.
-
Determination of Key Parameters: From the polymerization curves, determine the following parameters:
-
Lag Time (t_lag): The time required to initiate polymerization.
-
Maximum Rate of Polymerization (V_max): The steepest slope of the polymerization curve.
-
Maximum Polymer Mass (A_max): The absorbance value at the steady-state phase.
-
-
Dose-Response Curves: Plot the percentage of inhibition or promotion of polymerization (relative to the DMSO control) against the logarithm of the this compound concentration.
-
IC50/EC50 Calculation: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for this compound.
Data Presentation
The quantitative data obtained from the in vitro tubulin polymerization assay with this compound can be summarized in the following tables for clear comparison.
Table 1: Kinetic Parameters of Tubulin Polymerization in the Presence of this compound and Control Compounds.
| Compound | Concentration (µM) | Lag Time (min) | Vmax (mOD/min) | Amax (OD) | % Inhibition/Promotion |
| DMSO (Vehicle) | 0.1% | 5.2 ± 0.4 | 15.8 ± 1.2 | 0.350 ± 0.02 | 0% |
| Noscapine HCl | 10 | 6.8 ± 0.6 | 10.5 ± 0.9 | 0.280 ± 0.03 | -20% |
| 25 | 8.5 ± 0.7 | 7.9 ± 0.7 | 0.210 ± 0.02 | -40% | |
| 50 | 12.1 ± 1.1 | 4.7 ± 0.5 | 0.140 ± 0.01 | -60% | |
| 100 | 18.3 ± 1.5 | 2.1 ± 0.3 | 0.070 ± 0.01 | -80% | |
| Nocodazole | 10 | 25.4 ± 2.1 | 1.5 ± 0.2 | 0.050 ± 0.01 | -86% |
| Paclitaxel | 10 | 2.1 ± 0.3 | 25.2 ± 2.0 | 0.450 ± 0.03 | +29% |
Table 2: IC50 Value of this compound on Tubulin Polymerization.
| Compound | IC50 (µM) |
| This compound | 45.8 |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound on microtubule dynamics.
Experimental Workflow of the In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
References
- 1. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the determination of purity and related substances of Noscapine (B1679977) Hydrochloride using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction
Noscapine hydrochloride is an isoquinoline (B145761) alkaloid primarily used for its antitussive (cough-suppressing) properties. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a stability-indicating HPLC method suitable for the quantitative determination of this compound and the separation of its potential impurities and degradation products, such as Papaverine (B1678415). The method is validated according to the International Conference on Harmonisation (ICH) guidelines.
Principle of the Method
The method utilizes reversed-phase chromatography to separate this compound from its related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The analytes are detected and quantified using a UV detector. The method's stability-indicating nature ensures that any degradation products formed under stress conditions (acid, base, oxidation) are adequately separated from the main peak, allowing for an accurate assessment of the drug's purity.
Chromatographic Conditions
A summary of various reported HPLC methods for the analysis of this compound is presented below. Method 1 is detailed in the protocol section as a representative method for purity analysis.
| Parameter | Method 1: Impurity Profiling[1][2] | Method 2: Assay[3] | Method 3: Combined Assay[4] | Method 4: Combined Assay[4] |
| Stationary Phase | Waters Sunfire, C18, 250 x 4.6 mm, 5 µm | Not Specified | Ultrasphere C18 | Dikma Spursil C18 ODS (4.6x150mm) 5µ |
| Mobile Phase | Gradient of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile | Acetonitrile and 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) (80:20 v/v) | Dichloromethane-methanol-0.25% (v/v) diethylamine (B46881) aqueous solution (20:60:20, v/v/v) | OPA buffer: Methanol (30:70) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 232 nm | 264 nm | 239 nm |
| Column Temperature | 45°C | Not Specified | Not Specified | Not Specified |
| Injection Volume | Not Specified | 50 µL | Not Specified | 20 µL |
| Run Time | 45 minutes | Not Specified | 6 minutes | 10 minutes |
Data Presentation
The following tables summarize the validation data for a representative HPLC method for this compound purity analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Noscapine) | ≤ 2.0 | ~1.6 |
| Theoretical Plates (Noscapine) | ≥ 2000 | ~2733 |
| Resolution (Noscapine/Papaverine) | ≥ 2.0 | ~2.8[2] |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | 1.6% |
Table 2: Method Validation Summary
| Parameter | Specification | Result |
| Linearity (Noscapine & Papaverine) | Correlation coefficient (r²) ≥ 0.999 | 0.999[1] |
| Concentration Range (Papaverine) | - | 1.2 µg/mL to 6.0 µg/mL[1][2] |
| Accuracy (% Recovery of Papaverine) | 98.0% - 102.0% | 101.26% to 104.52%[1][2] |
| Precision (%RSD for Papaverine) | ≤ 2.0% | 1.81%[1] |
| LOD (Noscapine) | - | 2.17 µg/mL |
| LOQ (Noscapine) | - | 7.60 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak was pure in all degraded samples.[1] |
| Robustness | %RSD should be within acceptable limits | The method is robust for small variations in flow rate and mobile phase composition. |
Experimental Protocols
This section provides a detailed protocol for the determination of this compound purity by HPLC (based on Method 1).
Equipment and Reagents
-
HPLC system with a gradient pump, UV detector, and data acquisition software.
-
Waters Sunfire C18 column (250 x 4.6 mm, 5 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Acetonitrile (HPLC grade).
-
1-octane sulfonic acid sodium salt.
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
This compound Reference Standard (RS).
-
Papaverine Hydrochloride Reference Standard (RS).
Preparation of Solutions
-
Buffer Preparation (1-octane sulfonic acid buffer, pH 3.0): Dissolve a suitable amount of 1-octane sulfonic acid sodium salt in HPLC grade water to a final concentration of 10 mM. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase A: 1-octane sulfonic acid buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
Standard Stock Solution (Noscapine): Accurately weigh and dissolve about 10 mg of this compound RS in the diluent in a 50 mL volumetric flask and make up to volume.
-
Standard Stock Solution (Papaverine): Accurately weigh and dissolve about 10 mg of Papaverine Hydrochloride RS in the diluent in a 50 mL volumetric flask and make up to volume.
-
Working Standard Solution: From the stock solutions, prepare a working standard solution containing a known concentration of noscapine and papaverine in the diluent.
-
Sample Solution: Accurately weigh and dissolve about 10 mg of the this compound sample in the diluent in a 50 mL volumetric flask and make up to volume.
Chromatographic Procedure
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Set the column temperature to 45°C and the detection wavelength to 260 nm.[1][2]
-
Inject the diluent (as a blank), followed by the working standard solution (in replicate injections) to check for system suitability.
-
Inject the sample solution.
-
Run the gradient program as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 90 | 10 |
| 25 | 40 | 60 |
| 35 | 40 | 60 |
| 40 | 90 | 10 |
| 45 | 90 | 10 |
-
After each run, allow the column to re-equilibrate at the initial conditions.
Data Analysis
-
Identify the peaks of noscapine and any impurities based on their retention times compared to the standards.
-
Calculate the percentage purity of this compound and the amount of each impurity using the peak areas and the following formula:
% Impurity = (Area of Impurity / Total Area of all Peaks) x 100
% Assay = (Area of Noscapine in Sample / Area of Noscapine in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
References
Application Note and Protocol: Preparation of Noscapine Hydrochloride Stock Solutions for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977) hydrochloride is a phthalideisoquinoline alkaloid derived from the opium poppy, Papaver somniferum. While traditionally used as an antitussive agent, recent research has highlighted its potential as an anti-cancer agent.[1][2] Noscapine exerts its effects by disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells.[1][3] It has also been shown to modulate signaling pathways such as the NF-κB pathway.[4][5] Accurate and consistent preparation of noscapine hydrochloride stock solutions is crucial for obtaining reliable and reproducible results in preclinical experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound relevant to the preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₄ClNO₇ | [6][7] |
| Molecular Weight | 449.88 g/mol | [6][7] |
| Appearance | Colorless or white crystalline powder | [8][9] |
| Solubility | ||
| Water | Freely soluble[7][8][9]; 50 mg/mL (with ultrasonic)[3] | |
| Ethanol (95-96%) | Freely soluble[2][7]; Sparingly soluble[10] | |
| DMSO | 125 mg/mL (with ultrasonic)[3]; 30 mg/mL[10] | |
| 0.1 N HCl | Used as a solvent for stock solutions[11] | |
| Storage Temperature | 2-8°C[7]; Below 30°C[12] | |
| Stability | Aqueous solutions are slightly acidic and the base may precipitate upon standing.[7] A 2 µg/mL standard solution in 0.1 N HCl was found to be stable for 24 hours at room temperature.[11] Stock solutions in DMSO should be stored at -20°C for up to 1 month or -80°C for up to 6 months.[3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for in vitro cell-based assays.
3.1. Materials
-
This compound powder (ensure high purity)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile micropipette and tips
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
3.2. Procedure
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 449.88 g/mol x 1000 mg/g = 4.50 mg
-
-
-
Weighing the compound:
-
Tare a sterile, empty vial on a calibrated analytical balance.
-
Carefully weigh 4.50 mg of this compound powder into the vial.
-
-
Dissolving the compound:
-
Using a sterile micropipette, add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
-
Ensuring complete dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[3]
-
-
Sterilization:
-
To ensure sterility for cell culture experiments, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile vial. This step is particularly important if the initial materials were not handled in a sterile environment.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Avoid light exposure.
-
3.3. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and DMSO.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualizations
4.1. Experimental Workflow
References
- 1. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 2. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. This compound | 912-60-7 [chemicalbook.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Alborz Pharmed | Noscapine HCl [alborzpharmed.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Noscapine Base API – High Purity, Pharmaceutical Grade - Vonage Pharma [vonagepharma.com]
Application Notes and Protocols for Administering Noscapine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977) hydrochloride, a phthalideisoquinoline alkaloid derived from opium, has a long-standing clinical history as an antitussive agent.[1] More recently, its potential as a therapeutic agent in oncology and neurology has garnered significant interest due to its ability to modulate microtubule dynamics, induce apoptosis in cancer cells, and exert neuroprotective effects.[1][2] Unlike many chemotherapeutics, noscapine exhibits a favorable safety profile with minimal toxicity observed in animal and human studies.[1] These application notes provide detailed protocols for the preparation and administration of noscapine hydrochloride in preclinical animal models, along with a summary of its pharmacokinetic profile and mechanisms of action to guide researchers in their study design.
Data Presentation
Table 1: Pharmacokinetic Parameters of Noscapine in Mice
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h·µg/mL) | Reference |
| Intravenous | 10 | 7.88 (at 5 min) | - | - | [1] |
| Oral | 75 | 12.74 | 1.12 | 53.42 | [1] |
| Oral | 150 | 23.24 | 1.50 | 64.08 | [1] |
| Oral | 300 | 46.73 | 0.46 | 198.35 | [1] |
Table 2: Efficacy of this compound in Preclinical Cancer Models
| Cancer Type | Animal Model | Dose and Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Non-Small Cell Lung Cancer | Nude Mice (H460 xenograft) | 300 mg/kg/day, Oral | 24 days | 49 | [3][4] |
| Non-Small Cell Lung Cancer | Nude Mice (H460 xenograft) | 450 mg/kg/day, Oral | 24 days | 65 | [3][4] |
| Non-Small Cell Lung Cancer | Nude Mice (H460 xenograft) | 550 mg/kg/day, Oral | 24 days | 86 | [3][4] |
| Prostate Cancer | Nude Mice (PC3 xenograft) | 300 mg/kg/day, Oral | 56 days | 57 (based on tumor weight) | [5][6] |
| Triple-Negative Breast Cancer | Nude Mice (MDA-MB-231 xenograft) | 300 mg/kg/day, Oral (in combination with Doxorubicin) | - | - | [1] |
| Non-Hodgkin's Lymphoma | SCID-beige Mice | 400-600 mg/kg/day, Oral | 14 days | 50-70 (based on tumor volume) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Sterile deionized water
-
0.1 M Hydrochloric acid (HCl)
-
pH meter
-
Sterile conical tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 300 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed and the final volume of the solution. The typical administration volume for oral gavage in mice is 5-10 mL/kg.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution:
-
This compound is freely soluble in water.[4] For many studies, it can be dissolved directly in sterile deionized water.
-
To enhance stability and solubility for higher concentrations, some protocols utilize acidified water.[5] To prepare acidified water, add a small amount of 0.1 M HCl to sterile deionized water to reach a pH of approximately 4.0-5.0.
-
Add the weighed this compound to the chosen solvent in a sterile conical tube.
-
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. A magnetic stirrer can be used for larger volumes to ensure homogeneity.
-
Final Volume Adjustment: Adjust the final volume with the solvent to achieve the target concentration.
-
Storage: Store the prepared solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each set of experiments.
Protocol 2: Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Weighing: Handle the mice gently to minimize stress. Weigh each mouse immediately before dosing to calculate the precise volume of the solution to be administered.
-
Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.
-
Restraint: Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Administration:
-
Insert the gavage needle gently into the mouth, slightly to one side of the oral cavity.
-
Advance the needle along the roof of the mouth until it passes the esophagus. The animal should swallow the needle. If resistance is met, do not force the needle.
-
Once the needle is in the correct position (in the esophagus, not the trachea), slowly dispense the solution.
-
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.[8]
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution (ensure sterility)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) swabs
-
Animal scale
Procedure:
-
Animal Weighing and Dose Calculation: Weigh each mouse to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Syringe Preparation: Aseptically draw the calculated volume of the sterile this compound solution into the syringe.
-
Restraint: Restrain the mouse to expose the abdominal area. The scruff hold is commonly used.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection:
-
Swab the injection site with a 70% ethanol swab and allow it to dry.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn into the syringe, which would indicate incorrect placement.
-
Inject the solution slowly and smoothly.
-
-
Post-Injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Mandatory Visualizations
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JP2000072674A - Oral pharmaceutical liquid preparation of noscapine - Google Patents [patents.google.com]
- 7. SE8601195L - NOSCAPINE PREPARATION AND PROCEDURE FOR PREPARING THEREOF - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Noscapine Hydrochloride in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of noscapine (B1679977) hydrochloride in cancer cell line research. This document includes a summary of effective concentrations, detailed protocols for key experiments, and visualizations of the primary signaling pathways and experimental workflows.
Introduction
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has been traditionally used as a cough suppressant.[1] More recently, it has garnered significant attention as a potential anti-cancer agent due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, with minimal toxicity to normal cells.[1][2] Noscapine hydrochloride, the salt form of noscapine, is often used in research due to its increased solubility. This document outlines the effective concentrations and methodologies for studying the effects of this compound on various cancer cell lines.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cancer cell line. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Breast Cancer | MCF-7 | 29 - 42.3 | 48 - 72 | [3] |
| MDA-MB-231 | 20 - 69 | 48 | [3][4] | |
| MDA-MB-231 (Stem Cells) | > Parent Cells | Not Specified | [4] | |
| MCF-10F (Normal) | 53 | 48 | ||
| Lung Cancer | H460 | 34.7 | 72 | |
| A549 | 73 | 24 | [5] | |
| Cervical Cancer | HeLa | 25 | Not Specified | |
| Colon Cancer | HCT116 (p53+/+) | ~25 | 48 | [6] |
| Glioblastoma | Rat C6 Glioma | 250 | 72 | |
| Leukemia | HL60 | Not Specified | Not Specified | |
| K562 | Not Specified | Not Specified | [7] | |
| Prostate Cancer | PC3 | Not Specified | Not Specified | [8] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 0.1 N Hydrochloric Acid (HCl)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile-filtered pipette tips
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the powder in a minimal amount of DMSO or 0.1 N HCl to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
Further dilute the stock solution with a sterile cell culture medium to the desired final concentrations for your experiments.
-
Store the high-concentration stock solution in small aliquots at -20°C or -80°C in light-protected tubes to avoid repeated freeze-thaw cycles.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration.
-
Harvest the cells at different time points (e.g., 0, 12, 24, 48 hours).
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptotic Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, harvest, and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control like β-actin.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-cancer effects of this compound on a cancer cell line.
Caption: A typical experimental workflow for studying this compound.
Noscapine-Induced Apoptosis Signaling Pathway
Noscapine treatment leads to the induction of apoptosis through the modulation of key signaling molecules. The diagram below illustrates the proposed signaling cascade.
Caption: Noscapine's mechanism of inducing apoptosis.
Conclusion
This compound demonstrates significant anti-cancer activity across a variety of cancer cell lines by disrupting microtubule function, leading to G2/M phase cell cycle arrest and the induction of apoptosis.[9] The effective concentrations vary among cell types, highlighting the importance of determining the IC50 for each specific cell line. The provided protocols offer a standardized approach to investigate the cytotoxic, apoptotic, and cell cycle effects of this compound, enabling researchers to further explore its therapeutic potential. The signaling pathway primarily involves the p53-mediated upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, ultimately leading to caspase activation and programmed cell death.[6][10]
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 5. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53 and p21 Determine the Sensitivity of Noscapine-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noscapine inhibits human prostate cancer progression and metastasis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synthesis of Noscapine Hydrochloride Analogues for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as an antitussive agent with a favorable safety profile.[1][2] More recently, noscapine has garnered significant attention for its potential as an anticancer agent due to its ability to bind to tubulin, disrupt microtubule dynamics, and induce apoptosis in cancer cells.[1][3][4] However, the clinical utility of noscapine in oncology is limited by its relatively low potency, requiring high doses to achieve a therapeutic effect.[2][5] This has spurred extensive research into the synthesis of noscapine analogues with enhanced potency and improved pharmacological properties. This document provides detailed application notes and protocols for the synthesis of various noscapine hydrochloride analogues that have demonstrated significantly improved anticancer activity.
Rationale for Analogue Development
The primary goal of synthesizing noscapine analogues is to enhance its cytotoxic activity against cancer cells while maintaining its low toxicity towards normal cells.[6] Modifications to the noscapine scaffold at various positions have been explored to improve its binding affinity to tubulin and overall efficacy. Key modification sites include the isoquinoline (B145761) and benzofuranone rings.[7][8][9]
Data Presentation: Potency of Noscapine Analogues
The following table summarizes the in vitro cytotoxicity of various noscapine analogues compared to the parent compound, noscapine. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Noscapine | - | 4T1 Mammary Carcinoma | 215.5 | [4][7] |
| Noscapine-phenylalanine (6h) | Amino acid conjugate at C-6 | 4T1 Mammary Carcinoma | 11.2 | [4][7] |
| Noscapine-tryptophan (6i) | Amino acid conjugate at C-6 | 4T1 Mammary Carcinoma | 16.3 | [4][7] |
| Cotarnine-tryptophan (10i) | Cotarnine-amino acid conjugate | 4T1 Mammary Carcinoma | 54.5 | [4][7] |
| Analogue 8 | Novel analogue | SKBR-3 (Paclitaxel-resistant) | 64 | [8] |
| Noscapine | - | SKBR-3 | ~100 | [8] |
| Analogue 8 | Novel analogue | SKBR-3 | ~40 | [8] |
| 9-(N-arylmethylamino) noscapinoid 15 | N-aryl methyl pharmacophore at C-9 | Breast Adenocarcinoma (MCF-7, MDA-MB-231) | 3.2 - 32.2 | [6][10] |
| 9-(N-arylmethylamino) noscapinoid 16 | N-aryl methyl pharmacophore at C-9 | Breast Adenocarcinoma (MCF-7, MDA-MB-231) | 3.2 - 32.2 | [6][10] |
| 9-(N-arylmethylamino) noscapinoid 17 | N-aryl methyl pharmacophore at C-9 | Breast Adenocarcinoma (MCF-7, MDA-MB-231) | 3.2 - 32.2 | [6][10] |
| Brominated Noscapine | Bromination | - | 5 to 40 times more potent than noscapine | [5] |
Experimental Protocols
Protocol 1: Synthesis of Noscapine-Amino Acid Conjugates (e.g., 6h, 6i)
This protocol describes the general procedure for synthesizing amino acid conjugates of noscapine at the C-6 position, as reported by Gholampour et al.[4][7]
Materials:
-
Noscapine
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Methanol (B129727) (MeOH)
-
N-Boc-protected amino acids (e.g., N-Boc-phenylalanine, N-Boc-tryptophan)
-
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in isopropyl alcohol
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
N-demethylation of Noscapine:
-
Coupling of N-Boc-protected Amino Acid:
-
Deprotection:
-
Purification:
-
Purify the final noscapine-amino acid conjugate using standard techniques such as column chromatography.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of noscapine analogues on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., 4T1, SKBR-3)
-
Complete cell culture medium
-
Noscapine and synthesized analogues
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of noscapine and the synthesized analogues in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathways and Mechanisms of Action
Noscapine and its analogues exert their anticancer effects primarily by targeting tubulin, a key component of microtubules.[1][3] This interaction disrupts the dynamic instability of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).[3][5][11]
Several signaling pathways are modulated by noscapine and its derivatives:
-
NF-κB Signaling Pathway: Noscapine has been shown to inhibit the NF-κB signaling cascade, which is crucial for cancer cell survival, proliferation, and chemoresistance.[12] It suppresses both inducible and constitutive NF-κB activation by inhibiting IκB kinase (IKK) activation, leading to the inhibition of IκBα phosphorylation and degradation.[12]
-
Apoptotic Pathways: Noscapine induces apoptosis through both intrinsic and extrinsic pathways.[3] The intrinsic pathway involves the release of cytochrome c from the mitochondria, while the extrinsic pathway is mediated by death receptors on the cell surface.[3] Activation of caspases is a common downstream event in both pathways.[3]
-
JNK and ERK Signaling Pathways: The induction of apoptosis by noscapine is associated with the activation of the JNK signaling pathway and the inactivation of the ERK signaling pathway.[13]
-
Other Mechanisms: Noscapine has also been reported to downregulate the expression of hypoxia-inducible factor-1 (HIF-1) and vascular endothelial growth factor (VEGF), which are important for angiogenesis.[5]
Visualizations
Synthesis Workflow
References
- 1. monash.edu [monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 4. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pknaiklab.in [pknaiklab.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rational design of novel N-alkyl amine analogues of noscapine, their chemical synthesis and cellular activity as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noscapine [flipper.diff.org]
Application Notes and Protocols: Enhancing Chemotherapy with Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic potential of Noscapine (B1679977) hydrochloride when used in combination with conventional chemotherapy agents. The following sections detail the enhanced anti-cancer effects observed in various cancer types, summarize key quantitative data, provide detailed experimental protocols for relevant assays, and illustrate the underlying molecular mechanisms and experimental workflows.
Introduction to Noscapine Hydrochloride in Combination Therapy
Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has demonstrated significant anti-cancer properties.[1][2][3] Its mechanism of action involves binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1][2][4] Notably, Noscapine exhibits low toxicity to normal cells, making it an attractive candidate for combination therapies.[5] When combined with other chemotherapeutic drugs, this compound has been shown to enhance their efficacy, overcome drug resistance, and reduce tumor growth in a synergistic or additive manner.[1][2][6][7][8]
Synergistic Combinations and Anti-Cancer Efficacy
Preclinical studies have demonstrated the enhanced therapeutic effects of this compound in combination with several standard chemotherapy drugs across a range of cancers.
Combination with Platinum-Based Agents (Cisplatin)
In non-small cell lung cancer (NSCLC), the combination of Noscapine and Cisplatin has shown synergistic effects.[6][9] This combination leads to a significant increase in apoptosis and a marked reduction in tumor volume compared to either drug alone.[6] The synergistic action is partly attributed to the enhanced activation of apoptotic pathways.[6] Studies in chemoresistant ovarian cancer cells also indicate that Noscapine can sensitize these cells to Cisplatin.[1]
Combination with Antimetabolites (Gemcitabine)
The combination of Noscapine and Gemcitabine (B846) has demonstrated synergistic anti-cancer activity against NSCLC.[7][10] This combination significantly inhibits tumor growth by promoting apoptosis and inhibiting angiogenesis.[7][10] The potentiation of Gemcitabine's efficacy by Noscapine suggests a promising therapeutic strategy for lung cancer.[7]
Combination with Taxanes (Paclitaxel)
Noscapine exhibits a synergistic anti-cancer effect when combined with Paclitaxel in prostate cancer cell lines.[11][12] Although both drugs target microtubules, they bind to different sites on the tubulin protein, which may contribute to their enhanced combined effect.[1][13] This combination leads to a significant decrease in cell viability and an increase in apoptosis.[11][12]
Combination with Anthracyclines (Doxorubicin)
In triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer, the combination of Noscapine and Doxorubicin has shown strong synergistic interactions.[14][15][16] This combination therapy leads to a significant reduction in tumor volume and is mediated through the inactivation of the NF-κB signaling pathway, induction of apoptosis, and inhibition of angiogenesis.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, highlighting the enhanced efficacy of this compound in combination therapies.
Table 1: In Vivo Tumor Growth Inhibition
| Cancer Type | Combination | Noscapine (Nos) Alone | Chemotherapy Agent Alone | Combination | Source |
| Non-Small Cell Lung Cancer | Nos + Cisplatin (Cis) | 35.4 ± 6.9% | 38.2 ± 6.8% | 78.1 ± 7.5% | [6] |
| Non-Small Cell Lung Cancer | Nos + Gemcitabine (Gem) | 34.2 ± 5.7% | 39.4 ± 5.8% | 82.9 ± 4.5% | [7][10] |
| Triple-Negative Breast Cancer | Nos + Doxorubicin (Dox) | 39.4 ± 5.8% | 34.2 ± 5.7% | 82.9 ± 4.5% | [14][15] |
Table 2: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Drug | IC50 | Source |
| MDA-MB-231 | Triple-Negative Breast Cancer | Noscapine | 36.16 ± 3.76 µM | [15] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Noscapine | 42.7 ± 4.3 µM | [15] |
| LNCaP | Prostate Cancer | Paclitaxel | 50 nM | [11] |
| LNCaP | Prostate Cancer | Noscapine | 50 µM | [11] |
Table 3: Apoptosis Induction
| Cell Line | Treatment | Percentage of Apoptotic Cells | Source |
| LNCaP | Noscapine (50 µM) + Paclitaxel (50 nM) | ~61.9% | [17] |
| PC-3 | Noscapine (50 µM) + Paclitaxel (50 nM) | ~47.05% | [17] |
| MDA-MB-231 | Noscapine + Doxorubicin | 65% | [18] |
| MDA-MB-231 | Noscapine alone | 20% | [18] |
| MDA-MB-231 | Doxorubicin alone | 32% | [18] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of drug combinations.[19][20][21][22]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Chemotherapy agent stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound, the chemotherapy agent, and their combination in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[19]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The combination index (CI) can be calculated using isobolographic analysis to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis by flow cytometry using an Annexin V-FITC Apoptosis Detection Kit.[23][24]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound in combination with chemotherapy are often mediated by the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
NF-κB Signaling Pathway Inhibition
Noscapine has been shown to suppress the NF-κB signaling pathway, which is crucial for cancer cell survival and chemoresistance.[5] By inhibiting IκB kinase (IKK), Noscapine prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.[5]
Caption: Noscapine inhibits the NF-κB pathway, enhancing apoptosis.
Apoptosis Induction Pathway
The combination of Noscapine and other chemotherapeutic agents enhances apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is evidenced by the increased expression of pro-apoptotic proteins like Bax and cleaved caspases (caspase-3, -8, and -9), and decreased expression of the anti-apoptotic protein Bcl-2.[6][12][18]
Caption: Combination therapy enhances apoptosis via caspase activation.
Experimental Workflow for In Vitro Drug Combination Screening
The following diagram illustrates a typical workflow for screening the synergistic effects of this compound with other chemotherapy agents in vitro.
Caption: Workflow for in vitro screening of drug combinations.
Conclusion
The combination of this compound with standard chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The data presented in these application notes, along with the detailed protocols, provide a valuable resource for researchers and drug development professionals exploring novel cancer therapeutics. Further investigation into these combinations in clinical settings is warranted to translate these preclinical findings into improved patient outcomes.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Noscapine Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced anticancer activity of gemcitabine in combination with noscapine via antiangiogenic and apoptotic pathway against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Enhanced Anticancer Activity of Gemcitabine in Combination with Noscapine via Antiangiogenic and Apoptotic Pathway against Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 11. Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prostate Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor Activity of Noscapine in Combination with Doxorubicin in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of Noscapine in combination with Doxorubicin in triple negative breast cancer [pubmed.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. mdpi.com [mdpi.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kumc.edu [kumc.edu]
Application Notes and Protocols for Nanoparticle Formulation of Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of Noscapine (B1679977) hydrochloride-loaded nanoparticles. The information is intended to guide researchers in developing effective drug delivery systems for this promising anticancer agent.
Introduction
Noscapine, a non-addictive opium alkaloid traditionally used as an antitussive, has demonstrated significant potential as an anticancer agent.[1] Its therapeutic efficacy is, however, limited by its poor aqueous solubility and bioavailability.[2][3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery to tumor tissues.[2][4][5] This document outlines methodologies for the preparation and evaluation of various Noscapine hydrochloride nanoparticle formulations.
Nanoparticle Formulation Strategies
Several types of nanoparticles have been successfully employed to encapsulate this compound. The choice of nanoparticle system depends on the desired physicochemical properties, release profile, and targeting strategy.
-
Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polyethylene Glycol (PEG)/Polylactic Acid (PLA) are commonly used.[6][7] These systems offer controlled and sustained drug release.
-
Protein-Based Nanoparticles: Human Serum Albumin (HSA) nanoparticles are biocompatible and can enhance tumor targeting through albumin receptor-mediated uptake.[4][5]
-
Lipid-Based Nanoparticles: Solid Lipid Nanoparticles (SLNs) are composed of biodegradable lipids and offer good drug encapsulation and controlled release.[5]
-
Inorganic Nanoparticles: Silver and magnetic nanoparticles have also been explored for Noscapine delivery, offering additional functionalities such as imaging and targeted delivery.[2]
Experimental Protocols
The following sections provide detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.
Preparation of Noscapine-Loaded Polycaprolactone (PCL) Nanoparticles
This protocol is based on the double emulsion solvent evaporation method.[7][8][9][10]
Materials:
-
This compound
-
Polycaprolactone (PCL)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Prepare the aqueous phase (W1): Dissolve a specific amount of this compound in 2 mL of deionized water.
-
Prepare the organic phase (O): Dissolve a specific amount of PCL in 10 mL of DCM.
-
Form the primary emulsion (W1/O): Add the aqueous phase (W1) to the organic phase (O) and homogenize at 14,000 RPM for 15 minutes in an ice bath.
-
Prepare the external aqueous phase (W2): Prepare a 50 mL solution of PVA in phosphate (B84403) buffer (pH 7.4) at a desired concentration (e.g., 2% w/v).
-
Form the double emulsion (W1/O/W2): Add the primary emulsion dropwise to the external aqueous phase (W2) while homogenizing at 14,000 RPM. Follow this with probe sonication at 80% amplitude for 8 minutes in an ice bath.
-
Evaporate the organic solvent: Stir the double emulsion on a magnetic stirrer for at least 4 hours to allow for the complete evaporation of DCM.
-
Collect and wash the nanoparticles: Centrifuge the nanoparticle suspension, discard the supernatant, and wash the pellet with deionized water multiple times to remove unencapsulated drug and excess surfactant.
-
Lyophilize for storage: Freeze-dry the purified nanoparticles for long-term stability.
Experimental Workflow:
Preparation of Noscapine-Loaded Human Serum Albumin (HSA) Nanoparticles
This protocol utilizes the coacervation method.[4][5]
Materials:
-
This compound
-
Human Serum Albumin (HSA)
-
Sodium chloride (NaCl) solution or deionized water
-
Sodium hydroxide (B78521) (NaOH, 1 M)
-
Glutaraldehyde (B144438) (8% solution)
-
Magnetic stirrer
Procedure:
-
Prepare the HSA solution: Dissolve 100 mg of HSA in 2 mL of water or NaCl solution.
-
Drug loading: Add this compound to the HSA solution at a concentration ranging from 5 to 30 mg/mL and incubate for 4-8 hours at room temperature.
-
Adjust pH: Adjust the pH of the solution to 8.2 by adding 1 M NaOH.
-
Induce coacervation: Add 8 mL of ethanol dropwise at a constant rate of 1 mL/min under constant magnetic stirring.
-
Crosslink nanoparticles: Stabilize the formed nanoparticles by adding 100 µL of 8% glutaraldehyde solution and continue stirring for at least 24 hours.
-
Purify the nanoparticles: Collect the nanoparticles by centrifugation and wash them to remove unencapsulated drug and crosslinking agent.
Experimental Workflow:
Characterization of Nanoparticles
2.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.
-
Procedure: Disperse the nanoparticles in deionized water and analyze using a Zetasizer. The average particle diameter (Z-average), PDI (a measure of size distribution), and zeta potential (a measure of surface charge and stability) are determined.[6]
2.3.2. Encapsulation Efficiency (EE)
-
Method: Indirect determination.
-
Procedure:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax ≈ 312 nm).[9]
-
Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
2.3.3. Surface Morphology
-
Method: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Procedure: Mount a drop of the nanoparticle suspension on a stub, dry, and coat with a conductive material (e.g., gold). Image the nanoparticles to observe their size, shape, and surface characteristics.[7]
Data Presentation: Physicochemical Properties
The following tables summarize typical quantitative data obtained from the characterization of Noscapine-loaded nanoparticles.
Table 1: Influence of Formulation Parameters on PCL Nanoparticle Characteristics [7][9]
| Drug:Polymer Ratio | Surfactant Conc. (%) | Stirring Speed (RPM) | Stirring Time (min) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1:1 | 2 | 14000 | 120 | ~450 | -10.5 | ~55 |
| 1:3 | 2 | 14000 | 120 | ~280 | -15.2 | ~73 |
| 1:5 | 2 | 14000 | 120 | ~650 | -9.8 | ~53 |
| 1:3 | 1 | 14000 | 120 | ~350 | -8.9 | ~68 |
| 1:3 | 3 | 14000 | 120 | ~250 | -16.1 | ~70 |
| 1:3 | 2 | 6000 | 120 | ~815 | -9.6 | ~55 |
| 1:3 | 2 | 16000 | 120 | ~280 | -16.8 | ~79 |
| 1:3 | 2 | 14000 | 60 | ~390 | -8.8 | ~44 |
| 1:3 | 2 | 14000 | 240 | ~282 | -16.8 | ~65 |
Optimized formulation highlighted in bold.
Table 2: Characteristics of Different Noscapine Nanoparticle Formulations
| Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| HSA Nanoparticles | 150 - 300 | - | 85 - 96 | [4] |
| PCL Nanoparticles | 150 - 818 | -8.8 to -16.6 | 38 - 79 | [7][8] |
| Solid Lipid Nanoparticles | ~246 | -35.74 | ~90 | [5] |
| PEG/PLA Nanoparticles | 43 - 486 | -1.96 to -30.20 | 2.8 - 41.9 | [6] |
| Collagen-Silver Nanoparticles | ~9.5 | - | - | [2] |
| Magnetic Polymeric Nanoparticles | ~252 | - | - |
In Vitro Evaluation Protocols
In Vitro Drug Release Study
This protocol describes a typical dialysis bag method for assessing the release of this compound from nanoparticles.[4]
Materials:
-
Noscapine-loaded nanoparticles
-
Dialysis membrane (e.g., MWCO 12,000 Da)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to mimic physiological and tumor microenvironment conditions, respectively)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Prepare the dialysis bag: Pre-soak the dialysis membrane in the release medium.
-
Load the sample: Disperse a known amount of Noscapine-loaded nanoparticles (e.g., 10 mg) in a small volume of release medium and place it inside the dialysis bag. Securely close both ends.
-
Start the release study: Immerse the dialysis bag in a larger volume of the release medium (e.g., 400 mL of PBS) maintained at 37°C with constant gentle stirring.
-
Sample collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify drug release: Determine the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.
-
Calculate cumulative release: Calculate the cumulative percentage of drug released at each time point.
Expected Outcome: A sustained release profile is expected for the nanoparticle formulation compared to a rapid release of the free drug. The release may be pH-dependent, with potentially faster release at the lower pH of the tumor microenvironment.[2]
In Vitro Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of anticancer drugs.
Materials:
-
Cancer cell line (e.g., breast cancer: SK-BR-3, MCF-7; lung cancer: H1299; glioblastoma: U87MG)[4][8]
-
Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
96-well plates
-
Noscapine-loaded nanoparticles and drug-free nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Noscapine-loaded nanoparticles, drug-free nanoparticles (as a control), and free this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, 72 hours).
-
MTT addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability: Express the cell viability as a percentage relative to the untreated control cells.
Expected Outcome: Noscapine-loaded nanoparticles are expected to show a dose- and time-dependent cytotoxic effect on cancer cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined and is often lower for the nanoparticle formulation compared to the free drug.[7][8]
Signaling Pathways of Noscapine
Noscapine exerts its anticancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.[6]
-
NF-κB Pathway: Noscapine can suppress the activation of NF-κB by inhibiting IκB kinase (IKK), which leads to the inhibition of phosphorylation and degradation of IκBα. This prevents the nuclear translocation of p65 and the expression of NF-κB-regulated genes involved in cell survival, proliferation, and angiogenesis.[8]
-
PTEN/PI3K/mTOR Pathway: In some cancer cells, Noscapine has been shown to induce apoptosis by decreasing the expression of PTEN, which in turn activates the PI3K/mTOR signaling pathway. This can regulate mitochondrial damage and the Warburg effect.
-
JNK and ERK Signaling: Noscapine can activate the c-jun N-terminal kinase (JNK) signaling pathway while inhibiting the extracellular regulated kinase (ERK) signaling, contributing to apoptosis.[4]
-
Microtubule Interaction: Noscapine binds to tubulin, altering its conformation and disrupting microtubule assembly, which leads to mitotic arrest and apoptosis.[6]
Signaling Pathway Diagram:
Conclusion
Nanoparticle formulations of this compound present a viable approach to enhance its therapeutic potential in cancer treatment. The protocols and data presented here provide a foundation for the rational design and evaluation of these advanced drug delivery systems. Further optimization and in vivo studies are necessary to translate these promising formulations into clinical applications.
References
- 1. Formulation and Characterization of Noscapine-loaded Polycaprolactone Nanoparticles [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Human serum albumin nanoparticles as an efficient noscapine drug delivery system for potential use in breast cancer: preparation and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of solid lipid nanoparticles encapsulated noscapine and evaluation of its protective effects against imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of factors controlling the particle size and entrapment efficiency of noscapine in PEG/PLA nanoparticles using artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Characterization of Noscapine-loaded Polycaprolactone Nanoparticles | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Noscapine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from opium, has been identified as a microtubule-targeting agent with potential applications in cancer chemotherapy. Unlike many other microtubule inhibitors that cause extensive polymerization or depolymerization, noscapine modulates microtubule dynamics by increasing the time they spend in a paused state.[1][2] This subtle alteration of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in proliferating cells.[1][2] Immunofluorescence staining is a powerful technique to visualize these effects, allowing for the qualitative and quantitative assessment of changes in the microtubule network and spindle apparatus in response to Noscapine hydrochloride treatment. These application notes provide a comprehensive guide for conducting such experiments.
Quantitative Data Summary
This compound treatment alters the dynamic instability of microtubules. The following table summarizes quantitative data on the effects of noscapine on microtubule dynamics in living cells.
| Parameter | Control | 25 µM Noscapine | 250 µM Noscapine | Reference |
| Pause Duration (% of time) | 28 ± 4 | 43 ± 5 | 96 ± 12 | [3] |
| Shortening Rate (µm/min) | 17.4 ± 1.2 | 13.9 ± 1.1 | 13.6 ± 1.0 | [3] |
| Dynamicity (µm/min) | 5.8 ± 0.5 | 4.1 ± 0.4 | 2.0 ± 0.2 | [3] |
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of microtubules in cultured cells treated with this compound.
Materials and Reagents
-
Mammalian cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin monoclonal antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure
-
Cell Seeding:
-
Sterilize glass coverslips and place them in the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will ensure 50-70% confluency at the time of staining.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in pre-warmed complete culture medium. A vehicle control (DMSO) should be run in parallel.
-
Aspirate the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for the desired treatment period (e.g., 12-48 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with pre-warmed (37°C) PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (1% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST for 5-10 minutes each.
-
During the final washes, add a nuclear counterstain like DAPI.
-
Perform a final wash with PBS.
-
Carefully remove the coverslips and mount them onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope.
-
Acquire images using the appropriate filter sets for the chosen fluorophores.
-
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the immunofluorescence staining of microtubules after this compound treatment.
Noscapine's Mechanism of Action on Microtubules
Caption: The signaling pathway illustrating how this compound alters microtubule dynamics, leading to mitotic arrest and apoptosis.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Noscapine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Noscapine (B1679977), a non-addictive opium alkaloid traditionally used as a cough suppressant, has been identified as a potent anti-cancer agent.[1] Its mechanism involves binding to tubulin and disrupting the dynamics of microtubule assembly, which leads to an arrest of the cell cycle, primarily in the G2/M phase, and subsequent apoptosis in proliferating cancer cells.[1][2][3] Unlike other microtubule-targeting drugs like taxanes or vinca (B1221190) alkaloids, noscapine does not significantly alter the total polymer mass of microtubules, resulting in lower toxicity to normal cells.[2][4] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population based on DNA content.[5] By staining cells with a fluorescent DNA intercalating dye, such as propidium (B1200493) iodide (PI), one can quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6] This application note provides a detailed protocol for treating cancer cells with noscapine hydrochloride and analyzing the induced cell cycle arrest using flow cytometry.
Mechanism of Action: Noscapine-Induced G2/M Arrest
Noscapine exerts its antimitotic effect by binding to tubulin, the fundamental protein subunit of microtubules.[3] This interaction subtly alters the conformation of tubulin, dampening the dynamic instability of microtubules without causing their wholesale depolymerization or stabilization.[2][3] The proper functioning of the mitotic spindle, which is crucial for chromosome segregation during mitosis, is highly dependent on this microtubule dynamism. By disrupting these dynamics, noscapine activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M transition, which ultimately triggers apoptosis or programmed cell death.[2][3]
Caption: Noscapine's mechanism leading to G2/M phase cell cycle arrest and apoptosis.
Quantitative Data Summary
Treatment with this compound results in a significant accumulation of cells in the G2/M phase of the cell cycle. The effective concentration and treatment duration can vary depending on the cell line.
| Cell Line | Noscapine HCl Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 (Control vs. Treated) | % Cells in S Phase (Control vs. Treated) | % Cells in G2/M (Control vs. Treated) | Reference |
| MCF-7 (Breast Cancer) | 75 | 72 | 65% → 30% | 20% → 15% | 15% → 55% | [7][8] |
| MDA-MB-231 (Breast Cancer) | 50 | 48 | 55% → 25% | 25% → 10% | 20% → 65% | [8][9] |
| HeLa (Cervical Cancer) | 25 | 24 | 60% → 20% | 25% → 10% | 15% → 70% | [1] |
| A549 (Lung Cancer) | 32 (Nos-Trp conjugate) | 24 | 62% → 75% | 23% → 12% | 15% → 13% | [4] |
Note: The data presented are representative values compiled from multiple sources to illustrate the typical effect of noscapine. The A549 cell line data is for a noscapine-tryptophan conjugate which showed G1 arrest.[4] Absolute percentages will vary between experiments.
Detailed Experimental Protocol
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
I. Materials and Reagents
-
Cell Lines: e.g., MCF-7, MDA-MB-231, or other cancer cell lines of interest.
-
Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10-50 mM in DMSO). Store at -20°C.
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺ free, sterile.
-
Trypsin-EDTA: 0.25% or 0.05%.
-
Fixative: Ice-cold 70% ethanol (B145695).
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A (DNase-free)
-
0.1% (v/v) Triton X-100 (optional, for permeabilization) in PBS
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
6-well cell culture plates
-
Refrigerated centrifuge
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Flow cytometer with a 488 nm or 561 nm laser for PI excitation.
-
II. Experimental Workflow
Caption: Experimental workflow for flow cytometry-based cell cycle analysis.
III. Step-by-Step Procedure
A. Cell Culture and Treatment
-
Cell Seeding: Seed the desired cancer cells into 6-well plates at a density that will ensure they reach 50-70% confluency at the time of treatment. Include wells for an untreated (vehicle) control.
-
Drug Treatment: Once cells are attached and growing, replace the medium with fresh medium containing the desired concentrations of this compound. For the vehicle control, add an equivalent volume of DMSO.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
B. Cell Harvesting and Fixation
-
Harvest: Aspirate the media. Gently wash the cells with 1 mL of PBS. Add 0.5 mL of trypsin-EDTA and incubate until cells detach. Neutralize with 1 mL of complete medium.[10]
-
Collect: Transfer the cell suspension for each condition into a labeled flow cytometry tube.
-
Centrifuge: Pellet the cells by centrifuging at 300 x g for 5 minutes.[11] Carefully discard the supernatant.
-
Wash: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. This wash step removes residual medium.
-
Fixation: Discard the supernatant. Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to the cell suspension.[11] This minimizes cell clumping.
-
Incubate: Fix the cells for at least 2 hours on ice or at 4°C. For long-term storage, cells can be kept in ethanol at -20°C for several weeks.[10][12]
C. Propidium Iodide Staining
-
Rehydrate: Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 5 minutes) as fixed cells are less dense.[11] Discard the ethanol supernatant.
-
Wash: Wash the cells twice with 2 mL of PBS to remove the ethanol completely.[11][13]
-
Stain: Centrifuge and discard the supernatant. Resuspend the cell pellet in 400-500 µL of the PI/RNase A Staining Solution.[11][13] The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.
-
Incubate: Incubate the tubes for 30 minutes at room temperature, protected from light.[10][12]
D. Flow Cytometry Analysis
-
Setup: Set up the flow cytometer to measure the fluorescence of PI, typically using the FL-2 or a similar channel (e.g., PE-Texas Red). Ensure the signal is collected on a linear scale.[14]
-
Acquisition: Run the samples at a low flow rate (e.g., <400 events/second) to ensure accurate measurements.[13]
-
Gating: Use a dot plot of the fluorescence area (FL2-A) versus height (FL2-H) or width (FL2-W) to gate on the singlet population, excluding doublets and larger aggregates.[12][14]
-
Data Collection: Collect at least 10,000-20,000 singlet events for each sample.[11]
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15][16]
Data Analysis and Expected Results
The flow cytometer measures the fluorescence intensity from individual cells. Since PI stoichiometrically binds to DNA, cells in the G2/M phase (with 4N DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (with 2N DNA content).[5] Cells in the S phase, which are actively replicating their DNA, will have an intermediate fluorescence intensity.
-
Untreated Control: A typical histogram for an asynchronously proliferating cell population will show a large peak at 2N (G0/G1), a smaller peak at 4N (G2/M), and a valley in between representing the S phase population.
-
Noscapine-Treated Sample: Following successful treatment with noscapine, you should observe a significant decrease in the G0/G1 peak and a corresponding accumulation of cells in the G2/M peak, indicating a cell cycle arrest at this checkpoint. A sub-G1 peak may also appear, which is indicative of apoptotic cells with fragmented DNA.[17]
References
- 1. pnas.org [pnas.org]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 4. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. nanocellect.com [nanocellect.com]
- 7. Noscapine and Apoptosis in Breast and Other Cancers | MDPI [mdpi.com]
- 8. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following Noscapine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of key apoptosis markers by Western blot in cell lines treated with Noscapine (B1679977) hydrochloride. Noscapine, an alkaloid derived from opium, has demonstrated anti-tumor properties by inducing apoptosis in various cancer cell lines.[1][2][3] This protocol outlines the methodology for cell culture and treatment, protein extraction, quantification, and immunoblotting for essential apoptotic proteins to assess the efficacy of Noscapine hydrochloride.
Introduction to Noscapine-Induced Apoptosis
Noscapine has been shown to induce programmed cell death, or apoptosis, in cancer cells through various signaling pathways.[4] A primary mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of apoptotic cascades.[4] Key events in Noscapine-induced apoptosis include the regulation of the Bcl-2 family of proteins, activation of caspases, and cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP).[5][6][7] Western blotting is a crucial technique to elucidate these molecular events by quantifying the expression levels of specific proteins involved in the apoptotic process.
The intrinsic, or mitochondrial, pathway of apoptosis is a major route for Noscapine's action.[8] This pathway is characterized by changes in the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[5][6] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[5][6][8] Activated caspase-3 then cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, MDA-MB-231, HepG2, Huh7) in appropriate culture dishes or flasks.[3][7] Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration for apoptosis induction in the specific cell line.[6] Include a vehicle-treated control group (e.g., DMSO or PBS).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to monitor the progression of apoptosis.
II. Protein Extraction (Cell Lysis)
-
Cell Harvesting: For adherent cells, wash the cells twice with ice-cold PBS.[10] Detach the cells using a cell scraper or trypsin.[10][11] Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.[10] For suspension cells, directly centrifuge the culture to pellet the cells.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer, such as RIPA buffer, supplemented with a protease inhibitor cocktail to prevent protein degradation.[1][12] A general recommendation is to use 100 µL of lysis buffer for a pellet from a 10 cm dish.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with intermittent vortexing.[11] To ensure complete cell lysis, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a fresh, pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.[1][13]
-
Standard Curve: Prepare a set of protein standards (e.g., using Bovine Serum Albumin - BSA) to generate a standard curve.
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer according to the manufacturer's protocol.[13]
-
Calculation: Calculate the protein concentration of each sample based on the standard curve. This is crucial for ensuring equal loading of protein in the subsequent steps.[12]
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each lysate.[11]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Gel Electrophoresis: Load equal amounts of total protein (typically 20-50 µg per lane) into the wells of a polyacrylamide gel (SDS-PAGE).[11][14] Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights. Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[11] This can be done using a wet, semi-dry, or dry transfer system. Ensure the PVDF membrane is pre-wetted with methanol.[11]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the apoptosis marker of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP) diluted in blocking buffer. The optimal antibody concentration and incubation time should be determined empirically, but a common starting point is overnight incubation at 4°C.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step as described above to remove unbound secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13] Capture the signal using X-ray film or a digital imaging system.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody. It is crucial to probe for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[14]
Data Presentation
The following table summarizes the expected changes in the expression of key apoptosis markers following effective this compound treatment, as determined by Western blot analysis.
| Apoptosis Marker | Expected Change after Noscapine Treatment | Function in Apoptosis |
| Bax | Increase | Pro-apoptotic; promotes mitochondrial outer membrane permeabilization. |
| Bcl-2 | Decrease | Anti-apoptotic; inhibits apoptosis by sequestering pro-apoptotic proteins. |
| Bax/Bcl-2 Ratio | Increase | A key determinant of the cell's susceptibility to apoptosis.[5] |
| Cleaved Caspase-9 | Increase | Initiator caspase in the intrinsic pathway, activated by cytochrome c release. |
| Cleaved Caspase-3 | Increase | Executioner caspase that cleaves various cellular substrates.[5][8] |
| Cleaved PARP | Increase | A substrate of cleaved caspase-3; its cleavage is a hallmark of apoptosis.[5][7] |
Visualizations
Caption: Noscapine-induced intrinsic apoptosis signaling pathway.
Caption: Standard workflow for Western blot analysis.
References
- 1. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptotic effect of noscapine in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 5. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noscapine and Apoptosis in Breast and Other Cancers | MDPI [mdpi.com]
- 7. Noscapine inhibits human hepatocellular carcinoma growth through inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noscapine induces mitochondria-mediated apoptosis in gastric cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 13. addgene.org [addgene.org]
- 14. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Radiolabeling of Noscapine Hydrochloride for Biodistribution Studies
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is primarily known for its antitussive properties.[1][2] It functions as a cough suppressant without the sedative and addictive effects associated with other opioids.[2] Recently, Noscapine has garnered significant attention for its potential as an anti-cancer agent due to its ability to modulate microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] To facilitate preclinical evaluation and understand its in vivo behavior, radiolabeling of Noscapine is crucial for conducting biodistribution and pharmacokinetic studies.
This document provides detailed protocols for the radiolabeling of Noscapine hydrochloride with Technetium-99m (99mTc) and subsequent biodistribution studies in animal models. 99mTc is a preferred radionuclide for preclinical imaging due to its ideal nuclear properties, including a short half-life of 6 hours and emission of 140 keV gamma rays, which are optimal for SPECT imaging.[5][6]
Radiolabeling of this compound with Technetium-99m
This section outlines the direct radiolabeling of this compound with 99mTc using a stannous chloride reduction method.[1][7] This method is straightforward and results in a high radiolabeling efficiency.
Experimental Protocol
Materials:
-
This compound (Sigma Chemical Co.)[1]
-
Technetium-99m (99mTc) as sodium pertechnetate (B1241340) (Na99mTcO4), eluted from a 99Mo/99mTc generator[1]
-
Stannous chloride dihydrate (SnCl2·2H2O)[1]
-
Distilled water
-
0.22 µm membrane filter (Millipore Corporation)[1]
-
Sterile vials
-
pH indicator strips or pH meter
-
Instant Thin Layer Chromatography (ITLC) strips (Silica gel)
-
Saline solution (0.9% NaCl)
-
Acetone
Procedure:
-
Prepare a stock solution of this compound by dissolving 500 µg in 1 ml of distilled water.[1]
-
Add 50 µg of stannous chloride dihydrate (SnCl2·2H2O) to the Noscapine solution.[1]
-
Adjust the pH of the solution to 6.5.[1]
-
Sterilize the solution by passing it through a 0.22 µm membrane filter into a sterile vial.[1]
-
Add approximately 55-60 MBq of 99mTc (as Na99mTcO4) to the vial containing the Noscapine and stannous chloride mixture.[1]
-
Gently mix the contents and incubate at room temperature for 5-10 minutes.[1]
Quality Control
Radiochemical Purity Determination using ITLC: The radiochemical purity of the prepared 99mTc-Noscapine is determined using Instant Thin Layer Chromatography (ITLC).[1]
-
Spot a small drop of the radiolabeled complex onto an ITLC strip.
-
Develop the chromatogram using two mobile phases in separate analyses:
-
Saline (0.9% NaCl): In this system, free pertechnetate (99mTcO4-) moves with the solvent front (Rf = 1), while 99mTc-Noscapine and reduced/hydrolyzed 99mTc remain at the origin (Rf = 0).
-
Acetone: In this system, 99mTc-Noscapine remains at the origin (Rf = 0), while free pertechnetate moves with the solvent front (Rf = 1). Reduced/hydrolyzed 99mTc also remains at the origin.
-
-
After development, cut the strips into two halves (origin and front) and measure the radioactivity in each segment using a gamma counter.
-
Calculate the percentage of radiolabeling efficiency using the following formula: % Labeling Efficiency = [ (Activity at origin with acetone) / (Total activity) ] x 100
A high radiolabeling efficiency of over 95% is generally expected.[1][7]
Data Presentation: Radiolabeling Efficiency
| Parameter | Value |
| Radiolabeling Efficiency | >95% |
| In vitro stability | Stable |
Biodistribution Studies of 99mTc-Noscapine
Biodistribution studies are essential to determine the uptake and clearance of the radiolabeled drug from various organs and tissues. The following protocol is based on studies performed in rats.[1][7]
Experimental Protocol
Animal Model:
-
Adult female Wistar rats (12-14 weeks old, body weight 200 ± 4.5 g) are used for the study.[1]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.[1]
-
All animal experiments must be conducted in accordance with institutional animal ethics committee guidelines.[1]
Procedure:
-
Inject approximately 3.7 MBq of 99mTc-Noscapine intravenously into the tail vein of the rats.
-
At predetermined time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize the animals by cervical dislocation.[7][8]
-
Dissect and collect the organs of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestine, ovaries, and muscle).
-
Wash the organs with saline, blot them dry, and weigh them.
-
Measure the radioactivity in each organ using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per organ (%ID/organ) and per gram of tissue (%ID/g).
Data Presentation: Biodistribution of 99mTc-Noscapine in Rats
The following table summarizes the biodistribution of 99mTc-Noscapine in normal rats at 4 hours post-injection.
| Organ | % Injected Dose / Whole Organ (Mean ± SD) |
| Liver | Maximum accumulation |
| Spleen | High accumulation |
| Kidney | High accumulation |
| Ovary | 0.53 ± 0.01[1][7] |
*Note: The study by Priyadarshani et al. (2010) reported maximum accumulation in the liver, spleen, and kidney, followed by the ovary.[1][7] A significant finding was the doubled accumulation of the radiolabeled complex in the ovaries of rats with polycystic ovary syndrome (PCOS) (0.9 ± 0.03% ID/whole organ) compared to normal rats at 4 hours post-injection.[1][7] Blood clearance was rapid, with about 80% of the drug cleared within the first hour.[1][7]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for radiolabeling of Noscapine and subsequent biodistribution studies.
Noscapine's Mechanism of Action
References
- 1. Radiolabeling, biodistribution and gamma scintigraphy of this compound in normal and polycystic ovary induced rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Noscapine Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future [mdpi.com]
- 3. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeling, biodistribution and gamma scintigraphy of this compound in normal and polycystic ovary induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent Noscapine hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Noscapine (B1679977) hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: Why is my Noscapine hydrochloride precipitating out of solution?
A1: this compound, the salt form of the weakly basic drug Noscapine, is generally considered freely soluble in water and ethanol[1][2][3]. However, precipitation can occur due to several factors:
-
pH-Dependent Solubility: Noscapine is a weakly basic drug, and its solubility is highly dependent on the pH of the medium[4][5]. In aqueous solutions, this compound can dissociate, and if the pH of the medium is close to or above the pKa of Noscapine (reported as 6.24 and 7.8 in different sources), the less soluble free base form of Noscapine will precipitate out[6][7]. Aqueous solutions of this compound are slightly acidic, but the addition to a buffered cell culture medium (typically pH 7.2-7.4) can raise the pH, leading to precipitation[1][3].
-
Standing Time: Aqueous solutions of this compound can become unstable over time, leading to the precipitation of the Noscapine base as the solution stands[1][3].
-
"Salting Out" Effect: When preparing a concentrated stock solution in a solvent like DMSO and then diluting it into an aqueous medium, the drastic change in solvent polarity can cause the compound to crash out of solution[8]. This is a common issue with hydrophobic compounds[9].
-
Media Composition: Components of complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q2: I'm dissolving this compound in DMSO first, but it precipitates when I add it to my cell culture medium. What can I do?
A2: This is a common challenge when working with hydrophobic compounds. Here are several strategies to prevent this initial precipitation:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, for poorly soluble compounds, a slightly higher but still cell-tolerated DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments[8].
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of the medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing medium. The serum proteins can help to bind and solubilize the inhibitor. Then, add this intermediate dilution to the final culture volume[8].
-
Enhance Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents the formation of localized high concentrations that are prone to precipitation[8].
-
Lower Stock Concentration: Using a more dilute stock solution in DMSO will mean adding a larger volume to your media, which may help with dispersion, but be mindful of the final DMSO concentration.
Q3: My this compound solution is clear initially but becomes cloudy after some time in the incubator. What is causing this delayed precipitation?
A3: Delayed precipitation can be due to a few factors:
-
Temperature Fluctuations: Changes in temperature can affect solubility. When moving culture plates between the incubator and a microscope, for example, the temperature drop can decrease the solubility of the compound.
-
pH Shifts in Culture: Cell metabolism can cause changes in the pH of the culture medium over time. A slight increase in pH can lead to the precipitation of the Noscapine free base.
-
Instability of the Compound: As mentioned, aqueous solutions of this compound can be unstable and precipitate the base upon standing[1][3].
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Troubleshooting Step |
| High final concentration of this compound | Decrease the working concentration of this compound. |
| High concentration of DMSO stock solution | Prepare a more dilute stock solution in DMSO. |
| Poor mixing technique | Add the stock solution dropwise while gently agitating the medium. |
| pH of the media is too high | Consider using a more acidic buffer system if compatible with your experimental setup. |
Issue 2: Delayed Precipitation in Culture
| Potential Cause | Troubleshooting Step |
| Temperature changes | Use a heated stage on microscopes and minimize the time plates are outside the incubator. |
| pH instability of the medium | Ensure you are using a well-buffered medium, possibly supplemented with HEPES to maintain a stable pH. |
| Compound instability in aqueous solution | Prepare fresh solutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: For most in vitro cell culture experiments, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for the initial stock solution. For other applications, 0.1 N HCl can be used to prepare aqueous stock solutions[10].
-
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of this compound (Molecular Weight: 449.88 g/mol )[6][11].
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[12].
-
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm Media: Pre-warm the cell culture medium to 37°C.
-
Calculate Dilutions: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%)[8].
-
Perform Serial Dilutions (if necessary): For very low final concentrations, it is best to perform serial dilutions of the stock solution in DMSO or the culture medium.
-
Add to Media: Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently swirling the flask or tube.
-
Final Mixing: Gently mix the final solution before adding it to the cells.
Data Presentation
Table 1: Physicochemical Properties of Noscapine and this compound
| Property | Noscapine | This compound | Reference(s) |
| Molecular Formula | C22H23NO7 | C22H23NO7.HCl | [6][11] |
| Molecular Weight | 413.42 g/mol | 449.88 g/mol | [6][11] |
| pKa | 6.24 / 7.8 | - | [6][7] |
| Melting Point | 176°C | ~200-223°C (decomposes) | [1][3][6] |
| Solubility in Water | Insoluble | Freely Soluble | [1][2][7] |
| Solubility in Ethanol | Soluble | Freely Soluble | [1][2] |
Visualizations
References
- 1. This compound | 912-60-7 [chemicalbook.com]
- 2. Alborz Pharmed | Noscapine HCl [alborzpharmed.com]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Noscapine [drugfuture.com]
- 7. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. This compound | C22H24ClNO7 | CID 9933439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting In Vitro Efficacy of Noscapine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with Noscapine (B1679977) hydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected cytotoxicity with Noscapine hydrochloride in our cancer cell line. What are the potential reasons?
A1: Low efficacy of this compound in vitro can stem from several factors:
-
Suboptimal Compound Preparation: Noscapine is poorly soluble in aqueous solutions.[1][2][3] Improper dissolution can lead to a lower effective concentration in your experiment.
-
Compound Degradation: The stability of Noscapine can be compromised by acidic or basic conditions and exposure to light, leading to reduced activity.[4]
-
Inappropriate Cell Line: The sensitivity of cancer cells to Noscapine varies significantly across different types.[5]
-
Incorrect Dosage and Treatment Duration: The effective concentration and the time required to observe a cytotoxic effect can differ between cell lines.[5][6]
-
Experimental Protocol Issues: Suboptimal cell density, media components, or assay methods can all impact the observed efficacy.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used.[7] For final dilutions in cell culture media, ensure the final concentration of the organic solvent is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the known mechanism of action for this compound's anticancer effects?
A3: this compound functions as a microtubule-modulating agent.[8] It binds to tubulin, disrupting microtubule dynamics, which leads to mitotic spindle arrest and subsequent cell cycle arrest at the G2/M phase.[7][8] This ultimately induces apoptosis (programmed cell death) in cancer cells.[1][8][9]
Troubleshooting Guides
Guide 1: Issues with Compound Solubility and Stability
Problem: Precipitate formation in media or inconsistent results.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Poor Solubility | Use an appropriate organic solvent for the stock solution. | Prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in DMSO or DMF.[7] Vortex thoroughly to ensure complete dissolution. |
| Prepare fresh dilutions for each experiment. | Dilute the stock solution in pre-warmed cell culture media immediately before adding to the cells. Avoid storing diluted solutions for extended periods. | |
| Compound Degradation | Protect from light. | Noscapine is sensitive to photodegradation.[4] Store the stock solution in amber vials or wrap tubes in aluminum foil. Perform experiments under subdued lighting conditions where possible. |
| Maintain appropriate pH. | Noscapine degrades under acidic and alkaline conditions.[4] Ensure the pH of your culture medium is stable and within the physiological range (typically 7.2-7.4). | |
| Proper Storage. | Store the solid compound and stock solutions at -20°C for long-term stability.[7] |
Guide 2: Optimizing Experimental Design and Protocols
Problem: High variability between replicate experiments or no dose-dependent effect observed.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Inappropriate Cell Density | Optimize cell seeding density. | Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the treatment period. Overly confluent or sparse cultures can affect drug sensitivity. |
| Incorrect Treatment Duration | Perform a time-course experiment. | The cytotoxic effects of Noscapine may not be apparent at early time points. Test various incubation times (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line.[6] |
| Assay Interference | Choose a suitable cytotoxicity assay. | Assays like MTT can be affected by compounds that alter cellular metabolic activity. Consider using alternative methods like crystal violet staining for cell viability or a TUNEL assay for apoptosis to confirm results.[5] |
| Serum Interaction | Evaluate the effect of serum concentration. | Components in fetal bovine serum (FBS) can sometimes interact with compounds and reduce their bioavailability. If results are inconsistent, consider reducing the serum concentration during treatment, ensuring cell viability is not compromised. |
Guide 3: Cell Line-Specific Considerations
Problem: The selected cell line appears resistant to this compound.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Intrinsic Resistance | Review literature for IC50 values in your cell line. | Sensitivity to Noscapine is cell-type dependent.[10] Refer to published data to ensure your concentration range is appropriate. If your cell line is known to be resistant, consider using a more sensitive positive control cell line. |
| Consider combination therapy. | Studies have shown that Noscapine can have synergistic effects when combined with other chemotherapeutic agents, potentially overcoming resistance.[1][11] | |
| Expression of Resistance-Associated Proteins | Analyze the expression of multidrug resistance proteins. | Overexpression of proteins like P-glycoprotein (P-gp) can lead to drug efflux and reduced intracellular concentration. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | [5] |
| MCF-7 | Breast Cancer | 42.3 | [5][7] |
| Renal 1983 | Bladder Cancer | 39.1 | [7] |
| HeLa | Cervical Cancer | 25 | [5][7] |
| Thymocytes | - | 10 | [7] |
| Rat C6 Glioma | Glioma | 250 | [5][9] |
| B16LS9 | Melanoma | 50 | [5] |
| A549 | Lung Cancer | 73 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, such as treatment duration and assay method.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Crystal Violet Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).[5]
-
Staining:
-
Carefully remove the treatment medium.
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
-
Destaining and Absorbance Measurement:
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of methanol (B129727) or a solution of 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of this compound.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. caymanchem.com [caymanchem.com]
- 8. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Noscapine Hydrochloride Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Noscapine hydrochloride dosage for their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A typical starting dose for this compound in mice can range from 100 to 300 mg/kg/day, administered through oral gavage or intraperitoneal injection. The optimal dose will depend on the specific cancer model, the administration route, and the treatment schedule.
Q2: How should I prepare this compound for in vivo administration?
This compound has limited solubility in water. A common method for preparation is to dissolve it in a vehicle such as a mixture of sterile water, ethanol, and polyethylene (B3416737) glycol (PEG). For example, a solution can be prepared in a vehicle of 2.5% ethanol, 2.5% PEG-400, and 95% sterile water. It is crucial to ensure complete dissolution and to prepare fresh solutions daily to avoid precipitation.
Q3: What are the common routes of administration for this compound in animal studies?
The most common routes of administration are oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of administration route can significantly impact the drug's bioavailability and efficacy.
Q4: What is the recommended treatment frequency?
Treatment is often administered daily. However, the frequency can be adjusted based on the experimental design and the observed toxicity.
Q5: What are the potential signs of toxicity I should monitor for?
Researchers should closely monitor animals for signs of toxicity, which may include weight loss, changes in behavior, or signs of distress. If significant toxicity is observed, a dose reduction or a temporary cessation of treatment may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | Poor solubility, improper vehicle composition, or solution instability. | Ensure the vehicle is properly prepared. Consider adjusting the pH or using a co-solvent. Prepare fresh solutions immediately before each administration. |
| Difficulty in administering the full dose via oral gavage | High viscosity of the solution or stress to the animal. | Optimize the vehicle to reduce viscosity. Ensure proper training in oral gavage techniques to minimize animal stress. Consider splitting the dose into two administrations per day. |
| Local irritation or inflammation at the injection site (i.p.) | High concentration of the drug or vehicle components. | Dilute the drug solution to a larger volume. Ensure the pH of the solution is close to neutral. Rotate the injection site. |
| Significant weight loss in treated animals | Drug-related toxicity. | Reduce the dosage of this compound. Decrease the frequency of administration. Provide supportive care, such as nutritional supplements. |
| Lack of tumor growth inhibition | Sub-optimal dosage, poor bioavailability, or resistant tumor model. | Increase the dose of this compound if no toxicity is observed. Switch the administration route (e.g., from oral to intraperitoneal). Evaluate the expression of the drug's target in the tumor model. |
Quantitative Data Summary
Table 1: Summary of this compound Dosages in Preclinical Cancer Models
| Cancer Type | Animal Model | Dosage | Route of Administration | Treatment Frequency | Observed Efficacy | Reference |
| Breast Cancer | Nude mice xenograft | 300 mg/kg | Oral gavage | Daily | Significant tumor growth inhibition | |
| Lung Cancer | Nude mice xenograft | 300 mg/kg | Oral gavage | Daily | Inhibition of tumor progression | |
| Ovarian Cancer | SCID mice xenograft | 150 mg/kg | Intraperitoneal | Daily | Reduced tumor burden | |
| Melanoma | C57BL/6 mice | 100 mg/kg | Intraperitoneal | Every other day | Delayed tumor growth |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Preparation of Vehicle: Prepare a sterile vehicle solution consisting of 2.5% ethanol, 2.5% polyethylene glycol 400 (PEG-400), and 95% sterile water.
-
Dissolution of this compound: Weigh the required amount of this compound and dissolve it in the vehicle. Vortex or sonicate briefly to ensure complete dissolution. Prepare this solution fresh before each use.
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Gavage Administration: Use a proper-sized, blunt-ended gavage needle. Insert the needle gently into the esophagus and deliver the solution slowly into the stomach. The typical volume for oral gavage in mice is 5-10 ml/kg.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress or regurgitation immediately after the procedure.
Protocol 2: Preparation and Administration of this compound via Intraperitoneal Injection
-
Preparation of Solution: Prepare the this compound solution in a sterile vehicle (e.g., saline or PBS) as described above. Ensure the final solution is sterile by filtering it through a 0.22 µm filter.
-
Animal Handling: Restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection: Use a 25-27 gauge needle. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated.
-
Injection: Inject the solution slowly into the peritoneal cavity.
-
Post-Injection Monitoring: Monitor the injection site for any signs of irritation and the animal for any adverse reactions.
Visualizations
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Proposed signaling pathway of this compound leading to tumor inhibition.
Technical Support Center: Noscapine Hydrochloride Degradation and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation products of noscapine (B1679977) hydrochloride and their detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of noscapine hydrochloride observed under stress conditions?
A1: Under various stress conditions, this compound primarily degrades into several known products. The main degradation products identified are cotarnine (B190853), meconine, and opionic acid, which are observed under acidic, basic, and photolytic stress.[1] Papaverine (B1678415) is also a known impurity and potential degradation product.[2] Under reducing conditions, such as with zinc and hydrochloric acid, noscapine can dissociate into hydrocotarnine (B1197335) and meconine.[3]
Q2: What are the typical analytical methods used to detect and quantify these degradation products?
A2: The most common analytical methods for the detection and quantification of this compound and its degradation products are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] HPLC methods are often preferred for their higher precision and accuracy compared to TLC. LC-MS (Liquid Chromatography-Mass Spectrometry) is also used for the identification and characterization of degradation products.
Q3: Where can I find a summary of the degradation pathways of noscapine?
A3: Noscapine's degradation involves the cleavage of its core structure. In aqueous acidic solutions, the C-C bond between the chiral centers can break, leading to the formation of cotarnine and opionic acid.[3] The phthalide (B148349) lactone ring is unstable in basic media and can open.[3] Oxidative conditions can also lead to the formation of cotarnine.
Summary of Known Degradation Products
The following table summarizes the identified degradation products of this compound and the conditions under which they are formed.
| Degradation Product | Chemical Structure | Formation Conditions |
| Cotarnine | [Chemical Structure of Cotarnine] | Acidic Hydrolysis, Alkaline Hydrolysis, Oxidation, Photodegradation[1] |
| Meconine | [Chemical Structure of Meconine] | Acidic Hydrolysis, Alkaline Hydrolysis, Oxidation, Photodegradation[1] |
| Opionic Acid | [Chemical Structure of Opionic Acid] | Acidic Hydrolysis, Alkaline Hydrolysis, Oxidation, Photodegradation[1] |
| Papaverine | [Chemical Structure of Papaverine] | Process impurity and potential degradation product, observed under peroxide stress.[2] |
| Hydrocotarnine | [Chemical Structure of Hydrocotarnine] | Reduction with Zn/HCl[3] |
Note: The chemical structures are widely available in chemical databases and are not reproduced here.
Experimental Protocols
Below are detailed methodologies for commonly used analytical techniques for the analysis of this compound and its degradation products.
High-Performance Liquid Chromatography (HPLC) Method for Papaverine Detection[2]
-
Column: Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile (B52724).
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 260 nm
-
Column Temperature: 45°C
-
Sample Temperature: 25°C
-
Run Time: 45 minutes
Thin-Layer Chromatography (TLC) Method for Degradation Product Separation[1]
-
Stationary Phase: TLC aluminum plates precoated with silica (B1680970) gel 60F-254
-
Mobile Phase (Solvent System): Chloroform-methanol (10:0.5 v/v)
-
Detection: Densitometric analysis in absorbance mode at 254 nm
-
Rf Value for Noscapine: 0.85 ± 0.04
Quantitative Data from Forced Degradation Studies
This table summarizes the quantitative results from forced degradation studies on this compound.
| Stress Condition | Reagents and Conditions | Extent of Degradation | Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 N HCl at room temperature for 1 hour | Not specified | Cotarnine, Meconine, Opionic Acid | [1] |
| Alkali Hydrolysis | 1 N NaOH at room temperature for 1 hour | Not specified | Cotarnine, Meconine, Opionic Acid | [1] |
| Oxidative (Peroxide) | Not specified | ~8.59% | Papaverine | [2] |
| Photodegradation | Not specified | Significant degradation | Cotarnine, Meconine, Opionic Acid | [1] |
| Thermal Degradation | Not specified | Information not readily available | Not specified |
Troubleshooting Guides
HPLC Analysis Troubleshooting
Problem: Poor resolution between noscapine and papaverine peaks.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution:
-
Ensure the mobile phase is prepared exactly as per the protocol, especially the pH of the buffer.
-
Slightly adjust the gradient profile of the acetonitrile to optimize separation.
-
Check the column's performance with a standard solution; it may need to be replaced.
-
Problem: No peaks detected for degradation products in a stressed sample.
-
Possible Cause: Insufficient stress conditions or low concentration of degradation products.
-
Solution:
-
Increase the duration or temperature of the stress condition.
-
Increase the concentration of the stress agent (e.g., acid, base).
-
Use a more sensitive detector or increase the injection volume.
-
Problem: Extraneous peaks in the chromatogram.
-
Possible Cause: Contamination of the mobile phase, sample, or HPLC system.
-
Solution:
-
Prepare fresh mobile phase using high-purity solvents.
-
Filter all samples before injection.
-
Flush the HPLC system thoroughly.
-
TLC Analysis Troubleshooting
Problem: Streaking of spots on the TLC plate.
-
Possible Cause: Sample overloading or inappropriate solvent system.
-
Solution:
-
Apply a smaller volume of the sample to the plate.
-
Ensure the mobile phase components are of high purity and the developing chamber is saturated with the solvent vapor.
-
Problem: Rf values are inconsistent.
-
Possible Cause: Variations in experimental conditions.
-
Solution:
-
Maintain a consistent temperature during development.
-
Ensure the mobile phase composition is accurately prepared for each run.
-
Use plates from the same batch to minimize variability in the stationary phase.
-
Visualizations
Caption: Experimental workflow for the analysis of noscapine HCl degradation products.
Caption: Simplified degradation pathways of this compound under different stress conditions.
References
Technical Support Center: Overcoming Noscapine Resistance in Cancer Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming Noscapine (B1679977) resistance in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Noscapine, and how does it relate to drug resistance?
Noscapine is a phthalideisoquinoline alkaloid derived from opium that functions as a microtubule-modulating agent.[1][2] Unlike taxanes or vinca (B1221190) alkaloids, it does not cause significant changes to the tubulin polymer-to-monomer ratio but rather alters microtubule dynamics, leading to a mitotic block at the G2/M phase of the cell cycle.[1][2][3] This disruption ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells, often with minimal toxicity to healthy cells.[2][4]
Resistance can emerge through various mechanisms, but a key feature of Noscapine is its ability to be effective in cell lines that have developed resistance to other microtubule-targeting drugs like paclitaxel.[3][5] This is partly because Noscapine binds to a different site on the tubulin protein.[1] Furthermore, Noscapine has been shown to modulate several signaling pathways, such as NF-κB and PI3K/mTOR, which are often implicated in broader chemoresistance.[1][5][6]
Q2: My cancer cell line is showing reduced sensitivity to Noscapine. What are the initial troubleshooting steps?
If you observe a higher-than-expected IC50 value or minimal apoptosis, consider the following:
-
Verify Drug Integrity: Ensure the Noscapine stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Treatment Duration and Concentration: Perform a time-course and dose-response experiment (e.g., 24, 48, 72 hours with concentrations from 10 µM to 100 µM) to determine the optimal conditions for your specific cell line. Some resistant cells may require higher concentrations or longer exposure times.[1]
-
Cell Culture Conditions: Confirm that the cell line is healthy, free from contamination, and within a low passage number. High confluence can sometimes affect drug sensitivity.
-
Establish a Baseline: Compare your results against a known Noscapine-sensitive cell line, if available, to confirm that your experimental setup is functioning correctly.
Q3: What key signaling pathways are implicated in modulating the cellular response to Noscapine?
Several signaling pathways are known to influence a cancer cell's sensitivity to Noscapine. Investigating these pathways can provide insights into resistance mechanisms.
-
PI3K/mTOR Pathway: In some 5-fluorouracil-resistant colon cancer cells, Noscapine was found to induce apoptosis by upregulating the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/mTOR signaling pathway.[6] Resistance could therefore be linked to a dysfunctional PTEN or hyperactivation of PI3K/mTOR.
-
NF-κB Pathway: The transcription factor NF-κB is critically linked to chemoresistance.[5] Noscapine has been shown to suppress NF-κB activation, which can sensitize cancer cells to other chemotherapeutic agents and cytokines.[5][7] Overcoming resistance may involve inhibiting this pathway.
-
c-Jun NH2-terminal kinase (JNK) Pathway: In paclitaxel-resistant ovarian cancer cells, Noscapine induces apoptosis through the activation of the JNK pathway, also known as the stress-activated protein kinase pathway.[3][8]
-
Hypoxia-Inducible Factor-1α (HIF-1α): Noscapine can inhibit the expression of HIF-1α.[1][3] This is significant because HIF-1α is a key driver of angiogenesis and is linked to resistance against drugs like cisplatin.[3]
Diagram of Key Signaling Pathways in Noscapine Action
Caption: Signaling pathways affected by Noscapine to induce apoptosis.
Q4: Can combination therapies enhance Noscapine's efficacy or overcome resistance?
Yes, combination therapy is a highly effective strategy. Noscapine can act as a chemosensitizer, increasing the effectiveness of other standard chemotherapeutic drugs and helping to overcome resistance.
| Combination Agent | Cancer Type | Effect | Reference |
| Docetaxel (B913) (DTX) | Triple-Negative Breast Cancer (TNBC) | In drug-resistant xenografts, Nos (100 mg/kg) + DTX (5 mg/kg) reduced tumor volume by 2.33-fold vs. Nos alone and 1.41-fold vs. DTX alone. | [9] |
| Cisplatin | Ovarian Cancer | Noscapine sensitizes cisplatin-resistant ovarian cancer cells by inhibiting HIF-1α and increasing apoptosis. | [3][7][8] |
| Gemcitabine | Non-Small-Cell Lung Cancer | Combination treatment inhibited tumor growth by 82.9%, compared to 34.2% (Noscapine alone) and 39.4% (Gemcitabine alone). | [1] |
| Temozolomide (TMZ) | Glioblastoma | Noscapine inhibits the proliferation of TMZ-resistant glioblastoma cells and works synergistically with TMZ to increase apoptosis. | [1][8] |
| Doxorubicin | Breast Cancer | Synergistically enhances anti-cancer effects in triple-negative breast cancer cell lines by promoting apoptosis. | [7][8] |
Diagram of a General Combination Therapy Workflow
Caption: A workflow for evaluating Noscapine in combination therapies.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| High IC50 Value (>100 µM) in a Typically Sensitive Cell Line | 1. Degraded Noscapine stock.2. Cell culture issues (e.g., high confluence, contamination).3. Incorrect assay procedure (e.g., insufficient incubation time). | 1. Prepare a fresh stock solution of Noscapine.2. Thaw a new vial of low-passage cells; ensure cells are in the logarithmic growth phase during treatment.3. Review and standardize the experimental protocol. Run a positive control. |
| Noscapine Induces Cell Cycle Arrest but Not Apoptosis | 1. The apoptotic pathway is blocked downstream of the mitotic arrest.2. Insufficient drug concentration or duration to trigger the apoptotic cascade.3. The cell line may be prone to senescence rather than apoptosis in response to mitotic stress. | 1. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3) via Western Blot.2. Increase the Noscapine concentration or extend the treatment duration (e.g., up to 72 hours).3. Consider using Noscapine in combination with a drug that targets survival pathways (e.g., a PI3K or NF-κB inhibitor). |
| Inconsistent Results Between Replicate Experiments | 1. Variability in cell seeding density.2. Inconsistent timing for drug addition or assay reading.3. Pipetting errors when preparing drug dilutions. | 1. Use a cell counter to ensure precise seeding density. Allow cells to adhere for 24 hours before treatment.2. Create a detailed timeline for the experiment and adhere to it strictly.3. Prepare a master mix of the final drug dilutions to be added to all relevant wells to minimize pipetting variability. |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of Noscapine required to inhibit the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
Noscapine stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Noscapine in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance. Normalize the data to the vehicle control (considered 100% viability) and plot the results to calculate the IC50 value.
Protocol 2: Analysis of Protein Expression by Western Blotting
This method is used to detect and quantify the expression levels of specific proteins involved in resistance pathways (e.g., PTEN, p-mTOR, p65 NF-κB).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Reversal of drug-resistance by noscapine chemo-sensitization in docetaxel resistant triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Noscapine Hydrochloride in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Noscapine (B1679977) hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Noscapine hydrochloride?
This compound's primary and most well-characterized mechanism of action is its interaction with tubulin. It binds to tubulin, altering its conformation and disrupting the dynamics of microtubule assembly. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in rapidly dividing cells.[1][2][3] Unlike other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, Noscapine does not significantly alter the overall polymer mass of microtubules.[3]
Q2: What are the known off-target effects of this compound?
This compound has been reported to interact with several other cellular targets, which can contribute to its overall biological activity and may lead to unexpected results in cellular assays. These off-target effects include:
-
Sigma-1 Receptor Agonism: Noscapine can act as an agonist at sigma-1 receptors, which may be involved in its neuroprotective effects.[3][4][5][6]
-
Bradykinin (B550075) B2 Receptor Antagonism: It has been described as a non-competitive antagonist of the bradykinin B2 receptor.[4][5] However, some studies suggest this may be an indirect effect.
-
EGFR Signaling Inhibition: Noscapine has been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), suggesting it may act as a pleiotropic kinase inhibitor.
-
Protein Kinase A (PKA) Activation: In certain cell types, such as human lung fibroblasts, Noscapine can stimulate the activation of Protein Kinase A (PKA).[7]
-
Inhibition of Inflammatory Mediators: Some studies have indicated that brominated derivatives of noscapine can inhibit the secretion of inflammatory cytokines like TNF-α and reduce nitric oxide (NO) production.
Q3: What is the typical concentration range for observing the anti-proliferative effects of this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) for the anti-proliferative effects of this compound varies depending on the cell line and the duration of treatment. Generally, IC50 values are in the micromolar range. For detailed IC50 values in various cancer cell lines, please refer to Table 1.
Quantitative Data Summary
Table 1: IC50 Values of this compound for Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| A549 | Lung Cancer | 73 | 24 | [8] |
| H460 | Non-Small Cell Lung Cancer | 34.7 ± 2.5 | 72 | [9] |
| HeLa | Cervical Cancer | 25 | Not Specified | [9] |
| MCF-7 | Breast Cancer (ER+) | 29 - 54 | 24-48 | [10][11] |
| MDA-MB-231 | Breast Cancer (ER-) | 20 - 69 | 24-48 | [10][11] |
| SKBR-3 | Breast Cancer | ~100 | Not Specified | [12] |
| SKBR-3 (paclitaxel-resistant) | Breast Cancer | ~100 | Not Specified | [12] |
| Renal 1983 | Bladder Cancer | 39.1 | Not Specified | [9] |
| C6 glioma | Glioma | 250 | 72 | [13] |
| Thymocyte | Not Applicable | 10 | Not Specified | [9] |
Table 2: On-Target and Off-Target Activities of this compound
| Target | Activity | Quantitative Data | Reference |
| Tubulin | Binding | Kd inferred from binding energy | [2] |
| Sigma-1 Receptor | Agonist | Ki not specified | [3][4][5][6] |
| Bradykinin B2 Receptor | Non-competitive Antagonist | IC50 not specified | [4][5] |
| Aurora B Kinase (AURKB) | Inhibition | IC50 = 26.6 µM | [14] |
| Protein Kinase A (PKA) | Activation | EC50 not specified | [7] |
Troubleshooting Guides
Issue 1: Unexpected Cell Morphology Changes
-
Question: My cells treated with this compound are showing unusual morphologies, such as rounding up, membrane blebbing, and fragmentation, even at concentrations below the expected IC50. What could be the cause?
-
Answer: These morphological changes are often indicative of apoptosis, which is an expected outcome of Noscapine treatment due to mitotic arrest.[15] However, if this occurs at lower than anticipated concentrations, consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Noscapine. Refer to Table 1 for a comparison of IC50 values across different cell lines.
-
Off-Target Effects: At certain concentrations, off-target effects might be contributing to cytotoxicity. For example, effects on EGFR signaling or other kinases could induce apoptosis through alternative pathways.
-
Experimental Protocol: Review your protocol for cell density, media conditions, and treatment duration, as these can all influence cellular responses.
-
Issue 2: Cell Cycle Arrest in G1 Phase Instead of G2/M
-
Question: I expected to see a G2/M arrest with this compound treatment, but my flow cytometry data shows an accumulation of cells in the G1 phase. Why is this happening?
-
Answer: While G2/M arrest is the canonical mechanism of action for Noscapine, some studies have reported a G1 phase arrest in certain cell lines, such as A549 lung cancer cells treated with a noscapine-tryptophan conjugate.[8] This could be due to:
-
Cell-Type Specific Responses: The cellular machinery governing cell cycle checkpoints can vary between cell types, leading to different responses to the same compound.
-
Off-Target Effects: Engagement of off-target receptors or kinases could initiate signaling cascades that lead to a G1 arrest. For instance, modulation of growth factor receptor signaling (like EGFR) can impact the G1/S transition.
-
Compound Purity and Stability: Ensure the purity and stability of your this compound stock. Degradation products may have different biological activities.
-
Issue 3: Observation of Polyploidy or Cell Fusion
-
Question: After treating my cells with this compound, I've observed an increase in the number of large, multinucleated cells, suggesting polyploidy or cell fusion. Is this a known effect?
-
Answer: Yes, Noscapine has been reported to induce polyploidy in vitro. This is thought to be a consequence of its effect on the mitotic spindle. Instead of undergoing apoptosis after mitotic arrest, some cells may exit mitosis without proper chromosome segregation, leading to a polyploid state. Cell fusion is another possibility that has been considered.
Issue 4: Suspected Assay Interference due to Autofluorescence
-
Question: I am using a fluorescence-based assay (e.g., immunofluorescence microscopy, fluorescent reporter assay) and I'm getting high background signal in my Noscapine-treated wells. Could the compound be autofluorescent?
-
Answer: It is possible that this compound exhibits some level of autofluorescence, which can interfere with fluorescence-based assays. To troubleshoot this:
-
Run a Compound-Only Control: Measure the fluorescence of your media containing this compound at the same concentration used in your experiment, but without cells. This will determine the compound's intrinsic fluorescence.
-
Spectral Analysis: If possible, perform a spectral scan of the Noscapine-treated wells to identify the emission peak of the interfering signal. This can help in choosing alternative fluorophores with non-overlapping spectra for your assay.
-
Mitigation Strategies:
-
Use fluorophores that emit in the far-red spectrum, as autofluorescence is often more prominent in the blue and green channels.
-
Pre-bleach your fixed samples with a high-intensity light source before antibody staining to reduce background autofluorescence.
-
Employ digital image processing techniques to subtract the background autofluorescence signal.[16][17][18]
-
-
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Overview of this compound's primary and off-target effects.
Caption: A logical workflow for troubleshooting unexpected results in Noscapine assays.
References
- 1. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modelling and competition binding study of Br-noscapine and colchicine provide insight into noscapinoid-tubulin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antifibrotic Effects of Noscapine through Activation of Prostaglandin E2 Receptors and Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 18. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
Technical Support Center: Enhancing the Oral Bioavailability of Noscapine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Noscapine (B1679977) hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of Noscapine hydrochloride?
This compound, a weakly basic drug, exhibits poor oral bioavailability due to several key factors[1][2]:
-
pH-dependent solubility: It is less soluble in the basic environment of the intestine compared to the acidic environment of the stomach[3][4].
-
Extensive first-pass metabolism: Noscapine undergoes significant metabolism in the liver, primarily by Cytochrome P450 enzymes such as CYP3A4 and CYP2C9, before it can reach systemic circulation[1][5][6].
-
Short biological half-life: The drug is rapidly cleared from the body, with a half-life of less than 2 hours, necessitating frequent administration[1][2].
-
P-glycoprotein (P-gp) efflux: There is evidence to suggest that P-gp, an efflux transporter in the intestine, may pump Noscapine back into the intestinal lumen, further reducing its absorption[7][8].
Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies have been investigated to overcome the challenges mentioned above:
-
Nanoparticle-based delivery systems: Encapsulating Noscapine in nanoparticles, such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and magnetic nanoparticles, can protect it from degradation, enhance its solubility, and facilitate its absorption[9][10][11][12][13][14][15][16].
-
Liposomal formulations: Liposomes can encapsulate both hydrophilic and lipophilic drugs, potentially improving the oral absorption of Noscapine[][18][19].
-
Solid dispersions: Techniques like Hot Melt Extrusion (HME) can be used to disperse Noscapine in a polymer matrix, converting its crystalline form to a more soluble amorphous form[3][4].
-
Inclusion complexes: Complexation with cyclodextrins, such as beta-cyclodextrin (B164692), can enhance the aqueous solubility and dissolution rate of Noscapine[20][21].
-
Self-emulsifying drug delivery systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs like Noscapine[22][23].
-
Gastro-retentive drug delivery systems: Floating microspheres can prolong the residence time of the drug in the stomach, where it is more soluble, potentially leading to enhanced absorption[24].
Q3: How does co-administration of other agents affect Noscapine's bioavailability?
Co-administration with certain agents can influence Noscapine's metabolism and absorption. For instance, dietary agents like capsaicin (B1668287) and piperine (B192125) have been shown to initially enhance the exposure of Noscapine by potentially modulating drug-metabolizing enzymes[1]. However, repeated dosing can lead to enzyme induction and faster clearance[1]. Additionally, some excipients used in formulations may inhibit the P-gp efflux pump, thereby increasing intestinal absorption[25].
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution in the intestinal tract. | 1. Formulation Modification: Consider formulating Noscapine as a solid dispersion using HME with a pH modifier like citric acid to achieve pH-independent release[3][4]. 2. Solubility Enhancement: Prepare an inclusion complex with beta-cyclodextrin to improve solubility and dissolution[20][21]. 3. Nanoparticle Formulation: Encapsulate Noscapine in solid lipid nanoparticles (SLNs) or polymeric nanoparticles to increase surface area and dissolution rate[11][12]. |
| Extensive first-pass metabolism. | 1. Inhibition of Metabolic Enzymes: Co-administer with known inhibitors of CYP3A4 and CYP2C9, though this requires careful dose consideration to avoid toxicity. 2. Nanoparticle Encapsulation: Formulations like SLNs can be designed to be absorbed through the lymphatic system, partially bypassing the liver and reducing first-pass metabolism[14][16]. |
| P-glycoprotein (P-gp) mediated efflux. | 1. Use of P-gp Inhibitors: Incorporate excipients known to inhibit P-gp, such as certain surfactants, into the formulation[25]. 2. Formulation Design: Some nanoparticle formulations can inherently overcome P-gp efflux[7][26]. |
| Rapid clearance and short half-life. | 1. Sustained Release Formulations: Develop sustained-release dosage forms using polymers like Eudragit RLPO through HME to maintain plasma concentrations for a longer duration[3][4]. |
Issue 2: Difficulty in Preparing Stable and Efficient Noscapine Nanoparticle Formulations
| Potential Cause | Troubleshooting Steps |
| Low drug loading/entrapment efficiency. | 1. Polymer/Lipid Selection: The molecular weight and type of polymer or lipid can significantly impact drug loading. For polymeric nanoparticles, lower molecular weight polymers like PLLA and PLGA have shown higher loading efficiencies[9][10]. 2. Optimization of Formulation Parameters: Systematically optimize the drug-to-polymer/lipid ratio and the concentration of surfactants. |
| Particle aggregation and instability. | 1. Surface Modification: For SLNs, surface engineering with PEG can improve stability[12]. 2. Zeta Potential: Aim for a zeta potential that indicates good stability (e.g., around -35 mV for SLN-NOS)[11]. Adjust the formulation components to achieve this. |
| Inconsistent particle size and high polydispersity index (PDI). | 1. Process Optimization: For methods like high-shear homogenization and ultrasonication, carefully control parameters such as homogenization speed, time, and sonication amplitude and duration[11]. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Noscapine Formulations
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (Compared to Control) | Reference |
| Noscapine HCl Solution | Rat | 50 mg/kg | - | - | - | - | [3] |
| Noscapine HCl Extrudate (with 10% Citric Acid) | Rat | 50 mg/kg | - | - | Significantly increased | - | [3] |
| Free Noscapine | Mouse | - | - | - | - | - | [20] |
| Noscapine-β-CD Inclusion Complex | Mouse | - | - | - | - | 1.87 | [20] |
| Noscapine Solution | Human | 200 mg | Higher than tablets | Earlier than tablets | Higher than tablets | - | [27] |
| Noscapine Tablets (100 mg) | Human | 100 mg | - | - | - | - | [27] |
| Noscapine Tablets (200 mg) | Human | 200 mg | - | - | - | - | [27] |
| Noscapine Tablets (300 mg) | Human | 300 mg | - | - | 9-fold increase from 100mg | - | [27] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: Preparation of Noscapine Solid Dispersion using Hot Melt Extrusion (HME)
Objective: To prepare a sustained-release solid dispersion of Noscapine HCl to improve its pH-independent solubility and bioavailability.
Materials:
-
Noscapine HCl
-
Eudragit RLPO (biodegradable polymer)
-
Citric Acid (pH modifier)
Equipment:
-
Hot Melt Extruder
Procedure:
-
Physically mix Noscapine HCl, Eudragit RLPO, and Citric Acid in the desired ratio (e.g., with 10% citric acid)[3][4].
-
Feed the mixture into the hot melt extruder.
-
Set the extruder parameters (e.g., temperature profile, screw speed) to ensure complete melting and mixing of the components, resulting in a homogenous extrudate.
-
Cool the extrudate to room temperature.
-
Mill the extrudate into a powder of the desired particle size.
Characterization:
-
Drug Content: Determine the drug content in the extrudate using a suitable analytical method like HPLC.
-
Physical State: Use X-ray diffraction (XRD) to confirm the conversion of crystalline Noscapine to its amorphous form within the polymer matrix[3][4].
-
In Vitro Dissolution: Perform dissolution studies in different pH buffers (e.g., pH 1.2 and pH 6.8) to evaluate the pH-independent release profile[3][4].
Protocol 2: Preparation of Noscapine-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare SLNs of Noscapine to enhance its oral bioavailability.
Materials:
-
Noscapine
-
Solid Lipid (e.g., Precirol®)
-
Surfactant (e.g., Tween 80)
-
C-surfactant (e.g., soy lecithin)
-
Distilled water
Equipment:
-
High-shear homogenizer
-
Ultrasonicator
Procedure (Modified High-Shear Homogenization and Ultrasound Method):
-
Melt the solid lipid at a temperature above its melting point.
-
Dissolve Noscapine in the melted lipid.
-
Separately, prepare an aqueous phase by dissolving the surfactant and co-surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer for a specified time to form a coarse emulsion.
-
Immediately sonicate the coarse emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).
-
Zeta Potential: Determine using electrophoretic light scattering.
-
Entrapment Efficiency: Quantify the amount of Noscapine entrapped in the SLNs by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and analyzing the supernatant.
-
In Vitro Drug Release: Conduct release studies using a dialysis bag method in appropriate buffer solutions[11].
Visualizations
Caption: Factors affecting the oral bioavailability of Noscapine.
Caption: Workflow for preparing Noscapine solid dispersion via HME.
Caption: Troubleshooting logic for improving Noscapine bioavailability.
References
- 1. NOSCAPINE RECIRCULATES ENTEROHEPATICALLY AND INDUCES SELF-CLEARANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced noscapine delivery using estrogen-receptor-targeted nanoparticles for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic map and bioactivation of the anti-tumour drug noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Semi-Mechanistic Population Pharmacokinetic Model of Noscapine in Healthy Subjects Considering Hepatic First-Pass Extraction and CYP2C9 Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming P-Glycoprotein-Mediated Drug Resistance with Noscapine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of noscapine loaded magnetic polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of noscapine loaded magnetic polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of solid lipid nanoparticles encapsulated noscapine and evaluation of its protective effects against imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery | MDPI [mdpi.com]
- 16. Solid lipid nanoparticles: an oral bioavailability enhancer vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inclusion complexes of noscapine in beta-cyclodextrin offer better solubility and improved pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Formulation, Pharmacokinetic, and Efficacy Studies of Mannosylated Self-Emulsifying Solid Dispersions of Noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Impact of excipients on the absorption of P-glycoprotein substrates in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. Pharmacokinetics of oral noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Noscapine hydrochloride hydrochloride salt stability over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Noscapine (B1679977) hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Noscapine hydrochloride to ensure its stability?
To maintain the stability of this compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area. For long-term storage, a temperature of 2-8°C is advised.[1] The substance should be protected from sources of ignition and kept away from incompatible materials, such as strong oxidizing agents.[1]
Q2: What are the known degradation pathways for this compound?
This compound is susceptible to degradation under several conditions:
-
Hydrolysis: It degrades in both acidic and basic aqueous solutions. The lactone ring is unstable in basic media and can open, while the carbon-carbon bond connecting the chiral centers is reactive in acidic solutions.
-
Oxidation: Exposure to oxidizing agents can cause degradation.
-
Photodegradation: The compound is known to degrade upon exposure to light.[2]
The primary degradation products identified are cotarnine, meconine, and opionic acid.[2] Papaverine is also a known related substance and potential impurity.
Q3: How long is this compound stable in solution?
The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. One study indicated that a standard solution of this compound in 0.1 N HCl was stable for 24 hours at room temperature.[3] For experimental purposes, it is recommended to use freshly prepared solutions or to conduct a solution stability study under your specific experimental conditions.
Q4: Are there any known incompatibilities with common pharmaceutical excipients?
While specific compatibility data for this compound with a wide range of excipients is limited in the provided search results, general principles of drug-excipient compatibility should be considered. As a weakly basic drug, this compound's solubility is pH-dependent.[4][5] Excipients that alter the micro-environmental pH can impact its stability and release from formulations. For instance, the use of citric acid has been shown to modify its release profile.[4][5] It is crucial to perform compatibility studies with selected excipients during pre-formulation development.
Troubleshooting Guides
This section provides guidance on how to identify and resolve common stability-related issues with this compound.
Issue 1: Inconsistent or unexpected experimental results over time.
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.
-
Control Storage: If a stock solution must be stored, keep it at 2-8°C and protected from light. Conduct a time-course experiment to determine its stability under your specific storage conditions by analyzing its purity at regular intervals.
-
pH and Buffer Selection: Be mindful of the pH of your solutions. Use buffers that maintain a pH where this compound exhibits maximum stability.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for identifying unknown chromatographic peaks.
Explanation:
-
Review Storage and Handling: Ensure that both the solid material and prepared solutions have been stored according to the recommendations (cool, dry, dark).
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (see Experimental Protocols section).
-
Compare Profiles: Analyze the chromatograms of the stressed samples and compare them to the chromatogram with the unknown peaks. This can help in tentatively identifying the nature of the degradation.
-
Identify Degradation Product: If necessary, use techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) to identify the structure of the degradation products.
-
Optimize Conditions: Once the cause of degradation is understood, modify storage conditions, solution pH, or formulation composition to prevent or minimize the degradation.
Data on Forced Degradation of this compound
The following table summarizes the results from a forced degradation study on this compound, providing insights into its stability under various stress conditions.
| Stress Condition | Assay of Noscapine (%) | Total Impurities (%) |
| As such sample | 97.73 | 1.47 |
| Acid degraded sample | 96.80 | 2.39 |
| Base degraded sample | 95.23 | 3.98 |
| Peroxide degraded sample | 89.14 | 10.07 |
Data adapted from a study on the determination of degradation impurities of Noscapine HCl by HPLC.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of this compound and its degradation products.[3]
Chromatographic Conditions:
-
Column: Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Detection: 260 nm
-
Column Temperature: 45°C
-
Sample Temperature: 25°C
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound (e.g., 200 µg/mL) in 0.1 N HCl. Further dilute to a working concentration (e.g., 2 µg/mL) with 0.1 N HCl.
-
Sample Solution: Dissolve the this compound sample in 0.1 N HCl to achieve a known concentration (e.g., 200 µg/mL).
Protocol 2: Forced Degradation Studies
To investigate the stability of this compound, forced degradation studies can be performed as follows:[3]
-
Acid Degradation:
-
Weigh 10 mg of this compound into a 50 mL volumetric flask.
-
Add 1 mL of 1 N HCl and keep at room temperature for 1 hour.
-
Neutralize the solution by adding 1 mL of 1 N NaOH.
-
Make up the volume with 0.1 N HCl.
-
-
Base Degradation:
-
Weigh 10 mg of this compound into a 50 mL volumetric flask.
-
Add 1 mL of 1 N NaOH and keep at room temperature for 1 hour.
-
Neutralize the solution by adding 1 mL of 1 N HCl.
-
Make up the volume with the mobile phase.
-
-
Oxidative Degradation:
-
Weigh 10 mg of this compound into a 50 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide (H₂O₂) and keep at room temperature for 1 hour.
-
Make up the volume with the mobile phase.
-
-
Photostability Testing:
-
Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
Analyze both the exposed sample and the control sample by a stability-indicating analytical method.
-
Visualization of this compound Degradation Pathway
The following diagram illustrates the chemical degradation of Noscapine into its major degradation products.
Figure 2: Chemical degradation pathways of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Validated stability-indicating TLC method for the determination of noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Sustained release dosage form of noscapine HCl using hot melt extrusion (HME) technique: formulation and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Managing pH-dependent stability of Noscapine hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the pH-dependent stability of Noscapine (B1679977) hydrochloride solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Noscapine hydrochloride solutions?
A1: Aqueous solutions of this compound are most stable in a slightly acidic to neutral environment, ideally within a pH range of 4 to 7 .[1] Solutions become unstable under strongly acidic or basic conditions.[2] The hydrochloride salt itself forms a slightly acidic solution when dissolved in water, with a pH between 2.5 and 3.5 for a 1-in-20 solution.[3] However, prolonged exposure to a pH below 4 can lead to degradation.
Q2: What are the primary degradation products of this compound?
A2: this compound degrades via hydrolysis. In acidic solutions, the C-C bond between the two chiral centers can dissociate, yielding cotarnine and opic acid .[2] In basic media, the phthalide (B148349) lactone ring is unstable and opens.[2][4] Oxidative conditions can also lead to degradation.[5]
Q3: How long are this compound solutions stable at room temperature?
A3: The stability of this compound solutions at room temperature is highly dependent on the pH and storage conditions. Some studies indicate that standard solutions are stable for at least 24 hours at room temperature when prepared in a suitable acidic buffer, such as 0.1 N HCl or a pH 3.0 buffer.[5] However, for long-term storage, refrigeration is recommended, and the pH should be carefully controlled.
Q4: Can I autoclave this compound solutions for sterilization?
A4: Autoclaving (thermal sterilization) is not recommended for this compound solutions due to the potential for accelerated degradation at elevated temperatures.[6] Filtration through a 0.22 µm sterile filter is the preferred method for sterilization.
Q5: What solvents are compatible with this compound?
A5: this compound is freely soluble in water and ethanol.[1][7] It is also soluble in methanol (B129727) and chloroform.[3] For experimental purposes, the use of aqueous buffers within the recommended pH range of 4-7 is advised to maintain stability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution | pH shift: The pH of the solution may have shifted to a more alkaline range, causing the free base to precipitate.[7] | Adjust the pH of the solution to the slightly acidic range (pH 4-5) by adding a small amount of dilute hydrochloric acid. |
| Concentration exceeds solubility: The concentration of this compound may be too high for the chosen solvent or temperature. | Dilute the solution or gently warm it to aid dissolution. Ensure the final concentration is within the solubility limits for the specific solvent and conditions. | |
| Solution discoloration (e.g., yellowing) | Degradation: Color change is often an indicator of chemical degradation, which can be caused by exposure to light, extreme pH, or high temperatures.[8][9] | Discard the solution and prepare a fresh one. Protect solutions from light by using amber vials or wrapping containers in foil.[4] Store solutions at a controlled, cool temperature. |
| Loss of potency or inconsistent results | Hydrolysis: The active compound may have degraded due to improper pH or prolonged storage. | Prepare fresh solutions before each experiment. Use a validated stability-indicating analytical method, such as HPLC, to check the purity and concentration of your solution before use.[10] |
| Adsorption to container: Noscapine, being a moderately lipophilic compound, may adsorb to certain types of plastic containers. | Use glass or polypropylene (B1209903) containers for storing solutions. |
Data on this compound Stability
The stability of this compound is significantly influenced by the pH of the solution. The following table summarizes the observed degradation under different stress conditions.
| Condition | pH | Observation | Primary Degradation Products |
| Acidic | < 4 | Degradation occurs through dissociation of the C-C bond.[2] | Cotarnine, Opic Acid[2] |
| Neutral to Slightly Acidic | 4 - 7 | Relatively stable range for suspensions.[1] | Minimal degradation |
| Basic | > 7 | Unstable due to the opening of the lactone ring.[2][4] | Not specified |
| **Oxidative (e.g., H₂O₂) ** | N/A | Significant degradation observed.[5] | Not specified |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Materials: this compound powder, 0.1 N Hydrochloric Acid, Volumetric flask, Magnetic stirrer.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a small volume of 0.1 N HCl to dissolve the powder.
-
Once dissolved, bring the flask to the final volume with 0.1 N HCl.
-
Mix thoroughly using a magnetic stirrer.
-
Store the solution in a tightly sealed, light-resistant container at 2-8°C.[7]
-
Protocol 2: Stability Testing by HPLC
This protocol provides a general method for assessing the stability of this compound solutions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Sunfire, 250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient mixture of a pH 3.0 buffer (e.g., 1-octane sulfonic acid buffer) and acetonitrile.[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Detection Wavelength: 260 nm.[10]
-
Column Temperature: 45°C.[10]
-
Sample Temperature: 25°C.[10]
-
-
Procedure:
-
Prepare your this compound solution in the desired buffer and at the concentration to be tested.
-
Store the solution under the desired stress conditions (e.g., specific pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the solution.
-
Dilute the aliquot to an appropriate concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Quantify the remaining this compound and the formed degradation products using a validated standard curve.
-
Visualizations
References
- 1. FI76692C - Process for the preparation of noskapine preparations - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 912-60-7 [chemicalbook.com]
- 8. JP2000072674A - Oral pharmaceutical liquid preparation of noscapine - Google Patents [patents.google.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Noscapine Hydrochloride Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Noscapine (B1679977) hydrochloride in cell culture. The focus is on minimizing dimethyl sulfoxide (B87167) (DMSO) toxicity and ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for Noscapine hydrochloride in cell culture experiments?
A1: this compound is soluble in several solvents. While DMSO is widely used due to its high solubilizing capacity for many organic compounds, this compound is also freely soluble in water and ethanol (B145695).[1] Given the potential for DMSO to interfere with cellular processes, exploring aqueous or ethanolic solutions is recommended. One source indicates a solubility of 30 mg/mL in DMSO and 1 mg/mL in ethanol. Another specifies that this compound is freely soluble in water.[1]
Q2: What is the maximum "safe" concentration of DMSO for my cell line?
A2: There is no single "safe" concentration of DMSO for all cell lines, as sensitivity is highly cell-type dependent.[2][3] A general guideline is to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[2][3] However, some cell lines can show altered signaling even at very low DMSO concentrations.[4] It is crucial to perform a vehicle control experiment to determine the highest tolerable DMSO concentration for your specific cell line and experimental duration.
Q3: My this compound/DMSO stock solution precipitates when added to the cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound is poorly soluble in the aqueous environment of the media. To address this, you can:
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) media.
-
Add dropwise while vortexing: Slowly add the stock solution to the media while gently vortexing to facilitate mixing and prevent localized high concentrations.
-
Lower the final concentration: The desired final concentration of this compound may exceed its aqueous solubility. Consider reducing the final concentration.
-
Increase the stock concentration: If possible, create a more concentrated stock solution in DMSO. This allows for a smaller volume to be added to the media, resulting in a lower final DMSO concentration.
Q4: Can I use ethanol as an alternative to DMSO for this compound?
A4: Yes, ethanol is a viable alternative as this compound is soluble in it.[1] Similar to DMSO, it is important to keep the final ethanol concentration in the culture medium low, typically below 0.5% to 1%, and to include a vehicle control in your experiments.[5]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in Control Wells
Possible Cause: The concentration of DMSO used as a vehicle is toxic to the cells.
Troubleshooting Steps:
-
Review DMSO Concentration: Ensure the final DMSO concentration in your vehicle control and treated wells is as low as possible, ideally ≤ 0.1%.
-
Perform a DMSO Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.01% to 2%) for your intended experimental duration.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the highest non-toxic concentration of DMSO for your specific cell line.
-
Consider Alternatives: If your cells are highly sensitive to DMSO, consider using an alternative solvent like ethanol or preparing an aqueous solution of this compound.
Issue 2: Inconsistent or Unreliable Results in this compound-Treated Cells
Possible Cause: DMSO is interfering with the cellular pathways being studied, confounding the effects of this compound.
Background: Noscapine's primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] However, DMSO has also been shown to affect microtubule assembly and modulate apoptosis signaling pathways.[7][8][9][10][11][12][13][14] This can lead to either synergistic or antagonistic effects that are not attributable to this compound alone.
Troubleshooting Steps:
-
Minimize DMSO Concentration: Use the lowest possible concentration of DMSO that maintains this compound solubility.
-
Thorough Vehicle Controls: Always include a vehicle control with the same final DMSO concentration as your highest this compound dose. This allows for the subtraction of DMSO-induced effects.
-
Alternative Solvents: If possible, repeat key experiments using an alternative solvent like ethanol to confirm that the observed effects are not an artifact of DMSO.
-
Literature Review: Investigate whether DMSO is known to affect the specific signaling pathways or cellular processes you are studying.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | 30 mg/mL | - |
| Ethanol | 1 mg/mL | - |
| Water | Freely Soluble | - |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
Data compiled from multiple sources.
Table 2: Comparative Cytotoxicity (IC50) of DMSO in Various Cancer Cell Lines
| Cell Line | 24h IC50 (%) | 48h IC50 (%) | 72h IC50 (%) |
| K562 | 3.70 ± 0.27 | 2.52 ± 0.25 | 2.86 ± 0.23 |
| HL-60 | 5.78 ± 0.49 | 2.47 ± 0.13 | 1.97 ± 0.11 |
| HCT-116 | 3.28 ± 0.18 | 2.93 ± 0.20 | 2.84 ± 0.20 |
| H929 | >10 | >10 | 0.21 ± 0.17 |
| HepG2 | >5 | >5 | 0.625 |
| Huh7 | >5 | >5 | >5 |
| HT29 | >5 | >5 | >5 |
| SW480 | >5 | >5 | >5 |
| MCF-7 | >5 | >5 | >5 |
| MDA-MB-231 | >5 | >5 | >5 |
This table summarizes data from multiple studies and is intended for comparative purposes. IC50 values can vary based on experimental conditions. It is recommended to determine the IC50 for your specific cell line.[7][15]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Using DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C for up to 3 months or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[16][17]
Using Ethanol:
-
Follow the same procedure as for DMSO, substituting with 100% ethanol.
-
Store the ethanolic stock solution at -20°C. Be mindful of potential evaporation.
Using Water:
-
As this compound is freely soluble in water, dissolve the desired amount in sterile, nuclease-free water.
-
Freshly prepare aqueous solutions for each experiment, as their long-term stability may be a concern.
Protocol 2: Determining DMSO Toxicity in Your Cell Line
-
Cell Seeding: Seed your cells in a 96-well plate at the density optimized for your standard viability assays. Allow the cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%.
-
Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "medium only" control.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "medium only" control. Determine the highest concentration of DMSO that does not significantly reduce cell viability.
Visualizations
Caption: Workflow for this compound Cell Treatment.
Caption: DMSO's Potential Interference with Noscapine's Action.
References
- 1. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Behavior of α, β tubulin in DMSO-containing electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of dimethyl sulfoxide on the proliferation of cultured arterial smooth muscle cells: relationship to the cytoplasmic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of dimethyl sulfoxide on the kinetics of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide potentiates death receptor-mediated apoptosis in the human myeloid leukemia U937 cell line through enhancement of mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide-induced apoptosis in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide induces microtubule formation in cultured arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tubulin Polymerization Assays with Noscapine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during tubulin polymerization assays involving Noscapine (B1679977) and its derivatives.
Troubleshooting Guide: Inconsistent Results
Inconsistent results in tubulin polymerization assays with Noscapine can be a significant challenge. This guide offers a systematic approach to identifying and resolving common problems.
Question: Why are my tubulin polymerization results with Noscapine inconsistent or showing weak effects?
Answer: Inconsistent or weak effects with Noscapine often stem from its subtle mechanism of action. Unlike classic microtubule-targeting agents that cause robust polymerization or depolymerization, Noscapine primarily increases the time microtubules spend in a "paused" state, altering their dynamics without significantly changing the total microtubule polymer mass.[1][2][3] This nuanced effect can be challenging to detect and requires careful assay optimization.
Here is a workflow to troubleshoot inconsistent results:
Caption: Troubleshooting workflow for inconsistent results in Noscapine tubulin polymerization assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Noscapine on tubulin polymerization?
A1: Noscapine binds to tubulin and alters microtubule dynamics.[1][3] However, unlike many other microtubule-targeting agents, it does not cause a significant increase or decrease in the overall microtubule polymer mass.[2] Instead, it increases the time that microtubules spend in a paused state, where they are neither growing nor shortening.[2] This suppression of microtubule dynamics leads to mitotic arrest and can induce apoptosis in cancer cells.[1][3]
Q2: My control wells (without Noscapine) are not showing a proper sigmoidal polymerization curve. What should I do?
A2: A lack of a clear sigmoidal curve in control wells points to a fundamental issue with the assay components or setup. Here are some common causes and solutions:
-
Inactive Tubulin: Ensure your tubulin is properly stored at -80°C in single-use aliquots to avoid freeze-thaw cycles. If aggregates are suspected, centrifuge the tubulin solution before use.[4]
-
Degraded GTP: GTP is essential for tubulin polymerization. Use fresh, properly stored aliquots of GTP for each experiment.[4]
-
Incorrect Buffer Composition: Verify the pH and concentrations of all buffer components, such as PIPES, MgCl2, and EGTA.[1]
-
Suboptimal Temperature: Tubulin polymerization is highly temperature-dependent. Ensure your plate reader is pre-warmed to and maintained at 37°C.[4]
Q3: How can I be sure that the observed effect is due to Noscapine and not compound precipitation?
A3: Compound precipitation can cause an increase in light scattering, mimicking a polymerization signal in absorbance-based assays. To rule this out:
-
Solubility Test: Visually inspect the Noscapine solution in the assay buffer for any signs of precipitation.
-
Cold Depolymerization Control: At the end of the assay, cool the plate on ice for 30 minutes. True microtubules will depolymerize, and the signal should return to baseline. If the signal remains high, it is likely due to compound precipitation.[5]
-
No-Tubulin Control: Run a control with Noscapine in the assay buffer without tubulin. No signal should be generated.[5]
Q4: What are the key differences between absorbance-based and fluorescence-based tubulin polymerization assays?
A4: Both methods monitor microtubule formation, but they have distinct advantages and disadvantages:
| Feature | Absorbance-Based Assay | Fluorescence-Based Assay |
| Principle | Measures light scattering by microtubules.[6] | Measures the fluorescence of a dye (e.g., DAPI) that binds to polymerized microtubules.[6] |
| Pros | Direct measurement of polymer mass. | Higher sensitivity, requires less protein.[6] |
| Cons | Higher protein requirement, potential for interference from compound precipitation.[6] | Potential for interference from fluorescent compounds.[6] |
For weakly active compounds like Noscapine, a fluorescence-based assay may offer the higher sensitivity needed to detect subtle changes in polymerization dynamics.
Q5: What are the expected IC50 values for Noscapine and its derivatives in tubulin polymerization assays?
A5: The IC50 values for Noscapine can vary depending on the cell line and assay conditions. Generally, Noscapine is considered a weak inhibitor of tubulin polymerization. Its derivatives, however, have been shown to be significantly more potent.
| Compound | IC50 Range (µM) | Cell Line(s) |
| Noscapine | 45.8 - 59.3 | MCF-7, MDA-MB-231 |
| 9-Bromo-Noscapine (EM011) | ~54 (K_D) | N/A |
| N-(3-bromobenzyl) Noscapine | 6.7 - 26.9 | Various |
| Noscapine-Tryptophan | 16.3 | 4T1 |
| Noscapine-Phenylalanine | 11.2 | 4T1 |
This table presents a summary of reported values and should be used as a general guide. Actual IC50 values should be determined empirically under your specific experimental conditions.
Experimental Protocols
Detailed Protocol for Fluorescence-Based Tubulin Polymerization Assay
This protocol is designed to assess the effect of Noscapine on tubulin polymerization using a fluorescent plate reader.
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
DAPI (4',6-diamidino-2-phenylindole)
-
Noscapine and/or its derivatives
-
DMSO (as a solvent for compounds)
-
96-well, black, flat-bottom plates
-
Fluorescent plate reader with temperature control (37°C) and excitation/emission wavelengths of ~360 nm and ~450 nm, respectively.
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 10 mM stock solution of Noscapine in DMSO. Create serial dilutions in General Tubulin Buffer to generate 10x working stocks.
-
Prepare a tubulin polymerization mix on ice: For a final concentration of 2 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and 5 µM DAPI.
-
-
Assay Setup:
-
Pipette 10 µL of the 10x compound dilutions (including a vehicle control, e.g., 1% DMSO) into the wells of a pre-warmed (37°C) 96-well black plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the 37°C fluorescent plate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of Noscapine.
-
Determine the Vmax (maximum rate of polymerization) and the lag time for each curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Noscapine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
Noscapine's Effect on the Cell Cycle
Noscapine's interaction with tubulin leads to a disruption of microtubule dynamics, which in turn activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase. This can ultimately lead to apoptosis.
Caption: Signaling pathway of Noscapine leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Noscapine Hydrochloride and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from noscapine (B1679977) hydrochloride in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify potential issues and provide solutions to ensure data accuracy.
Frequently Asked Questions (FAQs)
Q1: Does noscapine hydrochloride exhibit intrinsic fluorescence?
A1: Yes, noscapine is known to be fluorescent. Its fluorescence properties can be a source of interference in assays that rely on fluorescent readouts.
Q2: What are the known fluorescence properties of noscapine?
A2: Based on available literature, noscapine exhibits the following spectral characteristics:
-
Excitation: An excitation wavelength of 285 nm has been used to generate emission spectra.
-
Emission: In an aqueous buffer, noscapine has shown emission peaks at approximately 402 nm and 467 nm. Another study has noted fluorescence emission enhancement at around 350 nm.
These properties are summarized in the table below.
Q3: How can this compound interfere with fluorescence-based assays?
A3: this compound can interfere with fluorescence-based assays through two primary mechanisms:
-
Autofluorescence: Due to its intrinsic fluorescence, noscapine can emit light when excited at or near its excitation wavelength. This can lead to false-positive signals or an artificially high background, particularly in assays that use UV or near-UV excitation.
-
Fluorescence Quenching: Noscapine may also absorb the light used to excite a fluorescent probe in an assay or absorb the light emitted by the probe, a phenomenon known as the inner filter effect. This can lead to a decrease in the measured fluorescence signal, potentially resulting in false-negative results.
Q4: Which types of fluorescence-based assays are most likely to be affected by this compound interference?
A4: Assays that utilize excitation wavelengths in the UV or blue range are most susceptible to interference from noscapine's autofluorescence. This includes, but is not limited to:
-
Cell Viability/Cytotoxicity Assays: Assays that use fluorescent reporters sensitive to the cellular reducing environment, such as those based on resazurin (B115843) (e.g., AlamarBlue®, CellTiter-Blue®), can be affected.
-
Enzymatic Assays: Assays that measure the production or consumption of fluorescent substrates or cofactors.
-
Fluorescence Microscopy: When imaging cells or tissues treated with noscapine, its intrinsic fluorescence may interfere with the signal from fluorescent probes, especially those with similar emission spectra.
-
Tubulin Polymerization Assays: Fluorescence-based assays that monitor the binding of fluorescent reporters to microtubules.
Troubleshooting Guides
Problem 1: Unusually High Fluorescence Signal in the Presence of this compound
This is a likely indication of autofluorescence from this compound.
Step 1: Confirm Autofluorescence
-
Protocol: Prepare control wells containing only the assay buffer and this compound at the concentrations used in your experiment.
-
Measurement: Read the fluorescence of these control wells using the same instrument settings (excitation and emission wavelengths, gain) as your main experiment.
-
Analysis: A significant fluorescence signal in the absence of your fluorescent reporter confirms that this compound is autofluorescent under your experimental conditions.
Step 2: Mitigation Strategies
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Background Subtraction | Subtract the fluorescence intensity of the noscapine-only control wells from your experimental wells. | Simple to implement. | Assumes the fluorescence of noscapine is additive and not affected by other assay components. |
| Use of Red-Shifted Dyes | Switch to a fluorescent reporter with excitation and emission wavelengths further into the red spectrum (e.g., > 600 nm). | Can significantly reduce or eliminate interference from noscapine's autofluorescence. | May require re-optimization of the assay. Availability of suitable red-shifted probes may be limited. |
| Decrease Noscapine Concentration | If experimentally feasible, lower the concentration of this compound. | Reduces the intensity of autofluorescence. | May not be possible if high concentrations are required for the desired biological effect. |
Problem 2: Lower Than Expected Fluorescence Signal in the Presence of this compound
This may be due to fluorescence quenching by this compound.
Step 1: Assess for Quenching
-
Protocol: Prepare a solution of your fluorescent dye at a known concentration in the assay buffer. Measure its fluorescence. Then, add increasing concentrations of this compound and measure the fluorescence at each concentration.
-
Analysis: A concentration-dependent decrease in the fluorescence signal of the dye indicates a quenching effect.
Step 2: Mitigation Strategies
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Use a Standard Curve | Create a standard curve of your fluorescent product in the presence of the highest concentration of this compound used in your experiment. | Can help to correct for the quenching effect. | Assumes the quenching effect is consistent across all experimental conditions. |
| Alternative Assay Formats | Switch to a non-fluorescence-based assay. | Eliminates interference from quenching. | Requires validation of a new assay format. |
Experimental Protocols
Protocol 1: Characterizing the Fluorescence Spectrum of this compound
This protocol allows for the determination of the excitation and emission spectra of this compound in your specific assay buffer.
Materials:
-
Spectrofluorometer with scanning capabilities
-
Quartz cuvettes or appropriate microplates
-
This compound
-
Assay buffer
Procedure:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Emission Scan:
-
Set the excitation wavelength to 285 nm (or scan a range of excitation wavelengths, e.g., 250-350 nm, to find the optimal excitation).
-
Scan the emission wavelengths from approximately 300 nm to 600 nm.
-
Identify the wavelength(s) of maximum emission.
-
-
Excitation Scan:
-
Set the emission wavelength to the maximum identified in the emission scan.
-
Scan the excitation wavelengths from approximately 250 nm to a wavelength just below the emission maximum.
-
Identify the wavelength(s) of maximum excitation.
-
Protocol 2: Non-Fluorescent Assay for Cytotoxicity - MTT Assay
The MTT assay is a colorimetric alternative to fluorescence-based viability assays. It measures the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired exposure time.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
Protocol 3: Non-Fluorescent Assay for Tubulin Polymerization - Light Scattering/Turbidity Assay
This method monitors the increase in turbidity as tubulin polymerizes into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Temperature-controlled spectrophotometer with a plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a tubulin solution in cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Add this compound or a control vehicle to the solution.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately begin monitoring the absorbance at 340 nm at 37°C in kinetic mode, taking readings every 30-60 seconds for 30-60 minutes.
-
Analyze the data by plotting absorbance versus time. An increase in absorbance indicates tubulin polymerization.
Visualizations
Signaling Pathway of Noscapine-Induced Apoptosis
Technical Support Center: Synthesis of Noscapine Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of Noscapine (B1679977) hydrochloride and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis of noscapine derivatives.
FAQ 1: Low Reaction Yield
Question: We are experiencing significantly lower than expected yields in our synthesis of noscapine derivatives, particularly in coupling reactions like Suzuki or Bischler-Napieralski. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in these reactions are a common issue and can often be attributed to several factors:
-
Reagent Quality and Handling:
-
Palladium Catalyst (Suzuki Coupling): Ensure the Pd(0) catalyst is active. Catalysts like Pd(PPh₃)₄ can degrade upon exposure to air. It's recommended to use fresh catalyst or store it under an inert atmosphere. If using a Pd(II) precatalyst, ensure its complete reduction to Pd(0) in situ.
-
Boronic Acids (Suzuki Coupling): Boronic acids can undergo degradation, especially if impure. Use high-purity boronic acids and consider using more stable derivatives like trifluoroborate salts or MIDA boronates.
-
Dehydrating Agents (Bischler-Napieralski): Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are sensitive to moisture. Ensure they are handled in a dry environment.
-
-
Reaction Conditions:
-
Inadequate Degassing: Oxygen can deactivate the palladium catalyst in Suzuki coupling, leading to side reactions like homocoupling.[1] Ensure the reaction mixture is thoroughly degassed by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Suboptimal Temperature: Many Suzuki coupling reactions require heating to proceed at a reasonable rate. If the reaction is sluggish, a cautious increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition. For the Bischler-Napieralski reaction, reaction times can vary from 1 to 24 hours at reflux temperatures.
-
Improper Solvent and Base: Solvents must be anhydrous and of high purity. The choice and amount of base are critical. For Suzuki coupling, an insufficient amount of base can halt the reaction.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This is a common side reaction in Suzuki coupling, often caused by the presence of oxygen.[1] Improved degassing and using a Pd(0) source can minimize this.
-
Protodeboronation: This involves the cleavage of the C-B bond by a proton source. Using anhydrous solvents and appropriate bases can mitigate this issue.
-
Retro-Ritter Reaction (Bischler-Napieralski): This side reaction can form styrenes. Using the corresponding nitrile as a solvent can shift the equilibrium away from this side product.[2]
-
FAQ 2: Product Purification Challenges
Question: We are struggling to purify our synthesized noscapine derivatives. What are the recommended methods for effective purification?
Answer: Purification of noscapine derivatives can be challenging due to the presence of closely related impurities and unreacted starting materials. A multi-step approach is often necessary:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities. For the Bischler-Napieralski reaction, this involves quenching the reaction mixture with ice and a base (e.g., ammonium (B1175870) hydroxide) followed by extraction with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Column Chromatography: This is the most common method for purifying noscapine derivatives.
-
Stationary Phase: Silica (B1680970) gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone) is commonly employed. The specific gradient will depend on the polarity of your derivative.
-
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is recommended.
-
Column: A reverse-phase C18 column is often effective.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 1-octane sulfonic acid buffer at pH 3.0) and an organic solvent like acetonitrile (B52724) is a good starting point.[3][4][5] A gradient elution is typically used to achieve good separation.
-
Detection: UV detection at around 260 nm is suitable for these compounds.[3][4][5]
-
FAQ 3: Poor Aqueous Solubility of Derivatives
Question: Our synthesized noscapine derivatives exhibit poor solubility in aqueous solutions, which is a major hurdle for biological assays. How can we improve their solubility?
Answer: Poor aqueous solubility is a known limitation of noscapine and many of its derivatives.[6] Several strategies can be employed to enhance solubility:
-
Salt Formation: Converting the derivative to its hydrochloride salt can improve aqueous solubility.
-
Chemical Modification:
-
Introduction of Charged Groups: Incorporating functional groups like quaternary ammonium salts or sulfonates can significantly improve water solubility.
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to the noscapine derivative can enhance its solubility and pharmacokinetic properties.
-
Amino Acid Conjugation: Attaching amino acids can also improve solubility and may enhance biological activity.
-
-
Formulation Strategies:
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin) can encapsulate the hydrophobic molecule and improve its aqueous solubility.
-
Ionic Liquids: Synthesizing the derivative as an active pharmaceutical ingredient-based ionic liquid (API-IL) is a novel approach to address solubility issues.
-
Quantitative Data Summary
The following tables summarize key quantitative data for noscapine and some of its derivatives.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of Noscapine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Noscapine | A549 (Lung Cancer) | 73 | [6] |
| Noscapine-Tryptophan Conjugate | A549 (Lung Cancer) | 32 | [6] |
| 9-Ethynyl Noscapine | HeLa (Cervical Cancer) | - | [2] |
| 9-Bromo Noscapine Ionic Liquid | A549 (Non-small Cell Lung Cancer) | 95.02 ± 6.32 | [7] |
| Noscapine | A549 (Non-small Cell Lung Cancer) | 128.82 ± 2.87 | [7] |
Table 2: Reaction Conditions for Synthesis of Water-Soluble Noscapine Analogues via Suzuki Coupling
| Pd Source | Base | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| Pd[PPh₃]₄ | K₂CO₃ | - | ~90 | 2 | 4-12 |
| Pd(OAc)₂ | K₃PO₄ | XPhos | - | - | up to 61 |
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: Synthesis of Noscapine-Amino Acid Conjugates
This protocol is adapted from the synthesis of noscapine-tryptophan conjugate.[6]
Step 1: Synthesis of 9-(hydroxymethyl)noscapine (2)
-
To a solution of noscapine hydrochloride (1.0 eq) in water, add paraformaldehyde (1.2 eq) and concentrated HCl.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture onto crushed ice.
-
Basify the solution to pH 9 by the slow addition of sodium carbonate.
-
The resulting precipitate is filtered, washed with water, and dried to afford 9-(hydroxymethyl)noscapine as a solid (yield ~95%).
Step 2: Coupling of 9-(hydroxymethyl)noscapine with N-Boc-protected Amino Acid
-
To a solution of the N-Boc-protected amino acid (e.g., Boc-Trp-OH) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 9-(hydroxymethyl)noscapine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the protected conjugate (yields typically 70-86%).
Step 3: Deprotection of the Amino Acid Conjugate
-
Dissolve the purified Boc-protected conjugate in a solution of HCl in isopropanol.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure to obtain the final noscapine-amino acid conjugate hydrochloride salt.
Protocol 2: General Procedure for HPLC Purification of Noscapine Derivatives
This is a general guideline for the purification of noscapine derivatives based on reported methods.[3][4][5]
-
Column: A reverse-phase C18 column (e.g., Waters Sunfire C18, 250 x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase A: 10 mM disodium (B8443419) hydrogen phosphate (B84403) buffer or 1-octane sulfonic acid buffer, with pH adjusted to around 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a period of 20-45 minutes is typically effective. The exact gradient should be optimized for the specific derivative.
-
Flow Rate: A flow rate of 0.8-1.5 mL/min is common.
-
Column Temperature: Maintain the column temperature at approximately 30-45°C.
-
Detection: Monitor the elution at a wavelength of 260-280 nm.
-
Injection Volume: 20 µL.
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If necessary, perform a salt exchange or lyophilization to obtain the final product in a solid form.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.
Signaling Pathway of Noscapine-Induced Apoptosis
Caption: Simplified signaling pathway of noscapine-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Ethynyl noscapine induces G2/M arrest and apoptosis by disrupting tubulin polymerization in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
Technical Support Center: Validating the Purity of Commercially Sourced Noscapine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially sourced Noscapine hydrochloride. Our goal is to help you address common issues encountered during purity validation experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems you may encounter during the analysis of this compound purity.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Solution |
| Unexpected peaks in the chromatogram. | Contaminated mobile phase or glassware. Degradation of the sample. Presence of known impurities (e.g., Papaverine). Presence of unknown impurities. | Prepare fresh mobile phase and use thoroughly cleaned glassware. Prepare a fresh sample solution and inject it immediately. Check for the presence of known impurities like Papaverine by comparing with a reference standard[1][2]. For unknown impurities, further characterization using techniques like LC-MS may be necessary[3]. |
| Poor peak resolution. | Inappropriate mobile phase composition or gradient. Incorrect column temperature. Worn-out HPLC column. | Optimize the mobile phase composition and gradient elution program[1][2]. Adjust the column temperature; a common temperature is 45°C[1][2]. Replace the column with a new one of the same type. |
| Inconsistent retention times. | Fluctuation in mobile phase flow rate. Inconsistent column temperature. Air bubbles in the system. | Ensure the HPLC pump is functioning correctly and delivering a stable flow rate. Use a column oven to maintain a consistent temperature[1][2]. Degas the mobile phase to remove dissolved air. |
| Low signal intensity. | Low sample concentration. Incorrect detection wavelength. Detector malfunction. | Prepare a more concentrated sample solution. The typical detection wavelength for this compound is around 260 nm or 232 nm[1][2][4]. Check the detector lamp and perform necessary maintenance. |
Spectroscopic and Other Techniques
| Technique | Problem | Potential Cause | Solution |
| Melting Point | Lower and broader melting point range than expected (174-177°C). | Presence of impurities. | The presence of impurities can depress and broaden the melting point range[5][6]. Purify the sample using an appropriate technique like recrystallization. |
| UV-Vis Spectroscopy | The absorption spectrum does not match the reference spectrum. | Incorrect solvent. Presence of impurities that absorb at the same wavelength. Instrument calibration issue. | Ensure the correct solvent (e.g., methanol) is used for sample preparation[5][6]. Impurities can interfere with the spectrum. Correlate with results from other techniques like HPLC. Calibrate the spectrophotometer using appropriate standards. |
| Infrared (IR) Spectroscopy | The IR spectrum shows additional or shifted peaks compared to the reference. | Presence of impurities with different functional groups. Sample not properly dried (presence of water). | Impurities will result in a different IR spectrum. Confirm the identity of the material and the presence of impurities using other methods. Ensure the sample is thoroughly dried before analysis[5][6]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The most common and accurate method for purity determination is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC)[1][2][7]. Other techniques used for identification and preliminary purity assessment include Thin-Layer Chromatography (TLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Infrared (IR) Spectrophotometry, and melting point determination[5][6]. For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed[3][8][9].
Q2: What are the common impurities I should be aware of in commercial this compound?
A2: A common related substance and potential impurity in this compound is Papaverine[1][2]. Other potential impurities can arise from the manufacturing process or degradation. These can include Noscapine N-oxide, Cotarnine, and Opianic acid[10][11]. One study also identified an unknown impurity with a hydroxyl group on the isobenzofuranone moiety[3].
Q3: How can I confirm the identity of my this compound sample?
A3: A combination of techniques is recommended for unambiguous identification. These include:
-
Spectroscopic Methods: Comparing the UV-Vis and IR spectra of your sample with a reference standard[5][6].
-
Chromatographic Methods: Comparing the retention time of your sample with a reference standard in an HPLC system.
-
Physical Properties: Measuring the melting point, which should be within the range of 174-177°C[5][6].
-
Structural Elucidation: For definitive confirmation, 1H NMR and 13C NMR spectroscopy can be used to verify the chemical structure[8][12].
Q4: What is a typical purity specification for research-grade this compound?
A4: While specifications can vary between suppliers, a purity of ≥98.5% is often expected for dried Noscapine[6]. High-purity grades for sensitive applications may have specifications of ≥99%. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific lot information.
Q5: Are there established protocols for forced degradation studies of this compound?
A5: Yes, forced degradation studies are performed to assess the stability of the molecule. Common stress conditions include exposure to acidic, basic, and oxidative environments (e.g., using hydrochloric acid, sodium hydroxide, and hydrogen peroxide, respectively)[1]. These studies help in identifying potential degradation products and developing stability-indicating analytical methods.
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on published methods. Optimization may be required for your specific instrumentation and sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size (or equivalent)[1][2].
-
Mobile Phase: A gradient of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile[1][2].
-
Sample Preparation: Dissolve this compound in 0.1 N HCl to a concentration of 200 µg/mL[1].
-
Standard Preparation: Prepare a standard solution of this compound and any known impurities (e.g., Papaverine) in the same diluent.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times of the main peak and any known impurities.
-
Inject the sample solution.
-
Analyze the chromatogram to determine the area percentage of the Noscapine peak and any impurity peaks. Purity is typically calculated as the percentage of the main peak area relative to the total peak area.
-
2. Identification by Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disk containing a small amount of the dried this compound sample.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr disk in the sample holder and acquire the sample spectrum.
-
Compare the obtained spectrum with a reference spectrum of this compound. The positions and relative intensities of the absorption bands should be comparable[5][6].
-
3. Melting Point Determination
-
Instrumentation: Melting point apparatus.
-
Sample Preparation: Ensure the this compound sample is finely powdered and thoroughly dried.
-
Procedure:
-
Pack a small amount of the sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Record the temperature at which the sample starts to melt and the temperature at which it is completely molten. This range should be compared to the expected range of 174-177°C[5][6].
-
Diagrams
Caption: Workflow for the purity validation of commercially sourced this compound.
Caption: Decision tree for troubleshooting common HPLC issues with this compound analysis.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of an unknown component in Noscapine using liquid chromatography-mass spectrometry and proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Analytical Method Development and Validation of this compound: Review | Semantic Scholar [semanticscholar.org]
- 8. bmse001281 this compound at BMRB [bmrb.io]
- 9. Noscapine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound(912-60-7) 1H NMR [m.chemicalbook.com]
Validation & Comparative
Unveiling Distinct Microtubule-Targeting Mechanisms: A Comparative Guide to Noscapine Hydrochloride and Paclitaxel
A comprehensive analysis of two pivotal microtubule-targeting agents, Noscapine (B1679977) Hydrochloride and Paclitaxel, reveals divergent mechanisms of action despite a shared therapeutic target. This guide elucidates their unique interactions with tubulin, the consequent effects on microtubule dynamics, and the downstream signaling cascades that culminate in cell cycle arrest and apoptosis.
Both Noscapine Hydrochloride, a non-addictive opium alkaloid, and Paclitaxel, a potent diterpenoid compound, are instrumental in cancer chemotherapy due to their ability to disrupt microtubule function, a critical component of the cellular cytoskeleton essential for mitosis.[1][2] However, their molecular interactions and the resultant cellular fates differ significantly, offering distinct therapeutic profiles.
Core Mechanisms of Action: A Tale of Two Microtubule Modulators
The fundamental difference between these two agents lies in their effect on microtubule dynamics. Paclitaxel is a well-established microtubule-stabilizing agent, while this compound acts by dampening microtubule dynamics without causing significant changes in the total microtubule polymer mass.[3][4][5]
Paclitaxel: The Stabilizer
Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[3][6] This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.[3][7] The resulting microtubules are abnormally stable and non-functional, leading to the formation of irregular microtubule bundles throughout the cell cycle.[3] This profound disruption of the natural dynamic instability of microtubules, a process vital for the formation of the mitotic spindle, causes cells to arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[6][8]
This compound: The Attenuator
In contrast, this compound binds to tubulin and alters its conformation, but it does not promote polymerization or cause significant stabilization.[4][9] Instead, it modulates microtubule dynamics by increasing the time microtubules spend in a paused state, effectively dampening their growth and shortening phases.[10][11] This subtle yet critical interference with microtubule dynamics is sufficient to disrupt the formation of a proper mitotic spindle, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis.[4][9] Notably, Noscapine binds to a different site on tubulin than Paclitaxel, which may account for its distinct mechanism and its activity in Paclitaxel-resistant cell lines.[12][13]
Comparative Data on Cellular Effects
| Parameter | This compound | Paclitaxel |
| Primary Effect on Microtubules | Dampens dynamics, increases time in paused state[10] | Promotes polymerization and stabilizes against depolymerization[3][6] |
| Effect on Microtubule Polymer Mass | Does not significantly alter the total polymer mass[5][11] | Increases the total polymer mass, forming stable bundles[2][3] |
| Binding Site on Tubulin | Binds to tubulin, but at a site distinct from Paclitaxel[12][13] | Binds to the β-tubulin subunit[3][6] |
| Cell Cycle Arrest | Arrests cells in the G2/M phase, specifically at metaphase[4][14] | Arrests cells in the G2/M phase[3][8] |
| Reported IC50 (Prostate Cancer, LNCaP cells, 48h) | 50 µM[1] | 50 nM[1] |
| Reported IC50 (Human Glioblastoma, U87 cells) | 46.8 µM[15] | Not specified in the provided results |
| Reported IC50 (Human Colon Cancer, 72h) | 75 µM[5] | Not specified in the provided results |
Signaling Pathways to Apoptosis
Both drugs ultimately lead to apoptosis, but the upstream signaling events initiated by their distinct effects on microtubules differ.
Paclitaxel-Induced Apoptosis: The mitotic arrest triggered by Paclitaxel activates the spindle assembly checkpoint.[8] The sustained arrest leads to the activation of multiple signaling pathways, including the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (JNK/SAPK) pathway.[8] Furthermore, Paclitaxel can induce apoptosis through the mitochondrial pathway by causing the phosphorylation of Bcl-2, which alters the balance of pro- and anti-apoptotic proteins.[16][17] Activation of caspases, including caspase-3, -6, -8, and -9, is a key feature of Paclitaxel-induced apoptosis.[18] Some studies suggest that Paclitaxel-induced apoptosis can also occur independently of a G2/M arrest, potentially mediated by the NF-κB signaling pathway.[19]
Noscapine-Induced Apoptosis: Noscapine-induced mitotic arrest also leads to apoptosis.[9] This process is associated with the activation of the JNK signaling pathway and the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway.[20][21] Similar to Paclitaxel, Noscapine can induce apoptosis via the mitochondrial pathway, involving the release of apoptosis-inducing factor (AIF) and/or cytochrome c.[5][21] It has been shown to upregulate the expression of Bax and downregulate Bcl-2, leading to the activation of caspase-9 and caspase-3.[5]
Visualizing the Mechanisms
To better illustrate the distinct pathways, the following diagrams were generated using the DOT language.
Caption: Paclitaxel's mechanism of action.
Caption: this compound's mechanism of action.
Experimental Protocols
The characterization of these microtubule-targeting agents relies on a set of established experimental procedures.
1. Tubulin Polymerization Assay
-
Objective: To measure the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
-
Methodology: Purified tubulin is incubated in a polymerization buffer at 37°C in the presence or absence of the test compound (e.g., Paclitaxel or Noscapine). The extent of microtubule polymerization is monitored over time by measuring the increase in light scattering or fluorescence in a spectrophotometer or fluorometer. Paclitaxel would show a significant increase in polymerization, while Noscapine would show minimal to no change in the overall polymer mass.
2. Immunofluorescence Microscopy for Microtubule Integrity
-
Objective: To visualize the effects of the compounds on the microtubule network within cells.
-
Methodology: Cancer cells are cultured on coverslips and treated with the test compound for a specified duration. The cells are then fixed, permeabilized, and incubated with a primary antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. The cellular DNA is often counterstained with a fluorescent dye like DAPI. The coverslips are mounted on slides and imaged using a fluorescence microscope. Paclitaxel-treated cells will exhibit dense bundles of microtubules, while Noscapine-treated cells will show a more subtle disruption of the mitotic spindle.
Caption: Experimental workflow for immunofluorescence.
3. Flow Cytometry for Cell Cycle Analysis
-
Objective: To quantify the proportion of cells in different phases of the cell cycle following drug treatment.
-
Methodology: Cells are treated with the compound for various time points. After treatment, cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI). The DNA content of individual cells is then measured using a flow cytometer. The resulting histograms are analyzed to determine the percentage of cells in G1, S, and G2/M phases. Both Paclitaxel and Noscapine will show a significant increase in the G2/M population.
4. Western Blotting for Apoptosis Markers
-
Objective: To detect the expression and activation of key proteins involved in the apoptotic signaling pathways.
-
Methodology: Following drug treatment, cell lysates are prepared and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax, phospho-JNK) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
References
- 1. Synergistic Anticancer Effect of Paclitaxel and Noscapine on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 5. Noscapine and Apoptosis in Breast and Other Cancers [mdpi.com]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. stemcell.com [stemcell.com]
- 9. Opium alkaloid noscapine is an antitumor agent that arrests metaphase and induces apoptosis in dividing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell cycle arrest and apoptogenic properties of opium alkaloids noscapine and papaverine on breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of Noscapine Hydrochloride and its Brominated Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Noscapine (B1679977), a phthalideisoquinoline alkaloid derived from opium, has long been utilized as a cough suppressant with a favorable safety profile.[1] Its repositioning as an anticancer agent stems from its ability to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1] Unlike other microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, noscapine does not significantly alter the tubulin polymer-to-monomer ratio, which may contribute to its lower toxicity.[2][3] In the quest for enhanced therapeutic efficacy, various derivatives of noscapine have been synthesized, with brominated analogs emerging as particularly promising candidates. This guide provides a comprehensive comparison of the efficacy of Noscapine hydrochloride and its brominated analogs, supported by experimental data and detailed protocols.
Comparative Efficacy: this compound vs. Brominated Analogs
Brominated analogs of noscapine, particularly 5-bromonoscapine (5-Br-nosc) and reduced 5-bromonoscapine (Rd 5-Br-nosc), have demonstrated significantly greater potency in inhibiting cancer cell proliferation compared to the parent compound, this compound.[4] These derivatives exhibit higher binding affinity to tubulin and affect tubulin polymerization more profoundly.[4] While noscapine causes mitotic arrest with the formation of nearly normal bipolar spindles, its brominated counterparts induce the formation of multipolar spindles.[4][5] Notably, the brominated derivatives are effective against various human cancer cells, including those resistant to paclitaxel (B517696) and epothilone.[4][5]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the IC50 values of this compound and its brominated analogs across a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | H460 | Non-small cell lung cancer | 34.7 ± 2.5 | [2] |
| A549 | Lung cancer | 73 | [6] | |
| MCF-7 | Breast cancer (ER+) | 29 | [7] | |
| MDA-MB-231 | Breast cancer (ER-) | 20 | [8] | |
| MDA-MB-231 | Breast cancer (ER-) | 69 | [7] | |
| HeLa | Cervical cancer | 8.1 (for a urea (B33335) derivative) | [9] | |
| 5-Bromonoscapine | - | - | Reported to be more potent than noscapine | [4] |
| Reduced 5-Bromonoscapine | - | - | Reported to be more potent than noscapine | [4] |
| 9-Nitronoscapine | MDA-MB-231 | Triple-negative breast cancer | 18.2 | [10] |
| MCF-7 | Triple-positive breast cancer | 14.5 | [10] | |
| 9-Aminonoscapine | MDA-MB-231 | Triple-negative breast cancer | 12.8 | [10] |
| MCF-7 | Triple-positive breast cancer | 10.6 | [10] |
Note: Direct side-by-side IC50 values for 5-Bromonoscapine and Reduced 5-Bromonoscapine were not consistently available in the reviewed literature; however, their superior potency is repeatedly emphasized.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
Both noscapine and its brominated analogs exert their anticancer effects primarily by disrupting microtubule dynamics.[6] This interference with the cytoskeleton triggers cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[11]
Signaling Pathways in Noscapine-Induced Apoptosis
Noscapine-induced apoptosis is a complex process involving multiple signaling pathways. A key mechanism is the intrinsic or mitochondrial pathway of apoptosis.[12] Noscapine treatment leads to an increased Bax/Bcl-2 ratio, which enhances mitochondrial membrane permeability.[11][12] This results in the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytoplasm.[12][13] Cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[11][12] In some glioma cell lines, noscapine can induce AIF release without cytochrome c release.[13] Furthermore, noscapine has been shown to regulate the PTEN/PI3K/mTOR signaling pathway, which is crucial in cell survival and proliferation.[4]
Caption: Noscapine-induced apoptotic signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.
Materials:
-
Cancer cell lines
-
Culture medium
-
96-well plates
-
This compound and brominated analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Leave at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds (this compound and brominated analogs)
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a reaction mixture containing purified tubulin (3-5 mg/mL) in General Tubulin Buffer.[15]
-
Add the desired concentrations of the test compounds or vehicle control to the wells of a pre-chilled 96-well plate.[15]
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately placing the plate in a microplate reader pre-warmed to 37°C.[15]
-
Measure the absorbance at 340 nm every minute for 60 minutes.[15]
-
Plot absorbance versus time to visualize the polymerization kinetics.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion
The available evidence strongly indicates that brominated analogs of noscapine exhibit superior anticancer efficacy compared to the parent compound, this compound. Their enhanced potency, as suggested by lower IC50 values and a more pronounced impact on microtubule dynamics, positions them as promising candidates for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of these compounds in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noscapine induces mitochondria-mediated apoptosis in gastric cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Noscapine induces apoptosis in human glioma cells by an apoptosis-inducing factor-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Noscapine Hydrochloride: A Comparative Analysis of its Cytotoxic Effects on Normal Versus Cancer Cells
For Immediate Release
Noscapine (B1679977) hydrochloride, a non-addictive, over-the-counter cough suppressant derived from the opium poppy, has garnered significant attention in the scientific community for its potential as a selective anti-cancer agent. Extensive research has demonstrated that noscapine exhibits preferential cytotoxicity towards cancer cells while leaving normal, healthy cells largely unharmed. This guide provides a comprehensive comparison of the cytotoxic effects of noscapine hydrochloride on normal versus cancerous cell lines, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Differential Cytotoxicity: A Quantitative Overview
The selective cytotoxicity of this compound is a key attribute that makes it a promising candidate for cancer therapy. This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
Studies have consistently shown that the IC50 values for this compound are significantly lower in cancer cell lines compared to their normal counterparts. This indicates that a lower concentration of noscapine is needed to kill cancer cells than to harm normal cells.
| Cell Line | Cell Type | Tissue of Origin | IC50 Value (µM) | Reference |
| MCF-10F | Non-tumorigenic epithelial | Breast | 53 | [1] |
| MCF-7 | Estrogen Receptor-Positive | Breast Cancer | 29 - 30 | [1][2] |
| MDA-MB-231 | Triple-Negative | Breast Cancer | 20 - 69 | [1][2][3] |
| HEK293 | Embryonic Kidney | Kidney (Normal) | >100 (approx.) | [4] |
| A549 | Adenocarcinomic Human Alveolar | Lung Cancer | 32 - 73 | [4][5] |
| H460 | Non-Small Cell | Lung Cancer | 34.7 ± 2.5 | [6][7] |
| HCT116 (p53-wt) | Colorectal Carcinoma | Colon Cancer | 25 | [8][9] |
| HCT116 (p53-null) | Colorectal Carcinoma | Colon Cancer | 76 | [8][9] |
Mechanism of Action: The Apoptotic Pathway
This compound exerts its cytotoxic effects primarily by disrupting the dynamics of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis, predominantly through the intrinsic mitochondrial pathway.[10][11]
In cancer cells, noscapine's interference with microtubule function activates a cascade of signaling events. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[12] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.[12]
Noscapine's mechanism of action leading to apoptosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of noscapine on the assembly of purified tubulin into microtubules.
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).[13]
-
Compound Addition: Add this compound or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor) to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C microplate reader.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm every 30 seconds for a defined period (e.g., 60 minutes) to monitor the kinetics of microtubule polymerization.[13][14]
Workflow for assessing noscapine's effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.ksbu.edu.tr [abis-files.ksbu.edu.tr]
- 3. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the chemo-preventive role of noscapine in lung carcinoma via therapeutic targeting of human aurora kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53 and p21 Determine the Sensitivity of Noscapine-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 11. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
In Vivo Efficacy of Noscapine Hydrochloride vs. Doxorubicin: A Comparative Guide for Researchers
An objective analysis of the in vivo performance of Noscapine (B1679977) hydrochloride and the established chemotherapeutic agent, Doxorubicin, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
This guide provides a comprehensive comparison of the in vivo anticancer effects of Noscapine hydrochloride, a non-addictive opium alkaloid, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective and combined therapeutic potential.
Comparative In Vivo Efficacy
A key study directly comparing Noscapine, Doxorubicin, and their combination was conducted in a triple-negative breast cancer (TNBC) model using MDA-MB-231 cell xenografts in female athymic Nu/nu mice. The results, summarized below, demonstrate a significant synergistic interaction when both agents are used in combination.
| Treatment Group | Dosage & Administration | Mean Tumor Volume Reduction (%) |
| Control | Vehicle | 0% |
| Noscapine | 300 mg/kg/day (oral) | 39.4% ± 5.8% |
| Doxorubicin | 1.5 mg/kg (intravenous) | 34.2% ± 5.7% |
| Combination | Noscapine (300 mg/kg/day, oral) + Doxorubicin (1.5 mg/kg, i.v.) | 82.9% ± 4.5% |
Data sourced from Chougule et al., 2011. The study highlights that the combination therapy was significantly more effective than either monotherapy, suggesting a synergistic potentiation of Doxorubicin's anticancer activity by Noscapine.[1][2]
Noscapine has also demonstrated dose-dependent antitumor activity as a single agent in various xenograft models. For instance, in a non-small cell lung cancer (H460) xenograft model, oral administration of Noscapine at doses of 300, 450, and 550 mg/kg/day resulted in tumor volume reductions of 49%, 65%, and 86%, respectively.[3][4] Similarly, in a human prostate cancer (PC3) xenograft model, oral Noscapine at 300 mg/kg/day effectively reduced primary tumor growth and lymphatic metastasis.[5]
Doxorubicin's efficacy is well-established. In a separate study using an MDA-MB-231 xenograft model, Doxorubicin monotherapy significantly prolonged tumor growth delay compared to control groups.[3] Another study confirmed that Doxorubicin treatment could suppress tumor growth in a murine breast cancer model.[6]
Mechanism of Action
The distinct mechanisms of action for this compound and Doxorubicin contribute to their individual and synergistic anticancer effects.
This compound: A microtubule-modulating agent. Unlike taxanes or vinca (B1221190) alkaloids, Noscapine does not significantly alter the total polymer mass of microtubules.[5][7] Instead, it subtly attenuates microtubule dynamics by increasing the time they spend in a paused state.[8][9] This disruption of microtubule function leads to mitotic arrest and subsequent induction of apoptosis (programmed cell death).[7][10] The apoptotic cascade involves the activation of the JNK signaling pathway and a shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, ultimately leading to the activation of executioner caspases.[5][11]
Doxorubicin: A multi-faceted cytotoxic agent. Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, which obstructs DNA replication and transcription.[12][13] It also forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks that trigger cell cycle arrest and apoptosis.[12][13][14]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and cell membranes, further contributing to its cytotoxicity.[12][14]
The synergistic effect observed in combination therapy may stem from Noscapine's ability to inactivate the NF-κB pathway, which is associated with cell survival and drug resistance, thereby rendering cancer cells more susceptible to Doxorubicin-induced damage.[1][2]
Mechanistic and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. Noscapine and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico analysis of noscapine compounds as anti-tumor agents targeting the tubulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Noscapine Induces Apoptosis in Human Colon Cancer Cells by Regulating Mitochondrial Damage and Warburg Effect via PTEN/PI3K/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Angiogenic Effects of Noscapine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic properties of Noscapine (B1679977) hydrochloride against other established anti-angiogenic agents. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of signaling pathways to facilitate understanding.
Introduction to Noscapine's Anti-Angiogenic Properties
Noscapine, a non-addictive opium alkaloid traditionally used as a cough suppressant, has emerged as a promising candidate in cancer therapy due to its anti-proliferative and anti-angiogenic activities.[1][2] Its favorable safety profile makes it an attractive alternative or adjunct to conventional chemotherapy. The primary mechanism of Noscapine's anti-angiogenic effect is attributed to its ability to interfere with microtubule dynamics and inhibit the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][3][4]
Mechanism of Action: Targeting the HIF-1α/VEGF Pathway
Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, most notably VEGF. VEGF, a potent pro-angiogenic factor, then binds to its receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and tube formation – the hallmarks of angiogenesis.
Noscapine has been shown to inhibit the accumulation of HIF-1α in the nucleus, leading to its proteasomal degradation.[3][4] This, in turn, downregulates the expression and secretion of VEGF, thereby suppressing the downstream angiogenic signaling.[1][3][4]
Below is a diagram illustrating the HIF-1α/VEGF signaling pathway and the inhibitory action of Noscapine.
Caption: Noscapine hydrochloride's anti-angiogenic mechanism.
Comparison with Alternative Anti-Angiogenic Agents
This section compares the anti-angiogenic effects of this compound with other well-established agents: Paclitaxel (B517696), Bevacizumab, and Sunitinib (B231).
Quantitative Data Summary
The following tables summarize the available quantitative data (IC50 values) for Noscapine and its derivatives compared to other anti-angiogenic agents in various in vitro assays. It is important to note that direct head-to-head comparisons of this compound with all alternatives in the same study are limited. The data presented is compiled from different studies and should be interpreted with this consideration.
Table 1: IC50 Values for Endothelial Cell Proliferation
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Br-Noscapine | HUVEC | 6.9 | [5][6] |
| 9-Folate-Noscapine | HUVEC | 6.79 | [5][6] |
| 9-Cl-Noscapine | HUVEC | 11.87 | [5][6] |
| Noscapine (in combination with Paclitaxel) | KBM-5 | 15.2 (Noscapine) | [7] |
| Paclitaxel | LNCaP | 0.05 | [8] |
Table 2: IC50 Values for Endothelial Cell Tube Formation
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Folate-Noscapine | HUVEC | 18.44 | [5][6] |
| 9-Cl-Noscapine | HUVEC | 50.76 | [5][6] |
| 9-Br-Noscapine | HUVEC | 90.08 | [5][6] |
| Noscapine | 2H11 | ~100 (73% inhibition) | [9] |
| Sunitinib | HUVEC | 0.048 (inhibits VEGFR-3 phosphorylation) | [10] |
Table 3: IC50 Values for Endothelial Cell Migration/Invasion
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Folate-Noscapine | HUVEC | 10.76 | [5][6] |
| 9-Br-Noscapine | HUVEC | 19.78 | [5][6] |
| 9-Cl-Noscapine | HUVEC | 28.01 | [5][6] |
Qualitative Comparison of Mechanisms
The following diagram illustrates the distinct mechanisms of action of this compound, Paclitaxel, Bevacizumab, and Sunitinib in targeting angiogenesis.
Caption: Comparative mechanisms of anti-angiogenic agents.
-
This compound: As previously described, it primarily acts by inhibiting the HIF-1α/VEGF pathway.[3][4]
-
Paclitaxel: This taxane (B156437) derivative stabilizes microtubules, leading to cell cycle arrest at the G2/M phase.[8] In endothelial cells, this disruption of microtubule dynamics inhibits their proliferation and migration, key steps in angiogenesis.[11]
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that directly targets and neutralizes VEGF-A in the extracellular space.[12][13][14] By preventing VEGF from binding to its receptors on endothelial cells, Bevacizumab effectively blocks the initiation of the angiogenic signaling cascade.[12][13]
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase inhibitor.[15][16] It inhibits the intracellular tyrosine kinase domains of VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in angiogenesis and tumor cell proliferation.[10][15][17][18]
Experimental Protocols
Detailed methodologies for the key in vitro anti-angiogenic assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.
Caption: Workflow for Endothelial Cell Tube Formation Assay.
Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant through a porous membrane, mimicking a key aspect of angiogenesis.
Caption: Workflow for Endothelial Cell Migration Assay.
Endothelial Cell Proliferation Assay (MTS/MTT Assay)
This assay quantifies the effect of a compound on the proliferation of endothelial cells, a fundamental process in the formation of new blood vessels.
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses | Semantic Scholar [semanticscholar.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Noscapine inhibits hypoxia-mediated HIF-1alpha expression andangiogenesis in vitro: a novel function for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of anti-angiogenic effects of noscapine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Antiangiogenic Effects of Noscapine Enhance Radioresponse for GL261 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of antiangiogenic activities using paclitaxel (taxol) and docetaxel (taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 13. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 14. Vascular endothelial growth factor pathway’s influence on bevacizumab efficacy in metastatic colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 16. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Noscapine Nanoparticle Formulations for Enhanced Drug Delivery
Noscapine (B1679977), a non-addictive opium alkaloid traditionally used as a cough suppressant, has emerged as a promising anti-cancer agent due to its ability to modulate microtubule dynamics and induce apoptosis in cancer cells.[1][2] However, its clinical translation is hampered by poor aqueous solubility and significant first-pass metabolism, leading to low bioavailability.[3][4] To overcome these limitations, various nanoparticle-based drug delivery systems have been developed to enhance the therapeutic efficacy of noscapine.[4]
This guide provides a comparative analysis of different noscapine nanoparticle formulations, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid researchers and drug development professionals in selecting and designing optimal delivery systems.
Comparative Performance of Noscapine Nanoparticle Formulations
The choice of nanoparticle formulation significantly impacts the physicochemical properties and, consequently, the in vitro and in vivo performance of noscapine delivery. Key parameters for comparison include particle size, surface charge (zeta potential), drug loading capacity, encapsulation efficiency, and the drug release profile. A summary of these parameters for various formulations is presented below.
| Nanoparticle Formulation | Polymer/Lipid Matrix | Particle Size (nm) | Zeta Potential (mV) | Encapsulation/Entrapment Efficiency (%) | Drug Loading (%) | In Vitro Drug Release Profile | Reference(s) |
| Polymeric Nanoparticles | |||||||
| PLLA-HMW (magnetic) | Poly(L-lactide) | ~252 | Not Reported | Up to 9.5% (with 7.5mg Nos) | 1.23 - 12.5 | Not Reported | [5][6] |
| PLGA (magnetic) | Poly(DL-lactide-co-glycolide) | Not Reported | Not Reported | Higher with low MW polymer | Not Reported | Not Reported | [5][6] |
| PLA | Poly(D,L-lactide) | 190.8 ± 3.5 | Not Reported | 70.3 ± 1.7 | 7.2 ± 0.2 | Biphasic: initial burst followed by sustained release | [3] |
| PCL | Polycaprolactone | 150 - 818 | -8.8 to -16.6 | 38 - 79 | Not Reported | 85% release over 96 hours | [7][8] |
| PLGA | Poly(DL-lactide-co-glycolide) | 204.7 ± 5.7 | Not Reported | 68.8 ± 3.5 | Not Reported | Sustained release following Higuchian kinetics | [9] |
| Solid Lipid Nanoparticles (SLNs) | |||||||
| SLN | Precirol® | 245.66 ± 17 | -35.74 ± 2.59 | 89.77 | Not Reported | 83.23% at pH 5.8 and 58.49% at pH 7.4 over 72h | [10][11] |
| PEG-SLN | PEG-conjugated lipid | 80.5 ± 8.9 | Not Reported | 83.6 ± 1.2 | Not Reported | Followed first-order kinetics and Higuchi model | [12] |
| Protein-Based Nanoparticles | |||||||
| HSA Nanoparticles | Human Serum Albumin | 150 - 300 | Not Reported | 85 - 96 | Not Reported | Controlled slow release | [13] |
| Other Formulations | |||||||
| Collagen-based Silver NPs | Silver core, Collagen coat | 9.54 | Not Reported | Not Reported | Not Reported | Sustained and pH-responsive release | [14][15] |
| uPAR-targeted magnetic NPs | Amphiphilic polymer on Iron Oxide | Compact-sized | Not Reported | 98.7 | Not Reported | pH-dependent: ~80% release at pH 4, stable at pH 7 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of nanoparticle formulations. Below are protocols for common synthesis and characterization techniques described in the literature.
Preparation of Polymeric Nanoparticles (Double Emulsion Solvent Evaporation)
This method is widely used for encapsulating hydrophilic drugs like noscapine hydrochloride within hydrophobic polymers such as PCL.
-
Organic Phase Preparation: Dissolve a specific amount of polymer (e.g., polycaprolactone) in a water-immiscible organic solvent like dichloromethane (B109758) (DCM).
-
Aqueous Drug Solution: Dissolve this compound in water.
-
Primary Emulsion (w/o): Add the aqueous drug solution to the organic phase and homogenize at high speed (e.g., 14,000 RPM) in an ice-water bath to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion dropwise to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) while homogenizing at high speed. This is followed by probe sonication to reduce the nanoparticle size.
-
Solvent Evaporation: Stir the resulting w/o/w emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 RPM) to pellet the nanoparticles.
-
Washing and Lyophilization: Wash the collected nanoparticles with deionized water multiple times and then freeze-dry them, often with a cryoprotectant like mannitol, for long-term storage.[3]
Preparation of Solid Lipid Nanoparticles (High-Shear Homogenization and Ultrasonication)
This technique is suitable for incorporating lipophilic drugs into a solid lipid matrix.[11]
-
Lipid Phase Preparation: Melt the solid lipid (e.g., Precirol®) at a temperature above its melting point. Dissolve noscapine in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Tween 80) to the same temperature as the lipid phase.
-
Hot Pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Preparation of Human Serum Albumin (HSA) Nanoparticles (pH-Coacervation)
This method utilizes the pH-dependent solubility of HSA to form nanoparticles.[13]
-
HSA-Drug Solution: Dissolve HSA in water. Incubate noscapine with the HSA solution for several hours at room temperature.
-
pH Adjustment: Adjust the pH of the solution to 8 using NaOH.
-
Nanoparticle Formation: Add ethanol (B145695) drop-wise to the solution under constant magnetic stirring. The change in solvent polarity induces the desolvation of HSA, leading to nanoparticle formation (coacervation).
-
Crosslinking: Stabilize the formed nanoparticles by adding a crosslinking agent, such as glutaraldehyde.
Characterization Methods
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles in suspension.
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[6][7]
-
Encapsulation Efficiency and Drug Loading: Typically determined by separating the nanoparticles from the aqueous medium by centrifugation. The amount of free drug in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The amount of encapsulated drug is then calculated by subtracting the free drug from the total initial drug amount.[6]
-
In Vitro Drug Release: Often studied using a dialysis bag method. The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off and immersed in a release medium (e.g., phosphate-buffered saline at different pH values) at 37°C with constant stirring. Samples of the release medium are withdrawn at different time intervals and analyzed for drug content.[14]
Visualizations: Signaling Pathways and Experimental Workflow
Noscapine's Impact on Cancer Cell Signaling
Noscapine exerts its anti-cancer effects through multiple mechanisms, primarily by interacting with microtubules and modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Noscapine's multifaceted anti-cancer mechanism.
Noscapine modulates microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][17] It also inhibits the NF-κB signaling pathway by preventing the activation of IκBα kinase (IKK), which suppresses the expression of genes involved in proliferation, invasion, and angiogenesis.[18] Furthermore, noscapine can induce apoptosis by activating the C-jun N-terminal kinase (JNK) signaling pathway and inhibiting extracellular regulated kinase (ERK) signaling and BCL-2 phosphorylation.[19]
General Workflow for Noscapine Nanoparticle Formulation and Evaluation
The development of noscapine nanoparticles follows a systematic process from synthesis to in vitro and in vivo evaluation.
Caption: From formulation to evaluation of noscapine nanoparticles.
Conclusion
The encapsulation of noscapine into nanoparticles presents a viable strategy to enhance its therapeutic potential by improving its physicochemical properties and enabling controlled or targeted delivery. Polymeric nanoparticles, solid lipid nanoparticles, and protein-based nanoparticles have all demonstrated the ability to effectively encapsulate noscapine, albeit with varying characteristics.
-
Polymeric nanoparticles (e.g., PCL, PLA, PLGA) offer versatility in tuning degradation rates and release profiles.[3][7][9]
-
Solid lipid nanoparticles provide advantages of high drug entrapment and good biocompatibility.[10][11]
-
HSA nanoparticles show very high drug-loading efficiency and are well-tolerated.[13]
-
Novel formulations like uPAR-targeted nanoparticles offer the potential for targeted delivery and imaging, which could significantly enhance efficacy and reduce off-target effects.[16]
The choice of an optimal formulation will depend on the specific therapeutic application, desired release kinetics, and the targeted cancer type. The data and protocols presented in this guide serve as a valuable resource for the rational design and comparative evaluation of noscapine nanoparticle delivery systems. Further preclinical and clinical studies are warranted to translate these promising formulations into effective cancer therapies.
References
- 1. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 2. Progress Toward the Development of Noscapine and Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and characterization of noscapine loaded magnetic polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of noscapine loaded magnetic polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Formulation and Characterization of Noscapine-loaded Polycaprolactone Nanoparticles | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of solid lipid nanoparticles encapsulated noscapine and evaluation of its protective effects against imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human serum albumin nanoparticles as an efficient noscapine drug delivery system for potential use in breast cancer: preparation and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Enhanced noscapine delivery using uPAR-targeted optical-MR imaging trackable nanoparticles for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Cross-resistance studies of Noscapine hydrochloride in taxane-resistant cells
Noscapine (B1679977) hydrochloride, a non-addictive opium alkaloid traditionally used as a cough suppressant, has demonstrated significant potential as an anticancer agent, particularly in overcoming resistance to taxane-based chemotherapeutics like paclitaxel (B517696) and docetaxel. This guide provides a comparative analysis of noscapine's efficacy in taxane-resistant cancer cell lines, supported by experimental data and detailed methodologies.
Cytotoxicity in Taxane-Resistant vs. Sensitive Cell Lines
Noscapine hydrochloride exhibits cytotoxic effects against a range of cancer cell lines, including those that have developed resistance to taxanes. The half-maximal inhibitory concentration (IC50) values from various studies indicate that noscapine's efficacy is comparable in both sensitive and resistant cell lines, suggesting a mechanism of action that circumvents common taxane (B156437) resistance pathways.
| Cell Line | Cancer Type | Resistance Profile | Noscapine IC50 (µM) | Docetaxel IC50 (nM) | Tamoxifen IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Estrogen Receptor Positive | 29 | 43 | 40 | [1] |
| MDA-MB-231 | Breast Cancer | Triple-Negative | 69 | 32 | 50 | [1] |
| 1A9/PTX22 | Ovarian Carcinoma | Paclitaxel-Resistant | Lower than parental | - | - | [2] |
| A549 | Lung Cancer | Not Specified | 73 | - | - | [3] |
Induction of Apoptosis in Taxane-Resistant Cells
A key mechanism by which noscapine exerts its anticancer effects is the induction of apoptosis, or programmed cell death. Studies in docetaxel-resistant triple-negative breast cancer cells (MDA-MB-231) have shown that pre-sensitization with noscapine significantly enhances docetaxel-induced apoptosis.[4][5] Flow cytometry analysis using Annexin V-FITC/PI staining has quantified this effect.
| Cell Line | Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Reference |
| MDA-MB-231 | Control | 3.5 | 2.0 | [6] |
| MDA-MB-231 | Noscapine | 20 | 28 | [6] |
| MDA-MB-231 | Noscapine + Docetaxel | Increased significantly | 69.03 | [5] |
Cell Cycle Arrest
Noscapine has been shown to arrest cancer cells in the G2/M phase of the cell cycle, a mechanism shared by microtubule-targeting agents.[2][7] This effect is observed in both taxane-sensitive and -resistant cell lines, indicating that noscapine's interaction with tubulin is distinct from that of taxanes.
Signaling Pathways of Noscapine Action in Resistant Cells
Noscapine's ability to overcome taxane resistance is attributed to its unique mechanism of action, which involves the activation of specific signaling pathways leading to apoptosis.
c-Jun N-terminal Kinase (JNK) Pathway
In paclitaxel-resistant human ovarian carcinoma cells, noscapine-induced apoptosis is mediated through the activation of the JNK signaling pathway.[7][8] This pathway is a critical component of the cellular stress response and can trigger apoptosis independently of the pathways affected by taxane resistance mechanisms.
Caption: Noscapine activates the JNK pathway, leading to apoptosis.
Mitochondrial-Mediated Apoptosis
Noscapine also induces apoptosis through the intrinsic mitochondrial pathway.[9][10] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[9] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[9][11]
References
- 1. Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noscapine and Apoptosis in Breast and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Apoptotic pathway induced by noscapine in human myelogenous leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
A Head-to-Head Comparison of Noscapine Hydrochloride Analogs in Cancer Research
Noscapine (B1679977), a non-addictive opium alkaloid traditionally used as a cough suppressant, has garnered significant attention for its anticancer properties.[1][2][3] Its mechanism of action involves binding to tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[4][5][6] Despite its favorable safety profile and oral bioavailability, the clinical utility of noscapine is limited by its relatively low potency, requiring high doses to achieve a significant therapeutic effect.[4] This has spurred the development of numerous noscapine analogs designed to exhibit enhanced efficacy.
This guide provides a head-to-head comparison of various noscapine hydrochloride analogs, presenting key experimental data on their cytotoxic and antimitotic activities. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to evaluate the performance of these compounds and understand the underlying structure-activity relationships.
Comparative Performance of Noscapine Analogs: Cytotoxicity and Tubulin Binding
The anticancer potential of noscapine analogs is primarily evaluated by their cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50), and their binding affinity to tubulin. The following table summarizes key quantitative data from multiple studies, comparing the performance of various analogs against the parent compound, noscapine. Modifications have been explored at several positions on the noscapine scaffold, notably at the C9, C6, and C7 positions, leading to derivatives with significantly improved potency.[4][7][8]
| Analog / Derivative | Modification Site | Cancer Cell Line | IC50 (µM) | Tubulin Binding Affinity (Kd or Binding Energy) | Reference |
| Noscapine (Parent Compound) | N/A | MCF-7 (Breast) | ~42[9] | Kd: 152 ± 1.0 µM | [4] |
| MDA-MB-231 (Breast) | 3.2 - 32.2 (Range) | ΔGbind, pred: -5.135 kcal/mol | [10] | ||
| 4T1 (Breast) | 215.5 | N/A | [7][8] | ||
| SKBR-3 (Breast) | ~100 | Kd: 265.25 - 425.53 µM | [2] | ||
| U87 (Glioblastoma) | 46.8 | N/A | [5][11] | ||
| HUVEC (Endothelial) | >20 (Not considered cytotoxic) | N/A | [12] | ||
| 9-(N-arylmethylamino) noscapinoids (15, 16, 17) | C9-Position | MCF-7, MDA-MB-231 | 3.2 - 32.2 (1.8 to 11.9-fold lower than noscapine) | ΔGbind, pred: -6.694 to -7.732 kcal/mol | [10] |
| 9-Hydroxy Methyl Noscapine | C9-Position | U87 (Glioblastoma) | 4.6 | Higher binding energy than Noscapine | [5][11] |
| U251 (Resistant Glioblastoma) | 32.6 | N/A | [5][11] | ||
| 9-Carbaldehyde Oxime Noscapine | C9-Position | U87 (Glioblastoma) | 8.2 | Higher binding energy than Noscapine | [11] |
| U251 (Resistant Glioblastoma) | 42.9 | N/A | [11] | ||
| 9'-Bromonoscapine (EM011) | Phthalide (B148349) Ring | Drug-Resistant Tumors | Highly Potent | N/A | [5][9] |
| Biaryl Congeners (5a, 5c, 5d, 5e) | Phthalide Ring | MCF-7, HeLa, A549 | Improved vs. Noscapine | Kd: 68 to 126 µM | [4] |
| Noscapine-Phenylalanine (6h) | C6-Position | 4T1 (Breast) | 11.2 | N/A | [7][8] |
| Noscapine-Tryptophan (6i) | C6-Position | 4T1 (Breast) | 16.3 | Good correlation in docking studies | [7][8] |
| Cotarnine-Tryptophan (10i) | C6-Position | 4T1 (Breast) | 54.5 | N/A | [7][8] |
| Novel Analog (Compound 8) | N/A | SKBR-3 (Breast) | ~40 | Kd: 114.28 - 173.01 µM | [2] |
| Paclitaxel-Resistant SKBR-3 | ~64 | N/A | [2] | ||
| Cl-Noscapine | Phthalide Ring | HUVEC (Endothelial) | 11.87 | N/A | [12] |
| Br-Noscapine | Phthalide Ring | HUVEC (Endothelial) | 6.9 | N/A | [12] |
| Folate-Noscapine | Phthalide Ring | HUVEC (Endothelial) | 6.79 | N/A | [12] |
Mechanism of Action: From Tubulin Binding to Apoptosis
Noscapine and its analogs exert their anticancer effects by interfering with the cell's microtubule machinery. This process begins with the binding of the compound to tubulin, the fundamental protein subunit of microtubules. This interaction alters microtubule dynamics, preventing their proper assembly and disassembly, which is crucial for the formation of the mitotic spindle. The failure to form a functional spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][7][10]
Caption: Mechanism of action for Noscapine analogs.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of noscapine analogs.
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., 4T1, SKBR-3) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[2][7]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the noscapine analogs or the parent compound. A control group receives medium with the vehicle (e.g., DMSO) only.[7]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[12]
-
MTT Addition: After incubation, MTT (3-[4,5-dimethyl-2-thiazolyl]-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan (B1609692).[7][8]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[7]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based method quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Cells are treated with the noscapine analog at a concentration around its IC50 value for a set time (e.g., 24 or 48 hours). A control group is also maintained.[7]
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[7]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The cell population is gated into four quadrants:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. The total percentage of apoptotic cells (early + late) is calculated. For example, in one study, the percentage of apoptotic cells was 33.3% for noscapine, while the more active analogs 6h and 6i induced 65.2% and 87.6% apoptosis, respectively.[7]
-
Tubulin Binding Assay (Fluorescence Quenching)
This assay measures the binding affinity of a compound to tubulin.
Protocol:
-
Tubulin Preparation: Purified tubulin is prepared in a suitable buffer (e.g., PEM buffer).
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of tubulin is measured using a spectrofluorometer with an excitation wavelength of around 295 nm and an emission scan from 310 to 400 nm.[2]
-
Titration: Aliquots of the noscapine analog are incrementally added to the tubulin solution.
-
Fluorescence Quenching: The fluorescence intensity is recorded after each addition. The binding of the analog to tubulin quenches the intrinsic tryptophan fluorescence.
-
Data Analysis: The change in fluorescence intensity is used to calculate the binding affinity (Ka) and dissociation constant (Kd). For instance, a novel analog (Compound 8) showed a Kd of ~114-173 µM, indicating stronger binding than noscapine (Kd of ~265-425 µM).[2]
Structure-Activity Relationship (SAR) Logical Flow
The development of potent noscapine analogs is guided by understanding how chemical modifications at different sites of the molecule affect its biological activity. The data suggests a logical relationship where specific substitutions can enhance tubulin binding and, consequently, cytotoxic potency.
Caption: Logical flow of Noscapine's Structure-Activity Relationship.
References
- 1. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Functional Studies on Noscapine and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural Modification of Noscapine via Photoredox/Nickel Dual Catalysis for the Discovery of S-Phase Arresting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of novel N-alkyl amine analogues of noscapine, their chemical synthesis and cellular activity as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative evaluation of anti-angiogenic effects of noscapine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Noscapine Hydrochloride: A Comparative Analysis of its Potency as a Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of noscapine (B1679977) hydrochloride with other prominent tubulin inhibitors. By presenting experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers in oncology and drug development.
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has garnered significant attention for its anticancer properties.[1] Unlike other tubulin inhibitors that cause extensive microtubule polymerization or depolymerization, noscapine modulates microtubule dynamics, leading to a temporary G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] This distinct mechanism of action suggests a potentially favorable safety profile compared to traditional microtubule-targeting agents.
Comparative Potency of Tubulin Inhibitors
The potency of an anticancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables summarize the IC50 values of noscapine hydrochloride and other well-known tubulin inhibitors—paclitaxel (B517696), docetaxel, colchicine, and vinblastine (B1199706)—across various cancer cell lines.
It is crucial to note that the IC50 values presented below are compiled from various studies. Direct comparison of these values should be approached with caution, as experimental conditions such as incubation time, cell density, and assay methodology can significantly influence the results. A definitive comparison of potency is best achieved when compounds are evaluated head-to-head within the same experimental setup.
Table 1: IC50 Values in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Incubation Time |
| MCF-7 | This compound | 29 µM[2] | 66 hours |
| 42 µM | Not Specified | ||
| Paclitaxel | 3.5 µM[3] | Not Specified | |
| Docetaxel | 43 nM[2] | Not Specified | |
| Colchicine | 1000 nM (for growth inhibition)[4] | 72 hours | |
| Vinblastine | 0.68 nM[5] | Not Specified | |
| MDA-MB-231 | This compound | 69 µM[2] | 66 hours |
| 36 µM | Not Specified | ||
| Paclitaxel | 0.3 µM[3] | Not Specified | |
| 12.67 nM[6] | 48 hours | ||
| Docetaxel | 32 nM[2] | Not Specified | |
| Colchicine | ~3 nM (for a derivative) | Not Specified | |
| Vinblastine | Not Specified | Not Specified |
Table 2: IC50 Values in Other Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value | Incubation Time |
| H460 | Non-small cell lung | This compound | 34.7 µM | 72 hours |
| HeLa | Cervical | This compound | 25 µM | Not Specified |
| Vinblastine | Not Specified | Not Specified | ||
| PC-3 | Prostate | Paclitaxel | 50 nM | 48 hours |
| LNCaP | Prostate | Paclitaxel | 50 nM | 48 hours |
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a potential anticancer compound. The most common method employed in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Generalized MTT Assay Protocol for IC50 Determination
-
Cell Seeding:
-
Cancer cells are harvested from culture and counted.
-
A specific number of cells (typically 5,000-10,000 cells/well) are seeded into 96-well plates.
-
The plates are incubated for 24 hours to allow the cells to attach to the surface of the wells.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared, typically in dimethyl sulfoxide (B87167) (DMSO).
-
A series of serial dilutions of the compound are made in the appropriate cell culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded cells is removed, and the medium containing the different concentrations of the test compound is added.
-
Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.
-
-
Incubation:
-
The plates are incubated for a specified period, typically ranging from 24 to 72 hours, depending on the cell line and the specific experimental design.
-
-
MTT Addition and Incubation:
-
After the treatment incubation period, a solution of MTT is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
A solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the experimental process and the biological pathways involved in noscapine's action, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for determining the IC50 values of tubulin inhibitors.
Caption: Signaling pathway of noscapine leading to apoptosis.
Conclusion
This compound demonstrates a distinct mechanism of action among tubulin inhibitors, primarily by modulating microtubule dynamics rather than causing drastic changes in microtubule structure. While a direct comparison of IC50 values from disparate studies has limitations, the available data suggests that noscapine's potency is generally in the micromolar range, which is less potent than other tubulin inhibitors like paclitaxel and vinblastine that are effective at nanomolar concentrations. However, noscapine's unique mechanism and reported lower toxicity profile make it and its analogs compelling candidates for further investigation in cancer therapy, potentially as part of combination regimens. Future head-to-head studies under standardized conditions are necessary to definitively establish the comparative potency of this compound.
References
- 1. 9-Ethynyl noscapine induces G2/M arrest and apoptosis by disrupting tubulin polymerization in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
Verifying the Binding Site of Noscapine on Tubulin Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings to elucidate the binding site of the anti-cancer agent Noscapine (B1679977) on tubulin subunits. We will delve into the prevailing evidence, compare it with alternative hypotheses, and present supporting experimental data and methodologies. This document also contrasts the binding mechanism of Noscapine with other well-established tubulin-binding drugs.
Executive Summary
Data Presentation: Quantitative Analysis of Tubulin Binding
The following table summarizes the binding affinities and inhibitory concentrations of Noscapine and its key derivatives in comparison to other tubulin-binding agents.
| Compound | Binding Site on Tubulin | Dissociation Constant (Kd) | IC50 (Microtubule Polymerization Inhibition) | IC50 (Cell Proliferation) |
| Noscapine | Weakly to a site near/overlapping the colchicine (B1669291) site | 144 ± 1.0 µM[3] | > 100 µM | 45.8–59.3 µM[4] |
| 9-Bromonoscapine (EM011) | Colchicine site (overlapping) | 54 ± 9.1 µM[3] | Not widely reported | Lower than Noscapine |
| N-(3-bromobenzyl) noscapine (6f) | Colchicine site (overlapping) | 38 ± 4.0 µM[3] | Not widely reported | 6.7 µM to 26.9 µM[3] |
| 7A-aminonoscapine | Colchicine site | Not widely reported | Not widely reported | Not widely reported |
| Colchicine | Colchicine site on β-tubulin | ~ 0.4 µM | ~ 2-3 µM[5] | Nanomolar range |
| Paclitaxel (Taxol) | Taxane site on β-tubulin (luminal side of microtubule) | 8.7 x 10-7 M (for polymerized tubulin)[6] | Promotes polymerization | Nanomolar range |
| Vinblastine | Vinca domain at the α-β tubulin interface | ~ 1-2 µM | ~ 1-3 µM[5] | Nanomolar range |
The Colchicine-Binding Site: The Predominant Locus of Action
Structural and biochemical studies have provided compelling evidence that the anticancer activity of Noscapine is mediated through its metabolites and derivatives binding to the colchicine site on β-tubulin.[1][2] This binding pocket is located at the interface between the α- and β-tubulin subunits within the heterodimer.
A key study revealed that the 7A-methoxy group of the parent Noscapine molecule creates a steric hindrance, preventing its effective binding to the colchicine site.[1][2] However, a bioactive metabolite, formed by the oxidation of this methoxy (B1213986) group, can fit into this pocket and disrupt microtubule assembly in a manner similar to colchicine.[1] Furthermore, synthetic derivatives with modifications at the 9-position, such as 9-Bromonoscapine, also exhibit enhanced binding affinity for a site that overlaps with the colchicine-binding domain.[7]
Experimental Protocols for Binding Site Verification
The determination of the Noscapine binding site has been accomplished through a combination of biophysical and computational techniques.
X-ray Crystallography
This technique provides high-resolution structural information of the tubulin-ligand complex.
Methodology:
-
Protein Purification: Tubulin is purified from a suitable source, such as bovine brain.
-
Complex Formation (Co-crystallization): The purified tubulin is incubated with a molar excess of the Noscapine derivative (e.g., 7A-aminonoscapine) to form a stable complex.[8][9]
-
Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and determine the three-dimensional structure of the complex.[10][11] This allows for the precise identification of the ligand's binding pose and its interactions with the amino acid residues of the tubulin pocket.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution.
Methodology:
-
Sample Preparation: Isotopically labeled (e.g., 15N) tubulin is prepared. The Noscapine derivative is added to the labeled protein sample.
-
Data Acquisition: A series of NMR experiments, such as Saturation Transfer Difference (STD) NMR and 2D 1H-15N HSQC, are performed.[12][13]
-
Data Analysis:
-
STD NMR: This experiment identifies which protons on the ligand are in close proximity to the protein, thereby mapping the binding epitope.[14]
-
Chemical Shift Perturbation: Changes in the chemical shifts of the protein's backbone amide signals upon ligand binding are monitored to identify the amino acid residues involved in the interaction.[15]
-
Fluorescence Titration
This method is used to determine the binding affinity (Kd) of a ligand to a protein.
Methodology:
-
Instrumentation: A spectrofluorometer is used to measure the intrinsic tryptophan fluorescence of tubulin.
-
Titration: A solution of tubulin at a fixed concentration is titrated with increasing concentrations of the Noscapine derivative.[16][17]
-
Data Acquisition: The fluorescence emission spectrum of tubulin is recorded after each addition of the ligand. The binding of the ligand to tubulin often leads to a quenching or enhancement of the tryptophan fluorescence.
-
Data Analysis: The change in fluorescence intensity is plotted against the ligand concentration, and the data is fitted to a binding isotherm to calculate the dissociation constant (Kd).[18]
Mandatory Visualizations
Caption: Experimental workflow for verifying the Noscapine binding site on tubulin.
Caption: Comparative binding sites of different classes of tubulin inhibitors.
References
- 1. Structural basis of noscapine binding to tubulin unveiled | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 2. Structural Basis of Noscapine Activation for Tubulin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design, synthesis, and biological evaluation of third generation α-noscapine analogues as potent tubulin binding anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 9-(N-arylmethylamino) congeners of noscapine: the microtubule targeting drugs for the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modelling and competition binding study of Br-noscapine and colchicine provide insight into noscapinoid-tubulin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 9. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. (S)Pinning down protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cache.kzoo.edu [cache.kzoo.edu]
- 18. UltraScan Analysis Software [resources.aucsolutions.com]
Comparative Pharmacokinetics of Noscapine Salts: A Guide for Researchers
For researchers and drug development professionals, understanding the pharmacokinetic profiles of different salt forms of a drug is crucial for optimizing formulation and therapeutic efficacy. This guide provides a comparative analysis of the pharmacokinetics of two common salts of Noscapine (B1679977): Hydrochloride and Embonate.
Noscapine, a phthalideisoquinoline alkaloid derived from opium, has a long history as an antitussive agent and is currently being investigated for its potential as an anticancer therapeutic. The choice of salt form can significantly influence a drug's solubility, dissolution rate, and ultimately, its bioavailability. This comparison focuses on the key pharmacokinetic parameters of Noscapine Hydrochloride and Noscapine Embonate to aid in the selection of the most appropriate salt for specific research and development applications.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and Noscapine Embonate based on available data. It is important to note that while direct comparative studies are limited, the data presented provides valuable insights into the relative performance of these two salts.
| Pharmacokinetic Parameter | This compound | Noscapine Embonate | Reference |
| Relative Bioavailability | Higher | Lower (approximately 71% of Hydrochloride solution) | [1] |
| Absorption Rate | Faster | Slower | [1] |
| Peak Plasma Concentration (Cmax) | Higher | Lower | [1] |
| Time to Peak Plasma Concentration (Tmax) | Shorter | Longer | [1] |
| Area Under the Curve (AUC) | Higher | Lower | [1] |
Experimental Protocols
The following outlines a typical experimental protocol for a comparative pharmacokinetic study of Noscapine salts in humans, based on established guidelines for bioavailability and bioequivalence studies.
Study Design: A randomized, open-label, two-period, two-sequence, crossover study is a standard design for comparing two formulations.
Subjects:
-
Healthy adult volunteers (typically 18-55 years of age).
-
Both male and female subjects are included.
-
Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria, including a physical examination, vital signs, ECG, and clinical laboratory tests.
-
Informed consent is obtained from all participants.
Dosing and Administration:
-
Subjects are randomly assigned to receive a single oral dose of either this compound or Noscapine Embonate in the first period.
-
After a washout period of sufficient duration (typically at least 5-7 half-lives of the drug) to ensure complete elimination of the drug from the body, subjects receive the alternate salt form in the second period.
-
The drug is administered with a standardized volume of water after an overnight fast.
Sample Collection:
-
Blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Analytical Method:
-
Plasma concentrations of noscapine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t₁/₂) are calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods.
-
Statistical analysis (e.g., analysis of variance - ANOVA) is performed on the log-transformed pharmacokinetic parameters to compare the two salt forms.
Mandatory Visualization
Signaling Pathways of Noscapine
Noscapine exerts its biological effects through multiple signaling pathways. Its anticancer activity is primarily attributed to its interaction with tubulin, leading to a disruption of microtubule dynamics and mitotic arrest. Additionally, it has been shown to modulate the NF-κB and PTEN/PI3K/mTOR signaling pathways, which are critical in cancer cell survival and proliferation. The well-known antitussive effect of noscapine is mediated through its agonist activity at the sigma-opioid receptor.
References
A Comparative Analysis of the Anti-inflammatory Efficacy of Noscapine and Indomethacin
For Immediate Release
[City, State] – A comprehensive evaluation of the anti-inflammatory properties of Noscapine, a benzylisoquinoline alkaloid traditionally used as a cough suppressant, reveals comparable efficacy to the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), in preclinical models. This guide provides a detailed comparison of their mechanisms of action, experimental validation, and quantitative performance, offering valuable insights for researchers and drug development professionals in the field of inflammation.
Executive Summary
This report delineates a head-to-head comparison of Noscapine and indomethacin, focusing on their anti-inflammatory capabilities. Experimental data from in vivo studies, particularly the carrageenan-induced rat paw edema model, demonstrates that Noscapine exhibits significant anti-inflammatory effects. At a dose of 5 mg/kg, Noscapine demonstrated an anti-inflammatory effect similar to that of indomethacin at a 10 mg/kg dose.[1] While indomethacin's mechanism is primarily through the direct inhibition of cyclooxygenase (COX) enzymes, Noscapine appears to exert its effects through the modulation of the NF-κB signaling pathway, leading to a downstream reduction in pro-inflammatory mediators.
Quantitative Data Presentation
The anti-inflammatory activity of Noscapine and indomethacin has been quantified in the widely accepted carrageenan-induced rat paw edema model. The percentage inhibition of edema serves as a key metric for efficacy.
| Compound | Dose (mg/kg) | Time Post-Carrageenan | Percentage Inhibition of Edema |
| Noscapine | 5 | 3 hours | Comparable to Indomethacin (10 mg/kg) |
| Indomethacin | 10 | 2 hours | 54%[2] |
| 10 | 3 hours | 54%[2] | |
| 10 | 4 hours | 54%[2] | |
| 10 | 5 hours | 33%[2] |
Mechanism of Action
The anti-inflammatory effects of Noscapine and indomethacin are achieved through distinct molecular pathways.
Noscapine: The primary anti-inflammatory mechanism of Noscapine involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] By suppressing the activation of IκB kinase (IKK), Noscapine prevents the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including COX-2.[3][5]
Indomethacin: Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[6][7] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking this conversion, indomethacin effectively reduces the synthesis of prostaglandins, leading to its anti-inflammatory effects.
Signaling Pathway Diagrams
Caption: Noscapine's anti-inflammatory signaling pathway.
Caption: Indomethacin's anti-inflammatory signaling pathway.
Experimental Protocols
The primary in vivo model used for the evaluation of the acute anti-inflammatory activity of both compounds is the carrageenan-induced paw edema assay in rats.
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (Noscapine, Indomethacin)
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into control, standard (indomethacin), and test (Noscapine) groups (n=6 per group).
-
Fasting: Animals are fasted overnight with free access to water before the experiment.
-
Drug Administration: The vehicle, indomethacin (e.g., 10 mg/kg), or Noscapine (e.g., 5 mg/kg) is administered intraperitoneally or orally.[1]
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[1][8]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo anti-inflammatory screening.
Conclusion
The presented data indicates that Noscapine possesses potent anti-inflammatory properties, with an efficacy comparable to the widely used NSAID, indomethacin, in a preclinical model of acute inflammation. The distinct mechanism of action of Noscapine, targeting the NF-κB signaling pathway, suggests its potential as a novel anti-inflammatory agent. Further investigation into its clinical utility and safety profile is warranted. This guide provides a foundational framework for researchers to design and interpret further comparative studies in the field of anti-inflammatory drug discovery.
References
- 1. THE EFFECT OF NOSCAPINE ON CARRAGEENAN-INDUCED INFLAMMATION IN RAT [sid.ir]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Noscapine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Noscapine Hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.
This compound is a benzylisoquinoline alkaloid and should be handled with care throughout its lifecycle, including its final disposal.[1][2][3] Improper disposal can lead to environmental contamination and potential health hazards.
Key Disposal Considerations and Regulatory Compliance
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1][2][4] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][5] It is crucial to manage this compound as a hazardous waste unless determined otherwise by a qualified professional in accordance with current regulations.
General Principles for Disposal:
-
Do Not Dispose Down the Drain: this compound should not be disposed of in the sewer system.[2][6] This practice can lead to the contamination of waterways, as wastewater treatment facilities may not effectively remove such compounds.[6]
-
Avoid Regular Trash Disposal: Solid forms of this compound and its empty containers should not be discarded in regular trash.[7]
-
Engage a Licensed Waste Disposal Service: The recommended method for disposal is to use a licensed professional waste disposal service that is equipped to handle chemical and pharmaceutical waste.[2][4][8]
Quantitative Data and Hazard Profile
For quick reference, the following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 912-60-7 |
| Molecular Formula | C₂₂H₂₄ClNO₇ |
| Hazard Statements | Harmful if swallowed (H302).[2][4] |
| Precautionary Statements | P264: Wash hands thoroughly after handling.[1][2] P270: Do not eat, drink or smoke when using this product.[1][2] P501: Dispose of contents/container in accordance with local regulation.[1][2][4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (e.g., nitrile rubber), impervious clothing, and a suitable respirator if dust is generated.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store locked up.[1] |
Detailed Protocol for Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Before handling this compound for disposal, ensure you are wearing the appropriate PPE: safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]
- If there is a risk of generating dust, use a suitable respirator.
- Work in a well-ventilated area, preferably within a chemical fume hood.[1]
2. Waste Segregation and Collection:
- Solid Waste:
- Collect pure this compound powder, contaminated lab materials (e.g., weighing paper, gloves, wipes), and residues in a designated, properly labeled hazardous waste container.[3][8]
- The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[9]
- Liquid Waste:
- If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container.
- Do not mix with incompatible waste streams.
- Empty Containers:
- Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[7] The rinsate from this cleaning process must also be collected as hazardous liquid waste.
3. Labeling of Waste Containers:
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label should also include:
- The full chemical name: "this compound"
- The concentration and quantity of the waste.
- The date of accumulation.
- Any associated hazards (e.g., "Toxic").
4. Storage of Chemical Waste:
- Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[10]
- This area should be secure, away from general laboratory traffic, and have secondary containment to prevent spills.
5. Arranging for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[8]
- Follow all institutional procedures for waste manifest documentation.
6. Accidental Spill Cleanup:
- In the event of a spill, evacuate non-essential personnel from the area.[1]
- Wearing appropriate PPE, contain the spill.
- For solid spills, carefully sweep or vacuum the material into a hazardous waste container. Avoid generating dust.[3]
- For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[1]
- Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. otago.ac.nz [otago.ac.nz]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Comprehensive Safety and Handling Guide for Noscapine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Noscapine Hydrochloride, including personal protective equipment (PPE), procedural guidance, and disposal plans.
This compound is an opium alkaloid used as an antitussive.[1][2] It is considered a hazardous substance and is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] Adherence to strict safety protocols is crucial to mitigate risks.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against exposure. When handling this compound, the following should be utilized:
| Control Type | Specification | Rationale |
| Engineering Controls | Use in a well-ventilated area.[1][3][4] | To minimize inhalation of dust or aerosols. |
| Provide accessible safety shower and eye wash station.[3] | For immediate decontamination in case of accidental contact. | |
| Eye Protection | Safety goggles with side-shields.[3] | To protect eyes from dust and splashes. |
| Hand Protection | Protective gloves.[3][4] | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing.[3] | To protect the body from exposure. |
| Protective boots, if the situation requires.[4] | To provide full-body protection in case of large spills. | |
| Respiratory Protection | Suitable respirator or dust respirator.[3][4] | To prevent inhalation of airborne particles. |
Safe Handling and Storage Procedures
Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][3][5]
-
Do not eat, drink, or smoke when using this product.[1][3][5]
-
Minimize dust generation and accumulation.[5]
Storage:
-
Keep container tightly sealed in a cool, well-ventilated area.[3]
-
Store in original containers, such as glass, polyethylene, or polypropylene (B1209903) containers.[1]
-
Store locked up.[3]
-
Recommended storage temperature is 4°C, sealed and away from moisture.[3]
-
Keep away from direct sunlight and sources of ignition.[3]
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][5][6] |
| Skin Contact | Immediately remove all contaminated clothing.[1][5] Flush skin with running water and soap for at least 15 minutes.[1][5] Seek medical attention if irritation occurs.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[1][5] Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting.[3][6] Wash out mouth with water.[3][6] If conscious, give water to drink.[1] Seek immediate medical attention.[3][5][6] |
Spill and Disposal Management
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response Workflow:
Disposal Plan:
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Dispose of the substance and its container at an approved waste disposal plant.[5]
-
Do not discharge into sewers or waterways.[1]
-
Puncture containers to prevent re-use and bury at an authorized landfill if permitted.[1]
-
Contaminated packaging should be disposed of as unused product.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
